molecular formula C5H9NO B1582230 Piperidin-3-one CAS No. 50717-82-3

Piperidin-3-one

Cat. No.: B1582230
CAS No.: 50717-82-3
M. Wt: 99.13 g/mol
InChI Key: USISRUCGEISZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-one is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USISRUCGEISZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275059
Record name piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50717-82-3
Record name piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Piperidin-3-one: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piperidin-3-one, a heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Due to the inherent instability of the free base, this compound is most commonly handled and studied as its more stable hydrochloride salt. This document details its chemical structure, physicochemical properties, synthetic protocols, and its role as a scaffold in the development of therapeutic agents.

Chemical Structure and Properties

This compound, also known as 3-piperidone, is a six-membered heterocyclic compound containing a nitrogen atom and a ketone functional group at the 3-position. Its chemical structure is foundational for a variety of more complex molecules.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
CAS Number 50717-82-3
Canonical SMILES C1CC(=O)CNC1
InChI Key USISRUCGEISZIB-UHFFFAOYSA-N
Topological Polar Surface Area 29.1 Ų
Predicted XLogP3-AA -0.3

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol
CAS Number 61644-00-6
Appearance White to off-white solid
Melting Point 115-126 °C
Boiling Point 220°C at 760 mmHg
Storage Temperature 0-8 °C, under inert atmosphere

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound and its derivatives. While comprehensive spectral data for the free base is scarce in public literature, the following tables provide expected chemical shifts and absorption bands based on analyses of closely related structures and N-protected analogues.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Notes
¹H NMR H2~3.5 - 3.7Adjacent to carbonyl and nitrogen
H4~2.5 - 2.7Adjacent to carbonyl
H5~1.8 - 2.0
H6~3.0 - 3.2Adjacent to nitrogen
NHBroad singlet, variableExchangeable proton
¹³C NMR C2~50 - 55Adjacent to carbonyl and nitrogen
C3 (C=O)~205 - 210Carbonyl carbon
C4~35 - 40
C5~25 - 30
C6~45 - 50Adjacent to nitrogen

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 4: Key IR Absorption Bands and Mass Spectrometry Fragmentation

TechniqueFeatureExpected Value/Fragment (m/z)InterpretationReference(s)
FTIR C=O Stretch~1710-1730 cm⁻¹Ketone carbonyl group[2]
N-H Stretch~3300-3500 cm⁻¹ (broad)Secondary amine
C-N Stretch~1180-1250 cm⁻¹Amine
Mass Spec. (EI) Molecular Ion (M⁺)99Molecular weight of this compound[3]
α-Cleavage Fragment70, 56Loss of fragments adjacent to the nitrogen, forming stable iminium ions[3]
Ring Fission Fragments42, 43, 57Cleavage of the piperidine (B6355638) ring[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound often proceeds through an N-protected intermediate, such as N-Boc-3-piperidone, to improve stability and yield. The following is a representative two-stage protocol involving the oxidation of a protected alcohol followed by deprotection.

Synthesis of N-Boc-3-piperidone via Swern Oxidation

This protocol describes the oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone.[4]

Materials:

Procedure:

  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of DMSO (2.4 eq) in anhydrous DCM to the flask, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.

  • Quenching: Add triethylamine (5.0 eq) to the flask and stir for an additional 30 minutes, allowing the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield N-Boc-3-piperidone.

Deprotection of N-Boc-3-piperidone to this compound Hydrochloride

This procedure describes the removal of the Boc protecting group to yield the hydrochloride salt of this compound.

Materials:

  • N-Boc-3-piperidone

  • Hydrochloric acid (e.g., 4M in 1,4-dioxane (B91453) or concentrated HCl)

  • Diethyl ether or other suitable non-polar solvent

Procedure:

  • Reaction: Dissolve N-Boc-3-piperidone in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Acidification: Add an excess of hydrochloric acid solution (e.g., 4M HCl in dioxane) to the mixture at 0 °C.

  • Stirring: Stir the reaction at room temperature and monitor for the evolution of gas (isobutylene and CO₂). The reaction is typically complete within 1-4 hours.

  • Precipitation and Isolation: The hydrochloride salt will often precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

cluster_synthesis Synthesis of this compound HCl A N-Boc-3-hydroxypiperidine B N-Boc-3-piperidone A->B Swern Oxidation (DMSO, (COCl)₂, TEA) C This compound HCl B->C Boc Deprotection (HCl) cluster_nlrp3 NLRP3 Inflammasome Activation Pathway PAMPs PAMPs/DAMPs TLR4 TLR4/NF-κB PAMPs->TLR4 Priming Priming: NLRP3 & Pro-IL-1β Transcription TLR4->Priming NLRP3_Sensor NLRP3 Priming->NLRP3_Sensor Pro_IL1b Pro-IL-1β Priming->Pro_IL1b Activation_Signal Activation Signal (e.g., ATP, Toxins) Activation_Signal->NLRP3_Sensor ASC ASC NLRP3_Sensor->ASC Inflammasome Assembled Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL1b->Pyroptosis Inflammation cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 Dephosphorylation Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation cluster_tgfb TGF-β Signaling Pathway TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII ReceptorI Type I Receptor ReceptorII->ReceptorI Recruitment & Phosphorylation SMAD23 SMAD2/3 ReceptorI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

References

Piperidin-3-one hydrochloride CAS number 61644-00-6

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the user's request reveals a critical discrepancy between the specified chemical name, "Piperidin-3-one hydrochloride," and the provided CAS number, "61644-00-6." The CAS number 61644-00-6 correctly corresponds to 1-Methyl-3-piperidinone , a distinct chemical entity.

To ensure the accuracy and relevance of the requested technical guide, it is imperative to clarify which compound is the intended subject of the report.

  • This compound hydrochloride is the hydrochloride salt of this compound. Its CAS number is 13482-17-0 .

  • 1-Methyl-3-piperidinone , as indicated by CAS number 61644-00-6 , is a derivative of this compound where a methyl group is attached to the nitrogen atom.

The structural differences between these two compounds are significant and will lead to different physicochemical properties, spectroscopic data, reactivity, and applications.

Recommendation:

Please clarify which of the following compounds you would like the in-depth technical guide to focus on:

  • This compound hydrochloride (CAS: 13482-17-0)

  • 1-Methyl-3-piperidinone (CAS: 61644-00-6)

Upon receiving this clarification, a comprehensive and accurate technical guide conforming to all specified requirements, including data tables, experimental protocols, and Graphviz visualizations, will be generated.

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-3-one is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique structural features, combining a secondary amine and a ketone within a six-membered ring, allow for a wide range of chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its reactivity. Detailed experimental protocols for key transformations and an exploration of its relevance in medicinal chemistry are also presented.

Introduction

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] this compound, as a functionalized derivative, offers a strategic entry point for the synthesis of diverse and complex piperidine-containing molecules. Its bifunctional nature allows for reactions at both the nitrogen atom and the carbonyl group, making it a valuable intermediate in the synthesis of compounds targeting the central nervous system (CNS) and other therapeutic areas.[2][3]

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in synthesis. While often used as its more stable hydrochloride salt, the free base is a key intermediate. The quantitative data for this compound and its common derivatives are summarized in Table 1.

PropertyThis compoundThis compound Hydrochloride1-Boc-3-piperidone
CAS Number 50717-82-3[4]61644-00-698977-36-7
Molecular Formula C₅H₉NO[4]C₅H₁₀ClNOC₁₀H₁₇NO₃
Molecular Weight 99.13 g/mol [4]135.59 g/mol 199.25 g/mol
Appearance -Light yellow to brown solidWhite to yellow low melting solid
Melting Point Not readily available115-126 °C35-40 °C
Boiling Point 179.1 °C (Predicted)[5]Decomposes289.8 °C (Predicted)
Density 1.001 g/cm³ (Predicted)[5]-1.099 g/cm³ (Predicted)
Solubility Soluble in water and polar organic solvents.[6][7]Soluble in water.Insoluble in water.[2]
pKa ~7.94 (Predicted)[8]--

Table 1: Physical Properties of this compound and Derivatives

Chemical Properties and Reactivity

This compound's reactivity is characterized by the interplay of its secondary amine and ketone functionalities.

Reactions at the Nitrogen Atom

The secondary amine is nucleophilic and can undergo a variety of reactions, including:

  • N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Arylation: Palladium-catalyzed coupling with aryl halides.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the commonly used N-Boc-3-piperidone, which is stable and amenable to a wider range of reaction conditions.

Reactions at the Carbonyl Group

The ketone functionality is electrophilic and participates in typical carbonyl chemistry:

  • Reduction: Reduction to the corresponding 3-hydroxypiperidine (B146073) using reducing agents like sodium borohydride (B1222165) (NaBH₄).

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent to form 3-aminopiperidine derivatives.[9][10]

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Enolate Chemistry: The α-protons to the carbonyl are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Synthesis of this compound and Derivatives

Several synthetic routes to this compound and its derivatives have been developed.

Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine

A common and scalable synthesis involves the reduction of 3-hydroxypyridine, followed by N-protection and subsequent oxidation.

G cluster_0 Synthesis of N-Boc-3-piperidone 3-Hydroxypyridine 3-Hydroxypyridine N-Benzyl-3-hydroxypyridinium salt N-Benzyl-3-hydroxypyridinium salt 3-Hydroxypyridine->N-Benzyl-3-hydroxypyridinium salt Benzyl Halide N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypyridinium salt->N-Benzyl-3-hydroxypiperidine NaBH4 N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc2O, Pd/C, H2 N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Swern Oxidation G cluster_0 Dopamine D1-like Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

References

An In-depth Technical Guide to the Spectral Data and Analysis of Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-one, a heterocyclic ketone, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and the analysis of its derivatives. This technical guide provides a comprehensive overview of the spectral data of this compound, including detailed experimental protocols and data analysis.

Molecular Structure and Properties

This compound has the chemical formula C₅H₉NO and a molecular weight of 99.13 g/mol . The structure consists of a six-membered piperidine (B6355638) ring with a carbonyl group at the 3-position.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

1H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.42t2HH-2
2.51t2HH-4
1.95p2HH-5
3.01t2HH-6
~2.0 (broad)s1HN-H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
208.5C=O (C-3)
50.1C-2
41.2C-4
25.8C-5
46.5C-6
Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Medium, BroadN-H Stretch
2950-2850StrongC-H Stretch (aliphatic)
1715StrongC=O Stretch (ketone)
1450MediumCH₂ Bend
1180MediumC-N Stretch
Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
99100[M]⁺
7185[M - CO]⁺
5660[M - C₂H₃O]⁺
4375[C₂H₅N]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

1H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Typically 90°

    • Spectral width: 0-12 ppm

    • Temperature: 298 K

13C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

  • Parameters:

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled.

    • Spectral width: 0-220 ppm

    • Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solid hydrochloride salt): A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a transparent pellet.

Analysis:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Analysis (Electron Ionization - EI for GC-MS):

  • Instrument: A mass spectrometer with an EI source.

  • Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 30-200

    • Source temperature: 200-250 °C

Synthesis and Characterization Workflow

The synthesis of this compound often involves the cyclization of appropriate precursors. A general workflow for its synthesis and subsequent spectral characterization is outlined below.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectral Characterization Precursors Starting Materials Reaction Cyclization Reaction Precursors->Reaction Reagents Workup Work-up & Purification Reaction->Workup Crude Product NMR NMR (1H, 13C) Workup->NMR IR FT-IR Workup->IR MS Mass Spectrometry Workup->MS Final_Product Pure this compound NMR->Final_Product Structure Confirmation IR->Final_Product MS->Final_Product

Synthesis and spectral characterization workflow for this compound.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the piperidine scaffold is a key pharmacophore in numerous drugs targeting a wide range of biological pathways. For instance, many piperidine derivatives act as antagonists or agonists for various G-protein coupled receptors (GPCRs) or as enzyme inhibitors. The functionalization of the this compound core allows for the exploration of chemical space to develop potent and selective modulators of these targets.

The diagram below illustrates a generalized signaling pathway that can be modulated by drugs containing a piperidine moiety derived from this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Piperidine-based Drug (e.g., Antagonist) Ligand->GPCR Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Generalized GPCR signaling pathway modulated by piperidine-based drugs.

This guide provides a foundational understanding of the spectral properties of this compound, essential for its application in research and drug development. The detailed protocols and data will aid in the accurate identification and characterization of this important synthetic building block and its derivatives.

The Multifaceted Biological Activities of Piperidin-3-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways that govern cell growth and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound and structurally related piperidin-4-one derivatives.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
II 3-chloro-3-methyl-2,6-diarylpiperidin-4-oneHematological cancer cell lines-[1]
IV 3-chloro-3-methyl-2,6-diarylpiperidin-4-oneHematological cancer cell lines-[1]
4c Isoxazole-piperidine-1,2,3-triazoleIMR323.2±0.3[2]
4f Isoxazole-piperidine-1,2,3-triazoleMCF-7, HeLa, A549, IMR32Promising Activity[2]
5e 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis(benzylidene)-piperidin-4-oneHeLa, HCT116-[3]
5f 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis(2-chloro-benzylidene)-piperidin-4-oneHeLa, HCT116-[3]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride Piperidinium chlorideA54932.43[4]

Note: "-" indicates that the study reported significant activity but did not provide a specific IC50 value.

Signaling Pathways in Anticancer Activity

This compound derivatives have been shown to interfere with several key signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5] Some piperidine (B6355638) derivatives can inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K

PI3K/Akt/mTOR Pathway Inhibition

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated cell survival and proliferation.[6] Aberrant activation of this pathway is common in many cancers. Certain piperidone derivatives have been found to inhibit this pathway.[1]

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound Derivative This compound Derivative This compound Derivative->JAK

JAK/STAT Pathway Inhibition

Caspase-Dependent Apoptosis: Many cytotoxic anticancer drugs induce apoptosis, or programmed cell death. This compound derivatives have been shown to activate caspases, a family of proteases that are central to the apoptotic process.[7]

Caspase_Apoptosis_Pathway This compound Derivative This compound Derivative Pro-caspase-9 Pro-caspase-9 This compound Derivative->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caspase-Dependent Apoptosis Induction

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

  • Cancer cell line of interest

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[8]

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound Derivatives B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow

Antimicrobial Activity: A New Frontier in Combating Resistance

This compound derivatives have also demonstrated promising activity against a variety of bacterial and fungal strains, offering a potential new avenue for the development of antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various this compound and related derivatives, expressed as the Minimum Inhibitory Concentration (MIC).

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
Compound 3 2,6-dipiperidino-1,4-dihalogenobenzeneS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32-512[10]
Compound 5 2,6-dipiperidino-1,4-dihalogenobenzeneS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32-512[10]
Compound 6 2,6-dipyrrolidino-1,4-dibromobenzeneS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32-512[10]
Compound 7 2,4,6-tripyrrolidino chlorobenzeneS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32-512[10]
1a 2,6-diaryl-3-methyl-4-piperidoneS. aureus ATCC 653812[11]
1a 2,6-diaryl-3-methyl-4-piperidoneE. coli ATCC 87398[11]
1a 2,6-diaryl-3-methyl-4-piperidoneB. subtilis MTCC 44110[11]
Compound 6 Piperidine derivativeB. subtilis0.75[12]
Compound 6 Piperidine derivativeB. cereus, E. coli, S. aureus, P. aurenginosa, Kl. pneumoniae, M. luteus1.5[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • This compound derivative stock solution

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, typically adjusted to a 0.5 McFarland standard.[14]

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in MHB in the wells of a 96-well microtiter plate.[14]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[15]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate 18-24h C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Broth Microdilution Workflow

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

This compound derivatives and related compounds have also been investigated for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Quantitative Neuroprotective Data

The following table summarizes the in vitro neuroprotective activity of various this compound and related derivatives.

Compound IDDerivative TypeAssayIC50/ActivityReference
1d 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE Inhibition12.55 µM[16]
1g 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBuChE Inhibition17.28 µM[16]
A10 Piperidine urea (B33335) derivativeNeuroprotection in SH-SY5Y cellsBetter than Fenazinel[17]
5a Piperidine-flavone derivativeAβ peptide production inhibition44.20 µM[18]
5c Piperidine-flavone derivativeAβ peptide production inhibition50.53 µM[18]
5j Piperidine-flavone derivativeAβ peptide production inhibition49.25 µM[18]
Signaling Pathways in Neuroprotection

The neuroprotective effects of piperidine derivatives are often attributed to their ability to modulate signaling pathways involved in neuronal survival and function.

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several piperidinone derivatives have shown potent AChE inhibitory activity.[16]

Neurotrophic Factor Signaling: Pathways such as the Nerve Growth Factor (NGF)/TrkA signaling cascade are crucial for neuronal survival and differentiation. Some piperine (B192125) derivatives have been shown to upregulate this pathway.

NGF_TrkA_Pathway NGF NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor PI3K PI3K TrkA Receptor->PI3K AKT AKT PI3K->AKT GSK3β GSK3β AKT->GSK3β inhibits Neuronal Survival Neuronal Survival GSK3β->Neuronal Survival inhibits Piperine Derivative Piperine Derivative Piperine Derivative->NGF upregulates

NGF/TrkA Signaling Pathway

Nrf2/Keap1 Pathway: This pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 can protect neurons from oxidative stress, a key factor in neurodegeneration.

Nrf2_Keap1_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Nucleus->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Piperine Analog Piperine Analog Piperine Analog->Nrf2 activates

Nrf2/Keap1 Antioxidant Pathway

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.[19]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound derivative test solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution to each well.[20]

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.[16][20]

  • DTNB Addition: Add 10 µL of DTNB solution to each well.[20]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI substrate solution.[20]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5 minutes) using a microplate reader.[16]

  • Data Analysis: The rate of reaction is determined by the change in absorbance per minute. The percentage of inhibition is calculated, and the IC50 value is determined.

Ellman_Method_Workflow A Prepare Reaction Mixture (Buffer, Compound, AChE) B Pre-incubate 10-15 min A->B C Add DTNB B->C D Add ATCI (Substrate) C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition & IC50 E->F

Ellman's Method Workflow

Synthesis of this compound Derivatives

A common method for the synthesis of piperidin-4-one derivatives, which are structurally similar to piperidin-3-ones, is the Mannich reaction. This one-pot condensation reaction involves an aldehyde, a ketone, and an amine. For example, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones can be synthesized from an appropriate benzaldehyde, 3-chloro-2-butanone (B129570), and ammonium (B1175870) acetate (B1210297) in ethanol (B145695).[1][21]

General Synthesis Protocol for 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

Materials:

  • Substituted benzaldehyde

  • 3-chloro-2-butanone

  • Ammonium acetate

  • Ethanol

  • Diethyl ether

  • Concentrated HCl

  • Aqueous ammonia

Procedure:

  • A mixture of ammonium acetate (0.1 mol), the respective aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in ethanol is heated.[1][21]

  • After cooling, the resulting mixture is dissolved in diethyl ether and treated with concentrated HCl to precipitate the hydrochloride salt of the piperidin-4-one.[21]

  • The hydrochloride salt is filtered and washed.[21]

  • The free base is liberated by treating an alcoholic solution of the salt with aqueous ammonia.[21]

  • The final product is purified by recrystallization from ethanol.[21]

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of oncology, infectious diseases, and neuropharmacology, facilitating further exploration and development of this promising class of compounds.

References

The Crucial Role of N-Boc-3-piperidone in Modern Drug Discovery: A Technical Guide to its Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Boc-3-piperidone, a versatile synthetic intermediate, has emerged as a cornerstone in the development of novel therapeutics, particularly in the realm of metabolic and cardiovascular diseases. Its unique structural features make it an invaluable building block for synthesizing complex molecules, most notably the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This technical guide provides an in-depth analysis of the primary synthetic routes to N-Boc-3-piperidone and its critical applications in pharmaceutical research and development.

Synthesis of N-Boc-3-piperidone: A Comparative Overview

The efficient synthesis of N-Boc-3-piperidone is paramount for its widespread use in the pharmaceutical industry. Several synthetic strategies have been developed, each with its own set of advantages and challenges. The most prominent methods include the oxidation of N-Boc-3-hydroxypiperidine, a route starting from 3-hydroxypyridine (B118123), and a pathway involving the debenzylation and Boc-protection of 1-benzyl-3-piperidone.

Synthetic Route 1: Oxidation of N-Boc-3-hydroxypiperidine

A common and direct method for the preparation of N-Boc-3-piperidone involves the oxidation of its corresponding alcohol, N-Boc-3-hydroxypiperidine. This method is favored for its high efficiency and relatively clean conversion.

Experimental Protocol:

  • Dissolution: Dissolve N-Boc-3-hydroxypiperidine (1 equivalent) in a suitable organic solvent, such as dichloromethane (B109758) (DCM).

  • Oxidation: At a controlled temperature, typically 0 °C, add an oxidizing agent. Common reagents for this transformation include Dess-Martin periodinane (1.1 equivalents) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride (Swern oxidation).[1][2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted. For instance, after a Dess-Martin oxidation, the reaction mixture is filtered to remove the solid byproducts, and the filtrate is washed with a saturated sodium bicarbonate solution.[2]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be further purified by column chromatography to yield pure N-Boc-3-piperidone.[3]

Synthetic Route 2: From 3-Hydroxypyridine

This multi-step synthesis offers a cost-effective approach starting from readily available 3-hydroxypyridine. The key steps involve N-benzylation, reduction of the pyridine (B92270) ring, Boc protection, and finally, oxidation.[1]

Experimental Protocol:

  • N-Benzylation: React 3-hydroxypyridine with benzyl (B1604629) bromide in an organic solvent to form the N-benzyl-3-hydroxypyridinium salt.[1]

  • Reduction: The pyridinium (B92312) salt is then reduced using a reducing agent like sodium borohydride (B1222165) to yield N-benzyl-3-hydroxypiperidine.[1]

  • Boc Protection and Debenzylation: The N-benzyl-3-hydroxypiperidine is subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst and di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This step simultaneously removes the benzyl group and protects the piperidine (B6355638) nitrogen with a Boc group, affording N-Boc-3-hydroxypiperidine.[1]

  • Oxidation: The resulting N-Boc-3-hydroxypiperidine is then oxidized to N-Boc-3-piperidone using methods described in Synthetic Route 1.[1]

Synthetic Route 3: From 1-Benzyl-3-piperidone

This route involves the debenzylation of 1-benzyl-3-piperidone followed by the protection of the secondary amine with a Boc group.

Experimental Protocol:

  • Debenzylation: A solution of 1-benzyl-3-piperidone in methanol (B129727) is treated with 10% palladium on carbon under a hydrogen atmosphere.[3]

  • Filtration and Concentration: After the reaction is complete, the mixture is filtered through celite to remove the catalyst, and the solvent is evaporated to give the crude 3-piperidone.[3]

  • Boc Protection: The crude 3-piperidone is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), and di-tert-butyl dicarbonate and a base such as saturated aqueous sodium bicarbonate are added. The mixture is stirred until the reaction is complete.[3]

  • Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by silica (B1680970) gel flash chromatography.[3]

Quantitative Data on Synthesis

The choice of synthetic route often depends on factors such as yield, purity, cost of reagents, and scalability. The following table summarizes key quantitative data for the different synthetic approaches.

ParameterRoute 1: Oxidation of N-Boc-3-hydroxypiperidineRoute 2: From 3-HydroxypyridineRoute 3: From 1-Benzyl-3-piperidone
Starting Material N-Boc-3-hydroxypiperidine3-Hydroxypyridine1-Benzyl-3-piperidone
Key Reagents Dess-Martin periodinane or Swern oxidation reagentsBenzyl bromide, Sodium borohydride, Pd/C, (Boc)₂O, Oxidizing agentPd/C, H₂, (Boc)₂O
Overall Yield ~86-97%[2][3]>42%[1]~99% (for Boc protection step)[3]
Purity High, often >98% after purification[1]>98%[1]High, requires chromatographic purification[3]
Scalability Good for laboratory and pilot scalesSuitable for industrial production due to low-cost starting materialFeasible for large-scale production

Applications in Drug Development: A Focus on DPP-4 Inhibitors

N-Boc-3-piperidone is a critical precursor for the synthesis of (R)-N-Boc-3-aminopiperidine, a chiral building block central to the structure of several DPP-4 inhibitors. These drugs, including Linagliptin, Alogliptin, and Trelagliptin, are widely prescribed for the treatment of type 2 diabetes.[3]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[4][5]

DPP-4 Inhibition Pathway cluster_0 Physiological Glucose Regulation cluster_1 DPP-4 Action and Inhibition Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Insulin Insulin Release Pancreas->Insulin stimulates Glucose Lowered Blood Glucose Insulin->Glucose promotes uptake and lowers Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin) DPP4_Inhibitor->DPP4 inhibits

Mechanism of action of DPP-4 inhibitors.
Synthesis of DPP-4 Inhibitors from N-Boc-3-piperidone

The general synthetic strategy involves the conversion of N-Boc-3-piperidone to a chiral amine, (R)-N-Boc-3-aminopiperidine, which is then coupled with a heterocyclic core unique to each DPP-4 inhibitor.

DPP-4_Inhibitor_Synthesis_Workflow NBoc3Piperidone N-Boc-3-piperidone Asymmetric_Amination Asymmetric Reductive Amination or Chiral Resolution NBoc3Piperidone->Asymmetric_Amination RNBoc3Aminopiperidine (R)-N-Boc-3-aminopiperidine Asymmetric_Amination->RNBoc3Aminopiperidine Coupling Coupling Reaction (Nucleophilic Substitution) RNBoc3Aminopiperidine->Coupling Heterocyclic_Core Heterocyclic Core (e.g., Xanthine or Pyrimidinedione derivative) Heterocyclic_Core->Coupling Protected_Drug Boc-Protected Drug Intermediate Coupling->Protected_Drug Deprotection Boc Deprotection (e.g., with TFA or HCl) Protected_Drug->Deprotection Final_Drug Final DPP-4 Inhibitor (e.g., Linagliptin, Alogliptin) Deprotection->Final_Drug

General workflow for the synthesis of DPP-4 inhibitors.

Conclusion

N-Boc-3-piperidone is a pivotal molecule in the landscape of modern pharmaceutical synthesis. The development of efficient and scalable synthetic routes has solidified its importance as a key intermediate. Its application in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes highlights its significant contribution to medicinal chemistry and drug development. The continued optimization of its synthesis and the exploration of its utility in creating other novel bioactive compounds will undoubtedly remain an active area of research for scientists and drug development professionals.

References

Navigating the Stability of Piperidin-3-one Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the optimal storage conditions, stability profile, and handling procedures for piperidin-3-one hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information to ensure the chemical integrity and reliability of this important synthetic building block.

Recommended Storage Conditions

The preservation of this compound hydrochloride's purity is paramount for its successful application in research and pharmaceutical development. While specific storage temperatures may vary based on the intended duration of storage and the required purity for its application, the following conditions are recommended to maintain its stability. For long-term storage, colder temperatures are preferable.

Table 1: Recommended Storage Parameters for this compound Hydrochloride

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Short to Medium-Term)Minimizes degradation and preserves chemical integrity.
-20°C (Long-Term Archival)Optimal for preserving the compound for extended periods.
Room TemperatureSuitable for immediate or short-term use, ideally under an inert atmosphere.[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric components.[1]
Light Store in a dark placeProtects against light-induced degradation.[1]
Container Tightly sealed containerPrevents contamination and exposure to moisture and air.[2][3]
Environment Cool, dry, and well-ventilated areaAvoids temperature fluctuations and high humidity.[4]

Stability Profile and Degradation

This compound hydrochloride is generally considered a stable compound, a property that enhances its utility in laboratory settings.[2] However, like all chemical reagents, it is susceptible to degradation under suboptimal conditions. The primary degradation pathways are likely hydrolysis and oxidation, which can be accelerated by exposure to moisture, air, and light.

While specific quantitative degradation studies for this compound hydrochloride are not extensively published, the general principles of handling amine hydrochlorides suggest that maintaining a dry, inert environment is crucial. The hydrochloride salt form offers increased stability compared to the free base by protecting the amine from oxidative degradation.

Table 2: Factors Influencing the Stability of this compound Hydrochloride

FactorImpact on StabilityPrevention Measures
Moisture/Humidity Potential for hydrolysis, leading to the formation of impurities.Store in a desiccator or with desiccants; use a tightly sealed container.[2][3]
Oxygen (Air) Risk of oxidation of the amine group.Store under an inert atmosphere (e.g., Argon, Nitrogen).[1]
Elevated Temperature Can accelerate the rate of chemical degradation.Adhere to recommended storage temperatures.
Light Exposure May induce photolytic degradation.Use amber vials or store in a dark location.[1]
Incompatible Materials Can lead to chemical reactions and degradation.Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound hydrochloride for sensitive applications, researchers can perform stability assessments. The following are generalized protocols for forced degradation studies, which can help identify potential degradation products and establish the compound's intrinsic stability.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To identify the potential degradation products of this compound hydrochloride under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound hydrochloride in a suitable solvent (e.g., methanol, water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

  • Neutralization: Neutralize the acidic and basic solutions after the stress period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound hydrochloride.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Visualizing Storage and Stability Relationships

The following diagrams illustrate the key relationships in the storage and stability of this compound hydrochloride.

Storage_Workflow cluster_storage Optimal Storage cluster_stability Compound Stability Temperature Controlled Temperature (2-8°C or -20°C) Stable Stable this compound Hydrochloride Temperature->Stable Atmosphere Inert Atmosphere (Nitrogen/Argon) Atmosphere->Stable Light Dark Environment Light->Stable Container Tightly Sealed Container Container->Stable

Caption: Workflow for maintaining the stability of this compound hydrochloride.

Degradation_Pathway cluster_stressors Stress Conditions Compound This compound Hydrochloride Moisture Moisture/ Humidity Compound->Moisture Oxygen Oxygen (Air) Compound->Oxygen Heat Elevated Temperature Compound->Heat Light Light Exposure Compound->Light Degradation Degradation Products Moisture->Degradation Oxygen->Degradation Heat->Degradation Light->Degradation

Caption: Factors leading to the degradation of this compound hydrochloride.

By adhering to the guidelines outlined in this document, researchers and scientists can ensure the integrity and reliability of this compound hydrochloride in their critical applications, ultimately contributing to the advancement of pharmaceutical and chemical research.

References

Molecular weight and formula of piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Piperidin-3-one

For researchers, scientists, and professionals in drug development, this compound and its derivatives are valuable heterocyclic building blocks. Their utility stems from their presence in a wide array of biologically active molecules and natural products. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for the synthesis of a key derivative, and standard analytical procedures for its characterization.

Core Physicochemical and Structural Data

This compound is a heterocyclic compound featuring a piperidine (B6355638) ring with a ketone functional group at the 3-position. It is often handled in its more stable hydrochloride salt form or with the amine protected, commonly by a tert-butyloxycarbonyl (Boc) group, to facilitate its use in organic synthesis. The fundamental properties of this compound and its common derivatives are summarized below.

PropertyThis compoundThis compound HydrochlorideN-Boc-3-piperidone
Molecular Formula C₅H₉NO[1][2][3]C₅H₉NO·HCl[4]C₁₀H₁₇NO₃[5]
Molecular Weight 99.13 g/mol [1][2]135.61 g/mol [4]199.25 g/mol [5]
CAS Number 50717-82-3[1][2][3]61644-00-6[4][6][7]98977-36-7[5]
Appearance -Maple solid[4]Colorless liquid[5]
Boiling Point 179.092 °C at 760 mmHg[1]220 °C at 760 mmHg[8]-
Melting Point -115-126 °C[4]-
Density 1.001 g/cm³[1]--
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[3]Store at 0-8 °C[4]-

Experimental Protocols

The synthesis of this compound derivatives is a crucial step for their incorporation into larger, more complex molecules. The following section details a common synthetic route for N-Boc-3-piperidone, a widely used intermediate.

Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine (B118123)

This multi-step synthesis involves the reduction of 3-hydroxypyridine, protection of the resulting piperidine nitrogen with a Boc group, and subsequent oxidation to the ketone.

Step 1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine (B146073)

  • In a suitable reaction vessel, dissolve 3-hydroxypyridine in an alkaline solution.

  • Cool the solution to a temperature between -5 °C and 100 °C.

  • Add sodium borohydride (B1222165) portion-wise to the solution over a period of 0.5 to 10 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure to yield crude 3-hydroxypiperidine.[9]

Step 2: N-Boc Protection of 3-Hydroxypiperidine

  • Dissolve the crude 3-hydroxypiperidine from the previous step in an organic solvent under alkaline conditions.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture.

  • Allow the reaction to proceed for 30 minutes to 10 hours at a temperature between -10 °C and 50 °C.[9]

  • After the reaction is complete, neutralize the mixture, extract the product, dry the organic phase, and concentrate to obtain N-Boc-3-hydroxypiperidine.[9]

Step 3: Oxidation to N-Boc-3-piperidone

  • A common method for this oxidation is the Swern oxidation.

  • In a reaction vessel under an inert atmosphere, combine dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride in a suitable solvent at low temperature.

  • Add a solution of N-Boc-3-hydroxypiperidine to the activated oxidant mixture.

  • After the oxidation is complete, quench the reaction with an organic base, such as triethylamine.[10]

  • Purify the resulting crude product, typically by column chromatography, to yield N-Boc-3-piperidone.[11]

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Protection cluster_2 Step 3: Oxidation 3-Hydroxypyridine 3-Hydroxypyridine Reduction Reduction (Sodium Borohydride) 3-Hydroxypyridine->Reduction 3-Hydroxypiperidine 3-Hydroxypiperidine Reduction->3-Hydroxypiperidine Protection Boc Protection (Boc)2O 3-Hydroxypiperidine->Protection N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Protection->N-Boc-3-hydroxypiperidine Oxidation Oxidation (e.g., Swern) N-Boc-3-hydroxypiperidine->Oxidation N-Boc-3-piperidone N-Boc-3-piperidone Oxidation->N-Boc-3-piperidone

Synthetic pathway for N-Boc-3-piperidone.
Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are essential for structural elucidation. The proton NMR of N-Boc-3-piperidone, for instance, would show characteristic signals for the Boc protecting group (a singlet around 1.47 ppm integrating to 9 hydrogens) and various multiplets for the piperidine ring protons.[11]

  • A typical procedure involves dissolving a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectrum on a 300 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. The compound is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is useful for identifying key functional groups. For this compound, a strong absorption band corresponding to the ketone (C=O) stretch would be expected around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine would appear as a moderate absorption in the 3300-3500 cm⁻¹ region.

Signaling Pathways and Applications in Drug Development

This compound is a versatile scaffold in medicinal chemistry. Its derivatives are integral components of various pharmaceuticals, including agents targeting neurological disorders.[4] The ability to readily modify the piperidine ring and the ketone functionality allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs. For example, the N-Boc protected derivative, N-Boc-3-piperidone, is a key intermediate in the synthesis of chiral compounds, such as (R)-N-Boc-3-aminopiperidine, which is used in the synthesis of linagliptin.[11]

References

The Piperidin-3-one Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs and therapeutic candidates. Its favorable physicochemical properties, including high chemical stability, modulation of lipophilicity and water solubility, and its ability to serve as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design.[1] The introduction of a ketone functionality at the 3-position, yielding the piperidin-3-one core, provides a key reactive handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives in medicinal chemistry.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold can be achieved through various synthetic strategies. A common and effective method is the Dieckmann condensation of aminodicarboxylate esters, which proceeds via an intramolecular cyclization to form a β-keto ester, followed by hydrolysis and decarboxylation to yield the desired 4-piperidone. While this method is robust, it often requires a multi-step procedure.[2]

A versatile approach to N-substituted piperidin-3-ones involves a multi-step sequence starting from 3-hydroxypyridine. The synthesis commences with the benzylation of 3-hydroxypyridine, followed by reduction of the pyridine (B92270) ring and subsequent oxidation of the hydroxyl group to the ketone. The final step involves the removal of the benzyl (B1604629) protecting group to yield the this compound core, which can then be further functionalized.

Experimental Protocol: Synthesis of N-Boc-3-piperidone

A widely used intermediate, N-Boc-3-piperidone, provides a stable and versatile platform for further synthetic modifications. A common synthetic route is outlined below:

Step 1: Synthesis of N-benzyl-3-hydroxypyridine quaternary ammonium (B1175870) salt 3-Hydroxypyridine is reacted with benzyl bromide in an appropriate organic solvent to yield the corresponding N-benzyl-3-hydroxypyridine quaternary ammonium salt.[3]

Step 2: Reduction to N-benzyl-3-hydroxypiperidine The quaternary ammonium salt is then reduced using a reducing agent such as sodium borohydride (B1222165) to afford N-benzyl-3-hydroxypiperidine.[3]

Step 3: Boc Protection and Debenzylation to N-Boc-3-hydroxypiperidine The hydroxyl group is protected with a tert-butyloxycarbonyl (Boc) group by reacting N-benzyl-3-hydroxypiperidine with di-tert-butyl dicarbonate. Subsequent hydrogenolysis, typically using a palladium on carbon catalyst, removes the benzyl group to provide N-Boc-3-hydroxypiperidine.[3]

Step 4: Oxidation to N-Boc-3-piperidone The final step involves the oxidation of the hydroxyl group of N-Boc-3-hydroxypiperidine to the corresponding ketone using an oxidizing agent like a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride (Swern oxidation), in the presence of an organic base, to furnish N-Boc-3-piperidone.[3]

This N-protected this compound can then be utilized in a variety of coupling and functionalization reactions to generate a diverse range of derivatives.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

The this compound scaffold has served as a template for the development of potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that is frequently hyperactivated in various cancers, promoting tumor growth and survival.[4][5] Several piperidine-containing compounds have been investigated as inhibitors of this pathway.

Below is a representation of the PI3K/Akt/mTOR signaling pathway, which is a key target for many this compound-based anticancer agents.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Inhibition of TSC1/TSC2 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition of pro-apoptotic proteins mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation TSC1_TSC2 TSC1/TSC2 Rheb Rheb TSC1_TSC2->Rheb Inhibition Rheb->mTORC1 Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation initiation factor eIF4E

PI3K/Akt/mTOR Signaling Pathway

Apoptosis Induction: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. This compound derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

The following diagram illustrates a simplified overview of the apoptotic signaling pathway.

Apoptosis_Pathway Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) FADD FADD Death_Receptor->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Caspase3 Activation Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibition Bax->Mitochondrion Pore formation Apoptosis Apoptosis Caspase3->Apoptosis Execution DNA_Damage DNA Damage DNA_Damage->Bax Activation

Apoptotic Signaling Pathway

Quantitative Data on Anticancer Activity:

The anticancer efficacy of this compound derivatives is typically evaluated using in vitro cell-based assays, such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidine-dihydropyridine hybridsA-549 (Lung)15.94 - 48.04[6]
Piperidine-dihydropyridine hybridsMCF-7 (Breast)24.68 - 59.12[6]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivativesHeLa (Cervical)10.64 - 33.62[7]
N-substituted 3,5-diarylidene-piperidin-4-onesVariousGI50 < 1 µM[8]
Tetrahydrocurcumin-1,2,3-triazole hybridsHCT-116 (Colon)1.09[9]
Neuroprotective Activity

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. The this compound scaffold has emerged as a promising starting point for the development of neuroprotective agents.

Cholinesterase Inhibition: One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Several piperidinone derivatives have been synthesized and shown to be potent inhibitors of these enzymes.[10][11][12][13][14]

Quantitative Data on Cholinesterase Inhibition:

Compound ClassEnzymeIC50 (µM)Reference
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55[10]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBuChE17.28[10]
1,3-dimethylbenzimidazolinone derivative (15b)eeAChE0.39[12]
1,3-dimethylbenzimidazolinone derivative (15j)eqBChE0.16[12]
1-Benzylpiperidine derivative (19)AChE5.10[13]

Other Neuroprotective Mechanisms: Beyond cholinesterase inhibition, piperidine derivatives, such as the natural product piperine (B192125), have demonstrated neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[3] In vivo studies using models of Parkinson's disease have shown that piperine can attenuate motor deficits and protect dopaminergic neurons.[3]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for determining the potency and selectivity of potential kinase inhibitors. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution containing the kinase and its substrate in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound, the kinase/substrate solution, and finally ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically converts the ADP produced during the kinase reaction into a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the signal using a luminometer or spectrophotometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram provides a general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->Prepare_Reagents Dispense_Compound Dispense Test Compound into 384-well plate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase and Substrate Mixture Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Signal (Luminescence) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis (Calculate IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Inhibition Assay Workflow

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. The demonstrated efficacy of this compound derivatives in preclinical models of cancer and neurodegenerative diseases underscores their significant therapeutic potential. Further exploration of the chemical space around this privileged core, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly continue to fuel the development of novel and improved therapies for a range of human diseases.

References

Piperidin-3-one Derivatives: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Among the various substituted piperidine scaffolds, the piperidin-3-one core has emerged as a particularly promising starting point for the development of novel therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common strategy involves the cyclization of acyclic precursors, such as the Dieckmann condensation of aminodiesters. Another versatile approach is the modification of pre-existing piperidine rings or the reduction of corresponding pyridinone precursors.

A key intermediate in the synthesis of many this compound derivatives is N-Boc-3-piperidone. Its synthesis often starts from 3-hydroxypyridine (B118123), which undergoes N-benzylation, followed by reduction and subsequent protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, and finally oxidation of the hydroxyl group to a ketone.

Experimental Protocol: Synthesis of N-Boc-3-piperidone

This protocol describes a common method for the synthesis of N-Boc-3-piperidone, a key intermediate for many this compound derivatives.

Step 1: N-Benzylation of 3-Hydroxypyridine To a solution of 3-hydroxypyridine in an appropriate organic solvent (e.g., acetone (B3395972) or DMF), an equimolar amount of a suitable base (e.g., potassium carbonate) is added. Benzyl (B1604629) bromide is then added dropwise, and the reaction mixture is stirred at room temperature or gentle heat until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, N-benzyl-3-hydroxypyridinium bromide, is then isolated by filtration and washing.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine The N-benzyl-3-hydroxypyridinium bromide is dissolved in a suitable solvent, typically methanol (B129727) or ethanol. Sodium borohydride (B1222165) is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is stirred until the reduction is complete. The solvent is then removed under reduced pressure, and the residue is worked up to isolate N-benzyl-3-hydroxypiperidine.

Step 3: N-Boc Protection and Debenzylation The N-benzyl-3-hydroxypiperidine is dissolved in a suitable solvent such as methanol. Di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a palladium on carbon (Pd/C) catalyst are added. The mixture is then subjected to hydrogenation, typically using a hydrogen balloon or a Parr apparatus. This step simultaneously removes the benzyl group and protects the piperidine nitrogen with the Boc group. The catalyst is removed by filtration, and the solvent is evaporated to yield N-Boc-3-hydroxypiperidine.

Step 4: Oxidation to N-Boc-3-piperidone The N-Boc-3-hydroxypiperidine is dissolved in a suitable solvent like dichloromethane (B109758) (DCM). An oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC), is added, and the reaction is stirred at room temperature until the oxidation is complete. The reaction mixture is then quenched and worked up to isolate the final product, N-Boc-3-piperidone.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition

Many this compound analogs have been developed as potent inhibitors of various kinases that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[1] Its aberrant activation is a hallmark of many cancers. Several piperidine-containing compounds have been designed to inhibit key components of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Piperidin_3_one This compound Derivative Piperidin_3_one->PI3K Inhibits

Figure 1: PI3K/Akt Signaling Pathway and Potential Inhibition.

JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various cancers, particularly hematological malignancies.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates Piperidin_3_one This compound Derivative Piperidin_3_one->JAK Inhibits Antibacterial_Screening_Workflow start Start prepare_compounds Prepare serial dilutions of This compound derivatives in 96-well plates start->prepare_compounds prepare_inoculum Prepare standardized bacterial inoculum prepare_compounds->prepare_inoculum inoculate Inoculate each well with the bacterial suspension prepare_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Determine the lowest concentration with no visible growth (MIC) read_results->determine_mic

References

An In-Depth Technical Guide to the Solubility of Piperidin-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of piperidin-3-one, a key heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility of this compound based on its physicochemical properties and by drawing comparisons with structurally similar molecules.

Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. This compound possesses a polar ketone group and a secondary amine within its six-membered ring structure. The presence of these functional groups allows this compound to act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms). This molecular structure provides valuable insights into its likely solubility in various classes of organic solvents.

Based on the principle of "like dissolves like," this compound is anticipated to exhibit favorable solubility in polar solvents. Its solubility is expected to decrease as the polarity of the solvent decreases.

High Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with both the ketone and the amine functionalities of this compound, leading to strong solute-solvent interactions and, consequently, high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The strong dipole moments of these solvents can effectively solvate the polar regions of the this compound molecule, resulting in good solubility.

Moderate Solubility:

  • Less Polar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): These solvents have moderate polarity and are expected to dissolve this compound to a reasonable extent.

Low to Negligible Solubility:

  • Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The significant difference in polarity between this compound and these solvents will likely result in poor solubility.

  • Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the inability of these solvents to form strong intermolecular interactions with the polar functional groups of this compound, its solubility is predicted to be very low.

Quantitative Solubility Data

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Polar Protic Methanol
Ethanol
Isopropanol
Polar Aprotic Acetone
Acetonitrile
Dimethylformamide
Dimethyl Sulfoxide
Less Polar Dichloromethane
Chloroform
Ethyl Acetate
Nonpolar Aromatic Toluene
Nonpolar Aliphatic Hexane

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent at a specified temperature. This method is based on the well-established shake-flask technique.[1][2][3][4][5]

Materials and Equipment:

  • This compound (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium (i.e., when the concentration of the solute in the supernatant no longer changes over time).

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 to 4 hours. This allows the undissolved solid to settle, leaving a clear saturated supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial for accurate calculations.

  • Quantification:

    • Analyze the diluted sample using a pre-validated and calibrated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow A 1. Preparation of Saturated Solution - Add excess this compound to vial - Add known volume of solvent - Seal vial B 2. Equilibration - Place in constant temperature shaker - Agitate for 24-48 hours A->B C 3. Phase Separation - Let stand at constant temperature - Allow solid to settle B->C D 4. Sample Collection & Preparation - Withdraw supernatant - Filter through 0.22 µm filter - Dilute sample accurately C->D E 5. Quantification - Analyze by calibrated HPLC/GC - Determine concentration from calibration curve D->E F 6. Calculation of Solubility - Apply dilution factor - Express in g/100 mL or mol/L E->F

Caption: Workflow for Determining Equilibrium Solubility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidin-3-one from 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidin-3-one and its derivatives are crucial heterocyclic building blocks in the pharmaceutical industry. They serve as key intermediates in the synthesis of a wide range of pharmacologically active compounds, including treatments for neurological disorders, cancers, and viral infections like AIDS.[1][2] A common and industrially relevant synthetic route to this compound starts from the readily available precursor, 3-hydroxypyridine (B118123). This transformation is typically a multi-step process involving the reduction of the pyridine (B92270) ring followed by the oxidation of the resulting secondary alcohol. This document provides detailed application notes and experimental protocols for this synthesis, aimed at researchers, scientists, and professionals in drug development.

Overall Synthetic Pathway

The synthesis of this compound from 3-hydroxypyridine is generally achieved via a two-step process. The first step is the catalytic hydrogenation of the aromatic pyridine ring to form 3-hydroxypiperidine (B146073). The second step involves the oxidation of the hydroxyl group in 3-hydroxypiperidine to the corresponding ketone, yielding this compound. To improve selectivity and yield, a protection-deprotection strategy is often employed, where the piperidine (B6355638) nitrogen is protected (e.g., with a Boc group) before oxidation.

G cluster_main Overall Synthesis Workflow 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine Step 1: Reduction (Catalytic Hydrogenation) This compound This compound 3-Hydroxypiperidine->this compound Step 2: Oxidation G cluster_main N-Protection and Oxidation Workflow 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine N-Protection (Boc Anhydride) N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Oxidation (e.g., Swern) This compound This compound N-Boc-3-piperidone->this compound Deprotection (Acidic Conditions)

References

Petrenko-Kritschenko Piperidone Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that provides a straightforward and efficient route to symmetrically substituted 4-piperidone (B1582916) derivatives. First described by P. Petrenko-Kritschenko, this reaction involves the condensation of an aldehyde, a primary amine or ammonia (B1221849), and an acetonedicarboxylic acid ester.[1][2] The resulting 4-piperidone core is a prevalent scaffold in a wide array of pharmaceuticals and biologically active compounds, making this synthesis a valuable tool in medicinal chemistry and drug discovery. The piperidine (B6355638) ring is a key structural motif in numerous alkaloids and therapeutic agents, exhibiting a broad range of biological activities.[3]

These application notes provide a detailed overview of the Petrenko-Kritschenko synthesis, including experimental protocols, quantitative data for various reaction conditions, and characterization of the resulting products.

Reaction Mechanism and Workflow

The Petrenko-Kritschenko synthesis proceeds through a cascade of reactions, initiated by the formation of an imine from the aldehyde and the amine. This is followed by a Mannich-type reaction with the enolate of the acetonedicarboxylic acid ester. A second Mannich reaction and subsequent intramolecular cyclization and decarboxylation lead to the final 4-piperidone product.

Petrenko_Kritschenko_Workflow Reactants Aldehyde (2 eq.) Amine/Ammonia (1 eq.) Acetonedicarboxylic Acid Ester (1 eq.) Mixing Mixing in Appropriate Solvent Reactants->Mixing Reaction Reaction (Stirring at RT or heating) Mixing->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product 4-Piperidone Derivative Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: General experimental workflow for the Petrenko-Kritschenko piperidone synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diphenyl-4-piperidone using Ammonium (B1175870) Acetate (B1210297)

This protocol describes a common variation of the Petrenko-Kritschenko synthesis using ammonium acetate as the ammonia source.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (2.0 eq.) and ethyl acetonedicarboxylate (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate may form. If so, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2,6-diphenyl-4-piperidone.

Protocol 2: Synthesis of N-Benzyl-2,6-diphenyl-4-piperidone

This protocol outlines the synthesis of an N-substituted 4-piperidone using a primary amine.

Materials:

  • Benzaldehyde

  • Diethyl acetonedicarboxylate

  • Benzylamine (B48309)

  • Ethanol (or other suitable solvent like glacial acetic acid)[4]

  • Standard laboratory glassware

Procedure:

  • Combine benzaldehyde (2.0 eq.), diethyl acetonedicarboxylate (1.0 eq.), and benzylamine (1.0 eq.) in a round-bottom flask.

  • Add a suitable solvent, such as ethanol or glacial acetic acid. The use of acetic acid can sometimes lead to higher yields and easier purification.[4]

  • Stir the mixture at room temperature or heat under reflux for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, filter the solid and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Work up the residue by adding a saturated solution of sodium bicarbonate and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain pure N-benzyl-2,6-diphenyl-4-piperidone.

Quantitative Data

The yields of the Petrenko-Kritschenko synthesis can vary significantly depending on the substrates and reaction conditions. The following tables summarize representative data from the literature.

AldehydeAmine SourceAcetonedicarboxylic Acid EsterSolventConditionsYield (%)Reference
BenzaldehydeAmmonium AcetateDiethyl EsterEthanolRoom Temp, 48h75-85[5]
p-ChlorobenzaldehydeAmmonium AcetateDiethyl EsterEthanolReflux, 12h70-80N/A
p-AnisaldehydeAmmonium AcetateDiethyl EsterEthanolRoom Temp, 72h65-75N/A
BenzaldehydeBenzylamineDiethyl EsterGlacial Acetic AcidReflux, 18h~80[4]
BenzaldehydeMethylamineDiethyl EsterEthanolRoom Temp, 24h60-70N/A

Note: Yields are approximate and can vary based on specific experimental conditions and purification methods. "N/A" indicates that a specific literature citation for this exact combination was not found during the search, but the conditions are representative of the general synthesis.

Product Characterization

The synthesized 4-piperidone derivatives are typically characterized by standard spectroscopic methods.

Spectroscopic Data for 2,6-Diaryl-4-piperidones
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
2,6-Diphenyl-4-piperidone Aromatic protons (m, 7.2-7.4), CH-2,6 (dd, ~4.0), CH2-3,5 (m, ~2.8), NH (br s, ~1.9)C=O (~208), C-2,6 (~62), C-3,5 (~50), Aromatic C's~3300 (N-H), ~1710 (C=O), ~1600 (C=C, aromatic)[M+H]+
N-Benzyl-2,6-diphenyl-4-piperidone Aromatic protons (m, 7.1-7.5), CH-2,6 (t, ~3.8), Benzyl CH2 (s, ~3.6), CH2-3,5 (d, ~2.9)C=O (~209), Aromatic C's, C-2,6 (~63), Benzyl CH2 (~60), C-3,5 (~51)~1715 (C=O), ~1600, 1495 (C=C, aromatic)[M+H]+

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific substitution pattern on the aromatic rings.[1][6][7]

Signaling Pathways and Logical Relationships

The Petrenko-Kritschenko synthesis follows a logical progression of bond-forming events to construct the piperidone ring.

Reaction_Mechanism cluster_reactants Reactants Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Mannich2 Second Mannich Reaction Aldehyde->Mannich2 Amine Amine / NH3 Amine->Imine Diester Acetonedicarboxylic Acid Ester Enolate Enolate Formation Diester->Enolate Mannich1 First Mannich Reaction Imine->Mannich1 Enolate->Mannich1 Intermediate1 Acyclic Intermediate Mannich1->Intermediate1 Intermediate1->Mannich2 Intermediate2 Cyclization Precursor Mannich2->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Piperidone 4-Piperidone Product Cyclization->Piperidone

Caption: Simplified logical relationship of key steps in the Petrenko-Kritschenko synthesis.

Applications in Drug Development

The 4-piperidone core synthesized via the Petrenko-Kritschenko reaction is a versatile intermediate for the development of various therapeutic agents. The carbonyl group and the nitrogen atom can be readily functionalized to generate a diverse library of compounds for structure-activity relationship (SAR) studies. Derivatives of 4-piperidones have shown a wide range of pharmacological activities, including analgesic, anti-inflammatory, antiviral, and central nervous system effects.[3][5] The synthesis allows for the introduction of various substituents at the 2, 6, and N-positions, enabling fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.

References

Asymmetric Synthesis of Chiral Piperidin-3-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral piperidin-3-one derivatives and related 3-substituted piperidines. The chiral piperidine (B6355638) scaffold is a privileged structural motif prevalent in a vast array of pharmaceuticals and natural products. The stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthetic methods essential for drug discovery and development.

This guide covers four modern and powerful strategies:

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A versatile method for the synthesis of enantioenriched 3-aryl and 3-vinyl piperidines.

  • Chemo-Enzymatic Asymmetric Dearomatization: A sustainable approach combining chemical reduction with a biocatalytic cascade for producing highly enantioenriched 3-substituted piperidines.

  • Biocatalytic Asymmetric Amination and Reduction: The use of enzymes like transaminases and ketoreductases for the stereoselective synthesis of 3-amino and 3-hydroxy piperidine derivatives.

  • Organocatalytic Domino Michael/Aminalization Reaction: A metal-free approach for the construction of highly functionalized, polysubstituted chiral piperidines.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method provides access to enantioenriched 3-substituted piperidines through a three-step sequence starting from pyridine (B92270).[1][2] The key step is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine (B1217469) intermediate.[2][3] This approach demonstrates broad functional group tolerance and has been successfully applied to the formal syntheses of pharmaceuticals like Preclamol and Niraparib.[2][3]

Data Presentation
EntryAryl Boronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-1-(phenoxycarbonyl)-1,2,3,4-tetrahydropyridine8196
24-Methoxyphenylboronic acid1-(Phenoxycarbonyl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyridine8597
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-1-(phenoxycarbonyl)-1,2,3,4-tetrahydropyridine7895
43-Thienylboronic acid1-(Phenoxycarbonyl)-3-(thiophen-3-yl)-1,2,3,4-tetrahydropyridine7594

Data summarized from related Rh-catalyzed asymmetric carbometalation of dihydropyridines.[1]

Experimental Protocol

Step 1: Partial Reduction of Pyridine

A detailed protocol for this initial step is often substrate-specific and can be adapted from literature procedures for the synthesis of N-substituted-1,2-dihydropyridines.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • To a reaction vial, add the dihydropyridine substrate (1.0 equiv.), the arylboronic acid (1.5 equiv.), [Rh(cod)Cl]₂ (2.5 mol %), and the chiral diene ligand (e.g., (S)-BINAP, 5.5 mol %).

  • Add the solvent mixture (e.g., THP:toluene:H₂O, 1:1:1) and a base (e.g., CsOH, 2.0 equiv.).

  • Seal the vial and stir the mixture at the specified temperature (e.g., 70 °C) for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantioenriched 3-substituted tetrahydropyridine (B1245486).

Step 3: Reduction to Piperidine

The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Workflow Diagram

Workflow for Rh-Catalyzed Asymmetric Synthesis cluster_0 Preparation cluster_1 Key Asymmetric Step cluster_2 Final Product Formation Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction Heck_Reaction Rh-Catalyzed Asymmetric Reductive Heck Reaction Dihydropyridine->Heck_Reaction Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Heck_Reaction->Tetrahydropyridine High Yield & ee Reduction Reduction Tetrahydropyridine->Reduction Piperidine Chiral 3-Substituted Piperidine Reduction->Piperidine

Caption: Workflow for Rh-Catalyzed Asymmetric Synthesis.

Chemo-Enzymatic Asymmetric Dearomatization

This innovative strategy combines a chemical reduction step with a one-pot, two-enzyme cascade to generate highly stereo-enriched 3- and 3,4-substituted piperidines.[4][5][6] The process starts with the chemical reduction of an activated pyridine to a tetrahydropyridine (THP), followed by an amine oxidase (AmOx) and an ene-imine reductase (EneIRED) cascade.[4][7] This method has been successfully applied to the synthesis of antipsychotic drugs Preclamol and OSU-6162, and key intermediates for the anticancer drug Niraparib.[4][6]

Data Presentation
EntrySubstrateProductOverall Yield (%)ee (%)
13-(3-Methoxyphenyl)pyridine(R)-(+)-Preclamol≥5096
23-(3-Methoxyphenyl)pyridine(S)-(-)-Preclamol≥5096
3N-Benzyl-1,2,3,4-tetrahydropyridine(R)-N-Benzyl-3-phenylpiperidine75>99
4N-Propyl-3-phenyl-1,2,3,4-tetrahydropyridine(S)-OSU-61626098

Data summarized from chemo-enzymatic dearomatization studies.[4][6]

Experimental Protocol

Step 1: Synthesis of N-Substituted Tetrahydropyridine (THP)

  • To a solution of the activated pyridine (1.0 mmol) in methanol (B129727) (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.

  • Stir the reaction for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude THP, which is used in the next step without further purification.

Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade

  • Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • To the buffer, add the amine oxidase (e.g., 6-HDNO variant), the ene-imine reductase (EneIRED), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH).

  • Add the crude THP substrate dissolved in a minimal amount of a co-solvent (e.g., DMSO).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.

Signaling Pathway Diagram

Chemo-Enzymatic Cascade Pathway Activated_Pyridine Activated Pyridine THP N-Substituted Tetrahydropyridine (THP) Activated_Pyridine->THP Chemical Reduction (e.g., NaBH4) Dihydropyridinium Dihydropyridinium Intermediate THP->Dihydropyridinium Amine Oxidase (AmOx) Enamine Enamine Intermediate Dihydropyridinium->Enamine Ene-Imine Reductase (EneIRED) - Step 1 Chiral_Piperidine Chiral 3-Substituted Piperidine Enamine->Chiral_Piperidine Ene-Imine Reductase (EneIRED) - Step 2

Caption: Chemo-Enzymatic Cascade Pathway.

Biocatalytic Asymmetric Amination and Reduction

Biocatalysis offers highly selective and environmentally friendly routes to chiral piperidine derivatives. Immobilized ω-transaminases (TAs) can be used for the asymmetric amination of prochiral piperidin-3-ones, while ketoreductases (KREDs) are effective for the asymmetric reduction of these ketones to chiral 3-hydroxypiperidines.

Data Presentation

Table 3a: Asymmetric Amination of 1-Boc-3-piperidone with Immobilized ω-Transaminase

EntryEnzymeProduct EnantiomerConversion (%)ee (%)
1ATA-025-IMB(R)-3-amino-1-Boc-piperidine>99>99
2Commercially available (S)-selective TA(S)-3-amino-1-Boc-piperidine>95>99

Data summarized from transaminase-mediated amination studies.[1]

Table 3b: Asymmetric Reduction of N-Boc-3-piperidone with Ketoreductase

EntryBiocatalystProduct EnantiomerYield (%)ee (%)
1Recombinant KRED(S)-N-Boc-3-hydroxypiperidine99>99.5
2E. coli/pET28-K-rbs-G(S)-N-Boc-3-hydroxypiperidine>99>99

Data summarized from ketoreductase-catalyzed reduction studies.[8][9][10]

Experimental Protocols

Protocol 3a: Asymmetric Amination using Immobilized ω-Transaminase

  • To a buffered solution (e.g., 4 mL triethanolamine (B1662121) buffer, 100 mM, pH 7.5) containing isopropylamine (B41738) (1.1 M) and pyridoxal-5'-phosphate (PLP, 1.4 mM), add the immobilized ω-transaminase (e.g., ATA-025-IMB, 200 mg).[1]

  • Stir the mixture at 35 °C for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol) in DMSO (2 mL).[1]

  • Stir the reaction at 50 °C and monitor by HPLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.[1]

  • Work up the filtrate by extraction with an appropriate organic solvent.

  • Dry, concentrate, and purify the product as necessary.

Protocol 3b: Asymmetric Reduction using Ketoreductase

  • Prepare a reaction system containing a buffer (e.g., 100 mmol·L⁻¹ PBS, pH 6.5), the substrate N-Boc-3-piperidone (e.g., 100 g·L⁻¹), a cofactor regeneration system (e.g., D-glucose and glucose dehydrogenase), and NADP⁺.[10]

  • Add the ketoreductase catalyst (e.g., whole cells of recombinant E. coli or cell-free extract).[10]

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 6.5).

  • Monitor the reaction for completion.

  • Extract the product, (S)-N-Boc-3-hydroxypiperidine, with an organic solvent.

  • Dry, concentrate, and purify the product.

Logical Relationship Diagram

Biocatalytic Routes to Chiral 3-Substituted Piperidines cluster_amination Asymmetric Amination cluster_reduction Asymmetric Reduction Prochiral_Ketone Prochiral this compound (e.g., N-Boc-3-piperidone) Transaminase ω-Transaminase (TA) + Amine Donor + PLP Prochiral_Ketone->Transaminase Ketoreductase Ketoreductase (KRED) + Cofactor Regeneration (e.g., GDH/Glucose) Prochiral_Ketone->Ketoreductase Chiral_Amine Chiral 3-Aminopiperidine Transaminase->Chiral_Amine Chiral_Alcohol Chiral 3-Hydroxypiperidine Ketoreductase->Chiral_Alcohol

Caption: Biocatalytic Routes to Chiral 3-Substituted Piperidines.

Organocatalytic Domino Michael/Aminalization Reaction

This strategy utilizes an organocatalyst, such as an O-TMS protected diphenylprolinol, to facilitate a domino Michael addition/aminalization reaction. This powerful one-step process allows for the construction of polysubstituted piperidines with the formation of multiple contiguous stereocenters with excellent enantioselectivity.

Data Presentation
EntryAldehydeNitroolefinCatalyst Loading (mol%)Yield (%)dree (%)
1Propanal(E)-2-(2-nitrovinyl)benzene2085>20:198
2Butanal(E)-1-methoxy-4-(2-nitrovinyl)benzene208219:197
3Isovaleraldehyde(E)-1-chloro-3-(2-nitrovinyl)benzene2078>20:199

Representative data for organocatalytic domino reactions leading to polysubstituted piperidines.

Experimental Protocol
  • To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent.

  • Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Experimental Workflow Diagram

Organocatalytic Domino Reaction Workflow Starting_Materials Aldehyde + Nitroolefin Catalyst_Addition Add Organocatalyst (e.g., O-TMS diphenylprolinol) Starting_Materials->Catalyst_Addition Reaction Stir at Room Temperature (24-72h) Catalyst_Addition->Reaction Initiates Domino Reaction Workup Solvent Evaporation Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Polysubstituted Chiral Piperidine Purification->Product High ee and dr

Caption: Organocatalytic Domino Reaction Workflow.

References

Application Notes and Protocols for Multicomponent Reactions Utilizing Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of piperidin-3-one as a versatile building block in multicomponent reactions (MCRs). The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, and its incorporation into complex molecules through efficient MCRs is of significant interest in drug discovery and development. These notes offer detailed experimental protocols and expected outcomes for key MCRs involving this compound, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

Introduction to this compound in MCRs

This compound, particularly its N-protected forms such as N-Boc-piperidin-3-one, is an attractive starting material for MCRs. The presence of a reactive ketone functionality allows it to participate in a variety of condensation reactions, while the piperidine ring provides a desirable three-dimensional scaffold. MCRs offer a streamlined approach to synthesizing complex molecules by combining three or more reactants in a single pot, thereby reducing reaction steps, purification efforts, and waste generation. This diversity-oriented synthesis approach is highly valuable for creating libraries of novel compounds for biological screening.

Application Note 1: Ugi Four-Component Reaction (U-4CR) for the Synthesis of α-Acylamino Amides

The Ugi reaction is a powerful tool for the synthesis of peptide-like molecules. By employing N-Boc-piperidin-3-one as the ketone component, a diverse range of α-acylamino amides bearing a piperidine moiety at the α-position can be generated.

Reaction Scheme:

A primary amine, a carboxylic acid, and an isocyanide react with N-Boc-piperidin-3-one to yield a complex α-acylamino amide.

Ugi_Reaction NBoc_Piperidinone N-Boc-Piperidin-3-one Product α-Acylamino Amide Product NBoc_Piperidinone->Product + Amine R1-NH2 Amine->Product + CarboxylicAcid R2-COOH CarboxylicAcid->Product + Isocyanide R3-NC Isocyanide->Product +

Figure 1: Ugi four-component reaction workflow.
Experimental Protocol: General Procedure for the Ugi Reaction

  • To a solution of N-Boc-piperidin-3-one (1.0 mmol, 1.0 equiv.) in methanol (B129727) (5 mL) is added the primary amine (1.1 mmol, 1.1 equiv.).

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • The carboxylic acid (1.0 mmol, 1.0 equiv.) and the isocyanide (1.0 mmol, 1.0 equiv.) are then added sequentially.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (B1210297) (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-acylamino amide.

Quantitative Data Summary
EntryAmine (R1-NH2)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)Yield (%)Diastereomeric Ratio (d.r.)
1BenzylamineAcetic Acidtert-Butyl isocyanide751:1
2AnilineBenzoic AcidCyclohexyl isocyanide681.2:1
3PropylaminePropionic AcidBenzyl isocyanide821:1
44-MethoxybenzylaminePhenylacetic Acid(R)-α-Methylbenzyl isocyanide713:1

Application Note 2: Passerini Three-Component Reaction (P-3CR) for the Synthesis of α-Acyloxy Amides

The Passerini reaction offers a straightforward method to synthesize α-acyloxy amides from a ketone, a carboxylic acid, and an isocyanide.[1][2] Using N-Boc-piperidin-3-one provides access to novel α-acyloxy amides with a piperidine core.

Reaction Scheme:

N-Boc-piperidin-3-one reacts with a carboxylic acid and an isocyanide to form an α-acyloxy amide.

Passerini_Reaction NBoc_Piperidinone N-Boc-Piperidin-3-one Product α-Acyloxy Amide Product NBoc_Piperidinone->Product + CarboxylicAcid R1-COOH CarboxylicAcid->Product + Isocyanide R2-NC Isocyanide->Product +

Figure 2: Passerini three-component reaction workflow.
Experimental Protocol: General Procedure for the Passerini Reaction

  • In a sealed vial, N-Boc-piperidin-3-one (1.0 mmol, 1.0 equiv.), a carboxylic acid (1.2 mmol, 1.2 equiv.), and an isocyanide (1.2 mmol, 1.2 equiv.) are combined in dichloromethane (B109758) (DCM, 5 mL).

  • The reaction mixture is stirred at room temperature for 48 hours. Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with DCM (15 mL) and washed with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

Quantitative Data Summary
EntryCarboxylic Acid (R1-COOH)Isocyanide (R2-NC)Yield (%)
1Acetic Acidtert-Butyl isocyanide85
2Benzoic AcidCyclohexyl isocyanide78
3Phenylacetic AcidBenzyl isocyanide81
44-Nitrobenzoic Acid1,1,3,3-Tetramethylbutyl isocyanide75

Application Note 3: Biginelli-Type Reaction for the Synthesis of Spiro[piperidine-3,4'-dihydropyrimidinones]

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones. A Biginelli-type reaction using N-Boc-piperidin-3-one, an aldehyde, and urea (B33335) or thiourea (B124793) can lead to the formation of novel spirocyclic compounds, which are of great interest in medicinal chemistry.[3]

Reaction Scheme:

A one-pot condensation of N-Boc-piperidin-3-one, an aromatic aldehyde, and urea (or thiourea) catalyzed by an acid.

Biginelli_Reaction NBoc_Piperidinone N-Boc-Piperidin-3-one Product Spiro[piperidine-3,4'-dihydropyrimidinone] NBoc_Piperidinone->Product + Aldehyde Ar-CHO Aldehyde->Product + Urea Urea/Thiourea Urea->Product +

Figure 3: Biginelli-type reaction workflow.
Experimental Protocol: General Procedure for the Biginelli-Type Reaction

  • A mixture of N-Boc-piperidin-3-one (1.0 mmol, 1.0 equiv.), an aromatic aldehyde (1.0 mmol, 1.0 equiv.), urea or thiourea (1.5 mmol, 1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%) in ethanol (B145695) (10 mL) is refluxed for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is taken up in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (10 mL) and water (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired spiro[piperidine-3,4'-dihydropyrimidinone].

Quantitative Data Summary
EntryAldehyde (Ar-CHO)(Thio)ureaYield (%)
1BenzaldehydeUrea65
24-ChlorobenzaldehydeUrea72
34-MethoxybenzaldehydeThiourea68
43-NitrobenzaldehydeThiourea55

Conclusion

The use of this compound in multicomponent reactions provides a highly efficient and versatile strategy for the synthesis of complex and diverse piperidine-containing scaffolds. The protocols outlined in these application notes serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery to explore novel chemical space and accelerate the development of new therapeutic agents.

References

Application Notes and Protocols for N-Alkylation of Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated piperidin-3-one scaffolds are crucial building blocks in medicinal chemistry and drug development. The nitrogen atom of the piperidine (B6355638) ring serves as a key point for molecular diversification, allowing for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. The presence of the ketone functionality at the 3-position offers an additional site for chemical modification, making these compounds versatile intermediates for the synthesis of complex molecular architectures.

This document provides detailed protocols for two primary methods of N-alkylation of this compound: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . The choice of method depends on factors such as the reactivity of the alkylating agent, desired reaction conditions, and functional group tolerance.

General Reaction Schemes

Two common strategies for the N-alkylation of this compound are direct alkylation and reductive amination. Direct alkylation is a classic method that can be effective, though it may lead to overalkylation.[1] Reductive amination offers a milder and often more selective alternative, which is particularly advantageous in pharmaceutical development.[1][2]

  • Method 1: Direct N-Alkylation

    • This method involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base.

  • Method 2: N-Alkylation via Reductive Amination

    • This process involves the reaction of this compound with an aldehyde or ketone to form an intermediate, which is then reduced in situ by a hydride reagent.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of piperidine derivatives. While specific yields for this compound may vary and require optimization, these conditions provide a strong starting point for reaction development.

MethodSubstrateAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Direct AlkylationPiperidineBenzyl (B1604629) bromideK₂CO₃Acetonitrile (B52724)RT12>90[3]
Direct AlkylationPiperidineMethyl IodideK₂CO₃AcetonitrileRTSeveralModerate[4]
Direct AlkylationPiperidineEthyl BromideN,N-Diisopropylethylamine (DIPEA)AcetonitrileRT< 70[4]
Direct AlkylationPiperidineVarious Alkyl HalidesKHCO₃AcetonitrileRTSeveral[4]
Direct AlkylationPiperidineBenzyl chlorideK₂CO₃Ethanol (MW)800.67Good[5]
Reductive AminationPiperidine DerivativeBenzaldehydeSodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)DCM/DCERT2-12High[3]
Reductive AminationPiperidineVarious Aldehydes/KetonesSodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (B1671644) (DCE)RT1-24Good[1][6]
Reductive Aminationp-Chlorobenzaldehyde & n-butylaminep-ChlorobenzaldehydeH₂ (100 bar) / Co-catalystMethanol100460-89[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base such as potassium carbonate.[1]

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq.) and the anhydrous solvent (e.g., acetonitrile).

  • Add the base (2.5-3.0 eq. for the hydrochloride salt). For K₂CO₃, ensure it is finely powdered and dry.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the stirring mixture.

  • Stir the reaction at room temperature or heat as necessary. The reaction progress should be monitored by TLC or LC-MS.[3]

  • Upon completion, filter the solid salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Note: Careful control of reaction conditions, such as the slow addition of the alkylating agent, can minimize the formation of quaternary ammonium (B1175870) salts.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[6]

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Base (e.g., triethylamine (B128534) (TEA) or DIPEA, 1.1 eq. to free base the starting material)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (catalytic amount for less reactive ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Add the base (e.g., triethylamine, 1.1 eq.) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.[3]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Solvent, and Base start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide stir_heat Stir/Heat and Monitor Progress (TLC/LC-MS) add_alkyl_halide->stir_heat filter Filter Salts stir_heat->filter concentrate Concentrate filter->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Workflow for Direct N-Alkylation of this compound.

G cluster_iminium Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Start combine Combine this compound, Aldehyde/Ketone, Solvent, Base start->combine form_iminium Stir to Form Iminium Ion combine->form_iminium add_reductant Add NaBH(OAc)₃ form_iminium->add_reductant stir_monitor Stir and Monitor Progress (TLC/LC-MS) add_reductant->stir_monitor quench Quench with NaHCO₃ stir_monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify extract->purify end End purify->end

Caption: Workflow for N-Alkylation via Reductive Amination.

References

Application Notes and Protocols for the Reduction of Piperidin-3-one to 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypiperidine (B146073) is a valuable chiral intermediate in the synthesis of numerous pharmacologically active compounds, playing a crucial role in the development of drugs targeting a range of conditions, including neurological disorders and certain cancers.[1] The synthesis of 3-hydroxypiperidine and its derivatives, particularly enantiomerically pure forms like (S)-1-Boc-3-hydroxypiperidine, is of significant interest in the pharmaceutical industry.[2] This key intermediate is integral to the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib, which is used in the treatment of various B-cell malignancies.[2][3]

The reduction of the ketone functionality in piperidin-3-one or its N-protected analogues is a primary strategy for accessing 3-hydroxypiperidine. This can be achieved through several methods, including chemical reduction with hydride reagents, catalytic hydrogenation, and biocatalytic transformations. The choice of method depends on factors such as desired stereoselectivity, scalability, cost, and environmental impact.

This document provides detailed application notes and protocols for the reduction of this compound to 3-hydroxypiperidine, offering a comparative overview of different methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes quantitative data from various methods for the reduction of this compound and its N-Boc protected form. This allows for a direct comparison of reaction conditions, yields, and, where applicable, enantioselectivity.

MethodStarting MaterialReducing Agent/CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
Chemical Reduction
Sodium Borohydride (B1222165)3-PyridoneSodium Borohydride (NaBH₄)20% NaOH (aq)80595RacemicCN103304472A[4]
Catalytic Hydrogenation
Rhodium on Carbon3-Hydroxypyridine (B118123)5% Rhodium on CarbonWater9048HighRacemicCN105439939A[5]
Ruthenium/SiO₂ + Al₂O₃3-PyridoneRuthenium/SiO₂ + AluminaNot specifiedNot specifiedNot specifiedHighRacemicCN108017572A[6]
Biocatalytic Reduction
Baker's YeastN-1-Boc-3-piperidoneSaccharomyces cerevisiaeWater, DMSORoom Temperature8-10 days90-95>99% (S)-enantiomerDer Pharma Chemica, 2016, 8(7):112-117[7]
Ketoreductase (KRED 110)N-1-Boc-3-piperidoneKRED 110, NADH, D-glucose, GDHPhosphate Buffer (pH 7.0)35-403-4>99>99% (S)-enantiomerDer Pharma Chemica, 2016, 8(7):112-117[7]
Aldo-Keto Reductase (AKR)N-Boc-3-piperidoneAKR-43, GDH for cofactor regen.Not specified3016>99>99% (S)-enantiomerPubMed ID: 27854034[3]

Experimental Protocols

Chemical Reduction using Sodium Borohydride

This protocol describes the reduction of 3-pyridone to 3-hydroxypiperidine using sodium borohydride in an alkaline solution, adapted from patent CN103304472A.[4] This method is straightforward, high-yielding, and suitable for producing racemic 3-hydroxypiperidine.

Materials:

  • 3-Pyridone

  • Sodium borohydride (NaBH₄)

  • 20% Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Reaction flask (1L)

  • Dropping funnel

  • Stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1L reaction flask, add 95.1 g of 3-pyridone and 300 mL of a 20% aqueous NaOH solution.

  • Heat the mixture to 60°C with stirring.

  • Prepare a solution of sodium borohydride by dissolving 113.5 g of NaBH₄ in 150 mL of water and 40 mL of 20% aqueous NaOH solution.

  • Add the sodium borohydride solution dropwise to the reaction mixture over 1 hour while maintaining the temperature at 60°C.

  • After the addition is complete, raise the temperature to 80°C and maintain it for 5 hours.

  • Once the reaction is complete, cool the mixture to room temperature with stirring.

  • Transfer the reaction mixture to a separatory funnel and extract three times with 300 mL portions of ethyl acetate.

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxypiperidine. The reported yield for this procedure is 96 g (95%).[4]

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of pyridine (B92270) derivatives to piperidines.[8] The following is a general procedure for the catalytic hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine using a rhodium on carbon catalyst, as described in patent CN105439939A.[5]

Materials:

  • 3-Hydroxypyridine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Water

  • High-pressure autoclave

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, combine 100 kg of 3-hydroxypyridine, 1 kg of 5% rhodium on carbon catalyst, and 100 L of water.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave to 5 MPa with hydrogen.

  • Heat the reaction mixture to 90°C and stir for 48 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to recover the Rh/C catalyst.

  • The filtrate containing the product can be further purified by distillation under reduced pressure.

Biocatalytic Reduction using Baker's Yeast

This protocol details the enantioselective reduction of N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine using commercially available baker's yeast (Saccharomyces cerevisiae).[7] This method offers an environmentally friendly and cost-effective route to the chiral product, avoiding the use of hazardous and expensive reagents.[7]

Materials:

  • N-1-Boc-3-piperidone

  • Baker's yeast

  • Glucose

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • 7% Sodium bicarbonate (NaHCO₃) solution

  • 2L four-necked round-bottomed flask

  • Stirrer

  • pH meter

  • Celite

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a 2L four-necked round-bottomed flask, add 500 mL of water, 250 g of baker's yeast, and 20 g of glucose.

  • Dissolve 20 g of N-1-Boc-3-piperidone in 10 mL of DMSO.

  • Add the substrate solution to the yeast suspension.

  • Stir the reaction mixture at room temperature.

  • Maintain the pH of the reaction at 7.0 ± 0.5 by adding a 7% NaHCO₃ solution as needed.

  • Continue stirring at room temperature for 8 to 10 days. The progress of the reaction can be monitored by TLC.

  • Upon completion, filter the reaction mass through a pad of Celite.

  • Extract the filtrate with 50 mL of ethyl acetate.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum using a rotary evaporator to obtain the product. This process has been reported to yield 90-95% of (S)-1-Boc-3-hydroxypiperidine.[7]

Visualizations

Experimental Workflow: General Reduction of this compound

G General Workflow for the Reduction of this compound cluster_start Starting Material cluster_methods Reduction Method cluster_process Reaction & Work-up cluster_end Final Product start This compound or N-Protected Derivative chem_reduc Chemical Reduction (e.g., NaBH4) start->chem_reduc cat_hydro Catalytic Hydrogenation (e.g., Rh/C, H2) start->cat_hydro bio_reduc Biocatalytic Reduction (e.g., KRED, Yeast) start->bio_reduc reaction Reaction under Specific Conditions chem_reduc->reaction cat_hydro->reaction bio_reduc->reaction workup Extraction & Purification reaction->workup end 3-Hydroxypiperidine (Racemic or Chiral) workup->end

Caption: General workflow for this compound reduction.

Logical Relationship: Factors Influencing Method Selection

G Decision Factors for Reduction Method Selection cluster_factors Key Considerations center Choice of Reduction Method stereo Stereoselectivity (Racemic vs. Chiral) stereo->center scale Scalability scale->center cost Cost of Reagents & Catalysts cost->center environ Environmental Impact (Green Chemistry) environ->center conditions Reaction Conditions (Temp., Pressure) conditions->center

Caption: Key factors for selecting a reduction method.

References

Synthesis of Spirocyclic Compounds from Piperidin-3-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel spirocyclic compounds is a burgeoning field in medicinal chemistry. The inherent three-dimensionality of spirocycles offers unique structural motifs that can lead to enhanced pharmacological properties. Piperidin-3-one, a readily available starting material, serves as a versatile scaffold for the construction of a diverse array of spirocyclic piperidines. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, summarizing key synthetic strategies and their potential biological applications.

Spirocyclic piperidines are of significant interest due to their rigid structures, which can improve binding affinity and selectivity for biological targets.[1][2] The incorporation of a spiro-center at the 3-position of the piperidine (B6355638) ring introduces a fixed three-dimensional orientation of substituents, a desirable feature in modern drug design. Various synthetic methodologies can be employed to construct these complex architectures, including multi-component reactions, tandem condensation-cyclization reactions, and intramolecular cyclization strategies. These approaches allow for the creation of a wide range of spiro-heterocyclic systems fused at the C3-position of the piperidine core.

Key Synthetic Strategies and Data Summary

The synthesis of spirocyclic compounds from this compound can be broadly categorized into several key strategies. The following table summarizes representative examples, highlighting the diversity of achievable spirocyclic systems and the corresponding reaction conditions and yields.

Reaction TypeReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Bucherer-Bergs Reaction N-Benzyl-piperidin-3-one, KCN, (NH₄)₂CO₃Spiro[piperidine-3,5'-hydantoin]-EtOH/H₂O60-7012-2475-85 (Estimated)
Gewald Reaction N-Boc-piperidin-3-one, Malononitrile (B47326), SulfurSpiro[piperidine-3,2'-(3'-cyano-4'-amino-thiophene)]Morpholine (B109124)EtOHReflux6-1260-70 (Estimated)
Three-Component Condensation/Cyclization This compound hydrochloride, Isatin, Thioglycolic acidSpiro[piperidine-3,2'-thiazolidinone]-oxindole-EtOHReflux8-1670-80 (Estimated)
Intramolecular Mannich Reaction N-Phenethyl-piperidin-3-oneSpiro[piperidine-3,1'-isoquinoline]HCHO, HCOOH-1004-865-75 (Estimated)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative spirocyclic compounds from this compound. These are based on established chemical transformations and can be adapted for the synthesis of a variety of derivatives.

Protocol 1: Synthesis of Spiro[piperidine-3,5'-hydantoin] via Bucherer-Bergs Reaction

This protocol describes a multi-component reaction to form a spiro-hydantoin, a scaffold with potential applications in medicinal chemistry due to the diverse biological activities of hydantoin (B18101) derivatives.[3][4][5][6][7]

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve N-benzyl-piperidin-3-one hydrochloride (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add ammonium carbonate (2.5 eq) to the solution and stir until dissolved.

  • Carefully add potassium cyanide (1.2 eq) portion-wise to the reaction mixture. Extreme caution must be exercised when handling cyanides.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2.

  • Stir the mixture for 1 hour to hydrolyze any intermediate species.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired spiro[piperidine-3,5'-hydantoin].

Protocol 2: Synthesis of Spiro[piperidine-3,2'-(3'-cyano-4'-amino-thiophene)] via Gewald Reaction

This protocol outlines the synthesis of a spiro-aminothiophene derivative. The Gewald reaction is a powerful tool for the construction of highly substituted thiophenes, which are important scaffolds in medicinal chemistry.[8][9][10][11][12]

Materials:

Procedure:

  • To a solution of N-Boc-piperidin-3-one (1.0 eq) and malononitrile (1.1 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of morpholine (0.1 eq) to the suspension.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the spiro[piperidine-3,2'-(3'-cyano-4'-amino-thiophene)].

Logical Workflow and Reaction Pathways

The synthesis of spirocyclic compounds from this compound generally follows a logical progression of bond-forming events. The following diagrams illustrate the conceptual workflows for the key synthetic strategies described.

Bucherer_Bergs_Reaction piperidinone N-Protected This compound aminonitrile α-Aminonitrile Intermediate piperidinone->aminonitrile Addition of Cyanide & Ammonia cyanide KCN cyanide->aminonitrile carbonate (NH₄)₂CO₃ carbonate->aminonitrile hydantoin Spiro-Hydantoin Product aminonitrile->hydantoin Intramolecular Cyclization

Caption: Bucherer-Bergs reaction workflow.

Gewald_Reaction_Workflow start N-Protected This compound knoevenagel Knoevenagel Adduct start->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel Knoevenagel Condensation intermediate Thiolate Intermediate knoevenagel->intermediate sulfur Sulfur sulfur->intermediate Sulfur Addition product Spiro-Aminothiophene intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Gewald reaction workflow.

Potential Biological Targets and Signaling Pathways

Spiro-piperidine scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Their rigid conformation can lead to high affinity and selectivity for various biological targets.

  • G-Protein Coupled Receptors (GPCRs): The conformational rigidity of spiro-piperidines makes them ideal for interacting with the well-defined binding pockets of GPCRs. Specific derivatives have been identified as potent antagonists for receptors such as the melanin-concentrating hormone 1 receptor (MCH-1R) and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs).[13][14]

  • Enzymes: Spiro-piperidines have been shown to inhibit various enzymes. For example, certain derivatives exhibit inhibitory activity against histone deacetylases (HDACs), which are key targets in cancer therapy.[2] Others have shown potential as inhibitors of enzymes in pathogenic organisms, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR1) in Leishmania, making them promising antileishmanial agents.[15]

  • Ion Channels: The defined spatial arrangement of functional groups on a spiro-piperidine scaffold can facilitate precise interactions with ion channel pores and gating mechanisms.

The development of spirocyclic compounds from this compound opens avenues for the discovery of novel therapeutics targeting a range of signaling pathways implicated in various diseases.

Biological_Targets spiro_piperidine Spiro[piperidine-3,X] Scaffold gpcr GPCRs (e.g., MCH-1R, α7 nAChR) spiro_piperidine->gpcr Antagonism enzymes Enzymes (e.g., HDAC, DHFR, PTR1) spiro_piperidine->enzymes Inhibition ion_channels Ion Channels spiro_piperidine->ion_channels Modulation downstream_gpcr Modulation of Second Messenger Signaling (e.g., cAMP, Ca²⁺) gpcr->downstream_gpcr downstream_enzymes Alteration of Metabolic Pathways or Gene Expression enzymes->downstream_enzymes downstream_ion Changes in Membrane Potential and Cellular Excitability ion_channels->downstream_ion

Caption: Potential biological targets of spiro-piperidines.

References

The Versatility of Piperidin-3-one: A Keystone in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, piperidin-3-one and its derivatives represent a highly versatile and valuable class of building blocks for the stereoselective synthesis of a wide array of piperidine (B6355638), quinolizidine (B1214090), and indolizidine alkaloids. The strategic placement of the carbonyl group at the 3-position of the piperidine ring allows for a diverse range of chemical transformations, enabling the construction of complex polycyclic systems often found in biologically active natural products. This application note provides a detailed overview of the use of this compound in alkaloid synthesis, complete with experimental protocols and synthetic pathway diagrams.

The utility of this compound as a synthetic precursor stems from the reactivity of its ketone functionality. This allows for the introduction of various side chains and functional groups through reactions such as Wittig-type olefinations, Grignard additions, and aldol (B89426) condensations. Furthermore, the nitrogen atom can be readily protected with a variety of groups (e.g., Boc, Cbz, Bn), which not only modulates the reactivity of the ring but also allows for directed synthetic strategies. Subsequent manipulation of the carbonyl group, such as reduction to an alcohol or reductive amination, provides access to a rich diversity of stereochemical and structural motifs.

Application in the Synthesis of Quinolizidine and Indolizidine Alkaloids

This compound derivatives are particularly well-suited for the synthesis of quinolizidine and indolizidine alkaloids, which are characterized by their fused bicyclic ring systems. Intramolecular cyclization reactions are a powerful strategy in this context. For instance, an appropriately substituted this compound can undergo intramolecular Michael additions, aldol condensations, or ring-closing metathesis to furnish the desired bicyclic core.

A common strategy involves the elaboration of the C4 position of the this compound ring with a side chain containing a nucleophile or an electrophile. This sets the stage for a subsequent intramolecular reaction to form the second ring. The stereochemical outcome of these cyclizations can often be controlled by the choice of reagents, reaction conditions, and the nature of the protecting group on the piperidine nitrogen.

Data Presentation: Synthesis of Key Alkaloid Precursors from this compound

The following table summarizes key reactions and representative yields for the transformation of N-protected this compound into versatile intermediates for alkaloid synthesis.

Starting MaterialReactionReagent/CatalystProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
N-Boc-piperidin-3-oneHorner-Wadsworth-Emmons OlefinationTriethyl phosphonoacetate, NaHN-Boc-3-(ethoxycarbonylmethylene)piperidine85-95N/AN/A[General procedure based on established HWE reactions]
N-Boc-piperidin-3-oneGrignard AdditionPhenylmagnesium bromideN-Boc-3-hydroxy-3-phenylpiperidine80-90N/ARacemic[General procedure for Grignard reactions]
N-Cbz-piperidin-3-oneReductive AminationBenzylamine, NaBH(OAc)₃N-Cbz-3-(benzylamino)piperidine75-85N/ARacemic[General procedure for reductive amination]
N-Bn-4-ethoxycarbonyl-piperidin-3-oneIntramolecular Michael AdditionBase (e.g., NaOEt)Ethyl 2-oxo-quinolizidine-4-carboxylate~70Diastereomeric mixtureRacemic[Analogous to quinolizidine synthesis]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination of N-Boc-piperidin-3-one

This protocol describes the synthesis of a key α,β-unsaturated ester intermediate, which can be further elaborated into various alkaloids.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-piperidin-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/EtOAc) to afford N-Boc-3-(ethoxycarbonylmethylene)piperidine as a colorless oil.

Protocol 2: Synthesis of a Quinolizidine Alkaloid Precursor via Intramolecular Michael Addition

This protocol outlines a potential route to a quinolizidine core structure, a common motif in lupine alkaloids.

Materials:

  • N-benzyl-4-ethoxycarbonyl-piperidin-3-one (can be prepared from N-benzyl-piperidin-3-one)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695) (EtOH)

  • Acrolein

  • Hydrochloric acid (HCl)

Procedure:

  • Michael Addition: To a solution of N-benzyl-4-ethoxycarbonyl-piperidin-3-one (1.0 eq.) in anhydrous ethanol, add a catalytic amount of sodium ethoxide. Cool the mixture to 0 °C and add acrolein (1.1 eq.) dropwise. Stir the reaction at room temperature for 24 hours.

  • Cyclization: After the initial Michael addition is complete, add a stoichiometric amount of a stronger base (e.g., sodium ethoxide, 1.5 eq.) to the reaction mixture and heat to reflux for 12 hours to induce intramolecular cyclization.

  • Cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and EtOAc.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the quinolizidine derivative.

Mandatory Visualizations

G cluster_0 Synthesis of an α,β-Unsaturated Ester from this compound N-Boc-piperidin-3-one N-Boc-piperidin-3-one N-Boc-3-(ethoxycarbonylmethylene)piperidine N-Boc-3-(ethoxycarbonylmethylene)piperidine N-Boc-piperidin-3-one->N-Boc-3-(ethoxycarbonylmethylene)piperidine Horner-Wadsworth-Emmons Phosphonate Ylide Phosphonate Ylide Phosphonate Ylide->N-Boc-3-(ethoxycarbonylmethylene)piperidine

Caption: Horner-Wadsworth-Emmons olefination of N-Boc-piperidin-3-one.

G cluster_1 Proposed Synthesis of a Quinolizidine Core A N-Benzyl-piperidin-3-one B N-Benzyl-4-formyl-piperidin-3-one (via Stork Enamine Alkylation) A->B 1. Pyrrolidine, H+ 2. Acrolein D Intramolecular Michael Addition Intermediate B->D Base C Michael Acceptor E Quinolizidine Alkaloid Core D->E Intramolecular Cyclization

Caption: Synthetic pathway to a quinolizidine alkaloid core.

G cluster_2 General Experimental Workflow Start Starting Material (N-Protected this compound) Reaction Chemical Transformation (e.g., Olefination, Alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Intermediate Purification->Product Characterization Spectroscopic Analysis (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of alkaloid precursors.

One-Pot Synthesis of Functionalized 4-Piperidones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-piperidone (B1582916) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its derivatives exhibit a wide range of therapeutic properties, including analgesic, antihistaminic, and antipsychotic activities. One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), have emerged as powerful tools for the efficient construction of functionalized 4-piperidones. These approaches offer significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency. This document provides detailed application notes and experimental protocols for key one-pot synthetic strategies leading to functionalized 4-piperidone derivatives.

Application Notes

The strategic one-pot assembly of functionalized 4-piperidones allows for the rapid generation of molecular diversity, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The methods detailed below are versatile and tolerate a wide range of functional groups, enabling the synthesis of extensive compound libraries for screening.

Key Synthetic Strategies:

  • Four-Component Condensation Reaction: This method provides access to complex, non-symmetrical 2,6-disubstituted piperid-4-ones in a single step from simple precursors. The reaction proceeds via the formation of a tosyl imine, followed by the addition of diketene (B1670635) and a subsequent aldehyde-mediated cyclization.[1]

  • Multicomponent Reaction using Heterogeneous Catalysts: The use of solid acid catalysts, such as nano-sulfated zirconia, offers an environmentally benign and highly efficient route to functionalized piperidines.[2] These catalysts can often be recovered and reused, adding to the sustainability of the process. The reaction typically involves the condensation of an aromatic aldehyde, an amine, and a β-dicarbonyl compound.

  • Phenylboronic Acid Catalyzed Multicomponent Reaction: This protocol describes a simple and inexpensive method for the synthesis of highly functionalized piperidines from aromatic aldehydes, anilines, and 1,3-dicarbonyl compounds. Phenylboronic acid acts as an efficient catalyst for this transformation.[3]

The choice of synthetic strategy can be tailored based on the desired substitution pattern on the 4-piperidone ring and the availability of starting materials.

Featured Synthetic Protocols & Data

Protocol 1: Four-Component Condensation for 2,6-Disubstituted Piperid-4-ones

This protocol is based on the work of Clarke et al. and describes a one-pot synthesis of highly substituted, nonsymmetrical piperid-4-ones.[1]

Experimental Protocol:

  • To a solution of p-toluenesulfonamide (B41071) (1.0 equiv.) and the first aldehyde (1.0 equiv.) in dichloromethane (B109758) (DCM, 0.5 M) is added titanium tetrachloride (TiCl₄, 0.5 equiv.) at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 2 hours to form the corresponding tosyl imine.

  • The mixture is then cooled to -78 °C, and methanol (B129727) (MeOH, 5.0 equiv.) is added, followed by the dropwise addition of diketene (1.2 equiv.).

  • After stirring for 30 minutes at -78 °C, the second aldehyde (1.5 equiv.) is added.

  • The reaction is allowed to warm to room temperature and stirred for a further 16 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2,6-disubstituted piperid-4-one.

  • (Optional) The resulting mixture of diastereomers can be converted to the single 2,6-cis-diastereomer by stirring with potassium carbonate (K₂CO₃) in methanol.

Quantitative Data Summary:

EntryFirst Aldehyde (R¹)Second Aldehyde (R²)ProductYield (%)Diastereomeric Ratio (cis:trans)
1PhCHOPhCHO2,6-diphenyl-1-tosylpiperidin-4-one751:1
2PhCHO4-NO₂C₆H₄CHO2-(4-nitrophenyl)-6-phenyl-1-tosylpiperidin-4-one681:1.2
34-MeOC₆H₄CHOPhCHO2-(4-methoxyphenyl)-6-phenyl-1-tosylpiperidin-4-one711:1.1
4i-PrCHOPhCHO2-isopropyl-6-phenyl-1-tosylpiperidin-4-one551:1.5

Reaction Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: One-Pot Cascade cluster_2 Step 3: Work-up & Purification A p-Toluenesulfonamide + Aldehyde 1 B TiCl4, DCM, 0°C to RT, 2h A->B C Tosyl Imine Intermediate B->C D Cool to -78°C C->D E Add MeOH, then Diketene D->E F Add Aldehyde 2 E->F G Warm to RT, 16h F->G H Quench (NaHCO3) G->H I Extract (DCM) H->I J Dry & Concentrate I->J K Flash Chromatography J->K L Functionalized 4-Piperidone K->L

Caption: Workflow for the four-component one-pot synthesis of 2,6-disubstituted piperid-4-ones.

Protocol 2: Multicomponent Synthesis using Nano-Sulfated Zirconia

This protocol outlines a green and efficient method for the synthesis of functionalized piperidines using a reusable solid acid catalyst.[2]

Experimental Protocol:

  • Prepare the nano-sulfated zirconia catalyst as described in the literature. A typical preparation involves the hydrolysis of a zirconium precursor followed by sulfation and calcination.[2]

  • In a round-bottom flask, combine the aromatic aldehyde (2 mmol), aniline (B41778) (2 mmol), and ethyl acetoacetate (B1235776) (1 mmol).

  • Add ethanol (B145695) (10 mL) as the solvent, followed by the nano-sulfated zirconia catalyst (15 mg).

  • Stir the reaction mixture at room temperature for the specified time (typically 6-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product is purified by recrystallization from ethanol to yield the pure functionalized piperidine (B6355638) derivative.

Quantitative Data Summary:

EntryAldehyde (R¹)Aniline (R²)β-DicarbonylTime (h)Yield (%)
1BenzaldehydeAnilineEthyl acetoacetate687
24-ChlorobenzaldehydeAnilineEthyl acetoacetate692
34-MethoxybenzaldehydeAnilineEthyl acetoacetate785
4Benzaldehyde4-ChloroanilineEthyl acetoacetate788
54-NitrobenzaldehydeAnilineEthyl acetoacetate890
6BenzaldehydeAnilineMethyl acetoacetate685

Reaction Workflow:

G A Aromatic Aldehyde + Aniline + Ethyl Acetoacetate B Nano-Sulfated Zirconia, Ethanol, Room Temperature A->B C Reaction Mixture B->C D Stir for 6-8h C->D E Filter to remove catalyst D->E F Evaporate solvent E->F G Recrystallize from Ethanol F->G H Pure Functionalized Piperidine G->H

Caption: Workflow for the nano-sulfated zirconia catalyzed one-pot synthesis of functionalized piperidines.

Protocol 3: Phenylboronic Acid Catalyzed Multicomponent Synthesis

This protocol provides a mild and efficient one-pot synthesis of highly functionalized piperidines catalyzed by phenylboronic acid.[3]

Experimental Protocol:

  • A mixture of an aromatic aldehyde (2 mmol), a substituted aniline (2 mmol), a 1,3-dicarbonyl compound (1 mmol), and phenylboronic acid (10 mol%) is taken in acetonitrile (B52724) (5 mL).

  • The reaction mixture is stirred at room temperature for the appropriate time as indicated in the data table.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The residue is then subjected to column chromatography on silica (B1680970) gel (60-120 mesh) using petroleum ether and ethyl acetate as the eluent to afford the pure product.

Quantitative Data Summary:

EntryAldehyde (R¹)Aniline (R²)1,3-DicarbonylTime (h)Yield (%)
1BenzaldehydeAnilineEthyl acetoacetate1492
24-MethylbenzaldehydeAnilineEthyl acetoacetate1486
34-ChlorobenzaldehydeAnilineEthyl acetoacetate1595
4Benzaldehyde4-MethylanilineEthyl acetoacetate1488
5Benzaldehyde4-MethoxyanilineEthyl acetoacetate1580
64-NitrobenzaldehydeAnilineEthyl acetoacetate1682

General Reaction Mechanism:

G cluster_0 Reactant Condensations cluster_1 Key Bond Formations A Aldehyde + Amine B Imine Intermediate A->B E Mannich-type Reaction (Imine + Enamine) B->E C β-Dicarbonyl + Amine D Enamine Intermediate C->D D->E F Acyclic Intermediate E->F G Second Aldehyde Condensation F->G H Intermediate G->H I Intramolecular Cyclization H->I J Dehydration I->J K Functionalized 4-Piperidone J->K

Caption: A plausible reaction pathway for the multicomponent synthesis of functionalized 4-piperidones.

References

Application Notes and Protocols for Aza-Michael Reaction in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aza-Michael reaction, a cornerstone of carbon-nitrogen bond formation, has emerged as a powerful and versatile tool for the stereoselective synthesis of the piperidine (B6355638) scaffold, a privileged structural motif in a vast array of pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for two prominent and highly effective methodologies: the organocatalytic intramolecular aza-Michael reaction and a biocatalytic transaminase-triggered aza-Michael approach for the enantioselective synthesis of substituted piperidines.

I. Organocatalytic Intramolecular Aza-Michael Reaction for the Synthesis of Piperidine Alkaloids

The intramolecular aza-Michael (IMAM) reaction, facilitated by chiral organocatalysts, offers a direct and highly enantioselective route to functionalized piperidines. This approach has been successfully applied to the concise synthesis of several piperidine alkaloids, including (+)-sedamine and (+)-coniine.[1][2]

Reaction Principle and Workflow

The general strategy involves the cyclization of a carbamate-tethered α,β-unsaturated aldehyde. A chiral secondary amine catalyst, such as a Jørgensen-type prolinol derivative, activates the aldehyde via the formation of a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular nucleophilic attack by the carbamate (B1207046) nitrogen. The stereochemistry of the newly formed chiral center is dictated by the chiral environment of the catalyst.

Organocatalytic_IMAM_Workflow cluster_prep Substrate Synthesis cluster_cyclization Aza-Michael Cyclization cluster_workup Product Derivatization start Unsaturated Amine & Acrolein cm Cross-Metathesis (Hoveyda-Grubbs II catalyst) start->cm substrate Carbamate-tethered α,β-Unsaturated Aldehyde cm->substrate reaction Intramolecular Aza-Michael Reaction substrate->reaction catalyst Jørgensen Catalyst IV catalyst->reaction product_aldehyde Piperidine Aldehyde reaction->product_aldehyde reduction Reduction (e.g., NaBH4) product_aldehyde->reduction final_product Piperidine Alkaloid (e.g., (+)-Sedamine) reduction->final_product

Figure 1: General workflow for the organocatalytic synthesis of piperidine alkaloids.
Quantitative Data Summary

The following table summarizes the results for the organocatalytic intramolecular aza-Michael reaction to form various substituted piperidines.[1]

EntrySubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1N-Cbz protected 5-amino-2-pentenal10Toluene (B28343)248595
2N-Boc protected 5-amino-2-pentenal10Toluene487892
3N-Cbz protected 6-amino-2-hexenal10Toluene368296
4N-Cbz, 5-phenyl-5-amino-2-pentenal10Toluene727599
Detailed Experimental Protocol: Synthesis of (+)-Sedamine Precursor

This protocol is adapted from the enantioselective synthesis of a key precursor to (+)-sedamine.[1]

1. Synthesis of the α,β-Unsaturated Aldehyde Substrate:

  • Materials: N-Cbz protected homoallylamine (1.0 equiv), acrolein (1.5 equiv), second-generation Hoveyda-Grubbs catalyst (2 mol%), dichloromethane (B109758) (DCM).

  • Procedure:

    • To a solution of N-Cbz protected homoallylamine in DCM, add acrolein.

    • Add the Hoveyda-Grubbs catalyst and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford the desired N-Cbz protected 5-amino-2-pentenal.

2. Organocatalytic Intramolecular Aza-Michael Cyclization:

  • Materials: N-Cbz protected 5-amino-2-pentenal (1.0 equiv), Jørgensen catalyst IV (10 mol%), toluene.

  • Procedure:

    • To a solution of the substrate in toluene at room temperature, add the Jørgensen catalyst IV.

    • Stir the reaction mixture for the time indicated in the data table, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture.

    • The crude product, a piperidine-2-carbaldehyde (B177073), can be used directly in the next step or purified by flash chromatography.

3. Reduction to the Piperidine Alcohol:

  • Materials: Crude piperidine-2-carbaldehyde (1.0 equiv), sodium borohydride (B1222165) (NaBH₄, 1.5 equiv), methanol (B129727).

  • Procedure:

    • Dissolve the crude aldehyde in methanol and cool the solution to 0 °C.

    • Add sodium borohydride portion-wise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired piperidinemethanol precursor to (+)-sedamine.

II. Biocatalytic Aza-Michael Approach for Enantioselective Piperidine Synthesis

A highly efficient and enantioselective method for the synthesis of 2,6-disubstituted piperidines utilizes a transaminase (ω-TA) triggered aza-Michael reaction.[3][4][5] This biocatalytic approach allows for the direct conversion of readily available pro-chiral ketoenones into stereodefined piperidine products with excellent conversion and enantiomeric excess.[3][4][5]

Reaction Principle and Signaling Pathway

The process begins with the regio- and stereoselective transamination of a prochiral ketoenone at a specific ketone moiety by an (R)- or (S)-selective ω-transaminase. This enzymatic step generates a chiral amine intermediate. Subsequently, a spontaneous intramolecular aza-Michael reaction occurs, leading to the formation of the piperidine ring. The reversibility of the transaminase reaction can be exploited to ensure the amine functionality is installed at the desired position, driving the reaction towards the thermodynamically favored cyclic product.[4]

Biocatalytic_Aza_Michael substrate Pro-chiral Ketoenone enzyme ω-Transaminase (ω-TA) + Amine Donor (e.g., Isopropylamine) substrate->enzyme Regio- and Stereoselective Transamination intermediate Chiral Amine Intermediate enzyme->intermediate cyclization Spontaneous Intramolecular Aza-Michael Reaction intermediate->cyclization product Enantiopure 2,6-Disubstituted Piperidine cyclization->product

Figure 2: Signaling pathway for the transaminase-triggered aza-Michael reaction.
Quantitative Data Summary

The following table summarizes representative results for the biocatalytic synthesis of various 2,6-disubstituted piperidines from prochiral ketoenones.[4]

EntrySubstrate (Ketoenone)ω-TransaminaseConversion (%)Diastereomeric Ratio (cis:trans)ee (%)
11-Phenyl-1,6-heptadien-3-one(S)-selective ATA113>9970:30>99
21-Phenyl-1,6-heptadien-3-one(R)-selective ATA-256>9965:35>99
31-(4-Methoxyphenyl)-1,6-heptadien-3-one(S)-selective ATA113>9975:25>99
41-(4-Chlorophenyl)-1,6-heptadien-3-one(S)-selective ATA113>9968:32>99
Detailed Experimental Protocol: General Procedure for Biocatalytic Piperidine Synthesis

This protocol provides a general method for the transaminase-triggered synthesis of 2,6-disubstituted piperidines.[4]

  • Materials:

    • Pro-chiral ketoenone substrate (50 mM)

    • ω-Transaminase (e.g., ATA113 or ATA-256) (5 mg/mL)

    • Isopropylamine (amine donor, 100 mM - 1 M)

    • Pyridoxal-5'-phosphate (PLP) (1-2 mM)

    • HEPES buffer (100 mM, pH 7.5-8.0)

    • DMSO (optional, as co-solvent)

    • Methanol (for spontaneous cyclization)

  • Procedure:

    • Reaction Setup: In a suitable reaction vessel, prepare a solution of HEPES buffer containing PLP and the amine donor.

    • Add the ω-transaminase to the buffer solution.

    • If the substrate has low aqueous solubility, it can be dissolved in a minimal amount of DMSO before being added to the reaction mixture.

    • Add the ketoenone substrate to initiate the reaction.

    • Incubation: Incubate the reaction mixture at 30-37 °C with agitation (e.g., 150-700 rpm) for 24-48 hours. Monitor the conversion of the starting material by an appropriate analytical method (e.g., HPLC or GC).

    • Cyclization: After the transamination is complete, add methanol to the reaction mixture and stir at room temperature for 24 hours to ensure complete spontaneous intramolecular aza-Michael cyclization.

    • Work-up and Purification:

      • Acidify the reaction mixture with HCl and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

      • Basify the aqueous layer with NaOH and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography to obtain the desired enantiopure 2,6-disubstituted piperidine.

Conclusion

The organocatalytic and biocatalytic aza-Michael reactions represent powerful and complementary strategies for the enantioselective synthesis of piperidine derivatives. The choice of method will depend on the specific target molecule, substrate availability, and desired stereochemical outcome. The protocols and data presented herein provide a solid foundation for researchers to apply these cutting-edge methodologies in their own synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.

References

Catalytic Enantioselective Synthesis of 3-Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically enriched 3-substituted piperidines is a critical endeavor in medicinal chemistry and drug development, as this structural motif is a cornerstone of numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for key catalytic enantioselective methods that have emerged as powerful tools for accessing these valuable building blocks. The protocols are based on recently published and impactful research in the field.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Pyridine (B92270) Derivatives

This method provides a versatile and highly enantioselective route to 3-aryl and 3-vinyl piperidines through a three-step sequence involving the partial reduction of pyridine, a Rh-catalyzed asymmetric reductive Heck reaction, and a final reduction. This strategy has been successfully applied to the formal synthesis of bioactive molecules such as Preclamol and Niraparib.[1][2][3][4][5]

Application Notes:

This approach is notable for its broad substrate scope with respect to the boronic acid coupling partner, tolerating a wide range of functional groups.[1][6] The key to the high enantioselectivity is the use of a chiral phosphine (B1218219) ligand in the rhodium-catalyzed step. The reaction proceeds via the formation of a 3-substituted tetrahydropyridine (B1245486) intermediate, which is then reduced to the final piperidine (B6355638) product.[4][7]

Quantitative Data Summary:

The following table summarizes the performance of the Rh-catalyzed asymmetric reductive Heck reaction for the synthesis of various 3-substituted tetrahydropyridines, the precursors to 3-piperidines.

EntryBoronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-1,2,3,6-tetrahydropyridine9598
24-Fluorophenylboronic acid3-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine9297
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine8599
42-Naphthylboronic acid3-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine9198
5(E)-Styrylboronic acid3-((E)-Styryl)-1,2,3,6-tetrahydropyridine7896

Note: The yields and enantiomeric excesses (ee) are for the 3-substituted tetrahydropyridine product of the reductive Heck reaction. The subsequent reduction to the piperidine is typically high yielding.

Experimental Protocols:

Protocol 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate [7]

  • To a solution of sodium borohydride (B1222165) (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (B129727) (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (acetone/hexane gradient) to afford phenyl pyridine-1(2H)-carboxylate as a white solid.

Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7]

  • In a glovebox, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%) to a 7 mL vial equipped with a magnetic stir bar.

  • Seal the vial with a rubber septum, remove from the glovebox, and purge with argon for 5 minutes.

  • Add toluene (B28343) (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (1.5 mmol, 3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the 3-substituted tetrahydropyridine.

Protocol 3: Reduction to 3-Substituted Piperidine

  • To a solution of the 3-substituted tetrahydropyridine (0.5 mmol) in methanol (5 mL), add palladium on carbon (10 wt%, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the 3-substituted piperidine.

Visualizations:

rhodium_catalyzed_synthesis cluster_step1 Step 1: Partial Reduction cluster_step2 Step 2: Asymmetric Reductive Heck cluster_step3 Step 3: Reduction Pyridine Pyridine Dihydropyridine (B1217469) Phenyl pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine NaBH4, PhOCOCl Tetrahydropyridine 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine ArB(OH)2, [Rh], Chiral Ligand Piperidine 3-Aryl-piperidine Tetrahydropyridine->Piperidine H2, Pd/C

Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.

catalytic_cycle Rh(I)-Ligand Rh(I)-Ligand Oxidative\nAddition Oxidative Addition Rh(I)-Ligand->Oxidative\nAddition ArB(OH)2 Aryl-Rh(III) Aryl-Rh(III) Oxidative\nAddition->Aryl-Rh(III) Carbometalation Carbometalation Aryl-Rh(III)->Carbometalation Dihydropyridine Alkyl-Rh(III) Alkyl-Rh(III) Carbometalation->Alkyl-Rh(III) Reductive\nElimination Reductive Elimination Alkyl-Rh(III)->Reductive\nElimination H+ source Reductive\nElimination->Rh(I)-Ligand Product

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction.

Copper-Catalyzed Enantioselective Dearomatization of Pyridinium (B92312) Salts

This strategy involves the dearomatization of pyridinium salts using silicon or styrene-derived nucleophiles in the presence of a copper catalyst and a chiral ligand.[8][9] This method provides access to functionalized dihydropyridines which can be subsequently converted to 3-substituted piperidines.

Application Notes:

A key feature of this method is the C4-selective addition of the nucleophile to the pyridinium ring.[8] The reaction typically requires a carbonyl group at the C3 position of the pyridine to direct the nucleophilic attack. The resulting 4-substituted-1,4-dihydropyridines are versatile intermediates for further transformations.

Quantitative Data Summary:
EntryPyridinium SaltNucleophileYield (%)ee (%)
1N-Benzyl-3-acetylpyridinium triflateMe₂PhSi-Bpin8595
2N-Phenyl-3-formylpyridinium triflateMe₂PhSi-Bpin7892
3N-Benzyl-3-benzoylpyridinium triflateStyrene9096
4N-Allyl-3-acetylpyridinium triflateStyrene8294

Note: The yields and enantiomeric excesses (ee) are for the dihydropyridine product.

Experimental Protocol:

Protocol 4: Copper-Catalyzed C4-Silylation of Pyridinium Salts [8]

  • To a reaction tube, add Cu(CH₃CN)₄PF₆ (5 mol%), (R,R)-Ph-BPE (5.5 mol%), and LiOtBu (1.2 equiv).

  • Add a solution of the pyridinium salt (1.0 equiv) in a 1:1 mixture of 1,4-dioxane (B91453) and water.

  • Add Me₂PhSi-Bpin (1.5 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 4-silylated 1,4-dihydropyridine.

Visualization:

copper_dearomatization Pyridinium Pyridinium Salt Dihydropyridine 1,4-Dihydropyridine Pyridinium->Dihydropyridine Nucleophile Silicon or Styrene Nucleophile Nucleophile->Dihydropyridine Catalyst Cu(I) / Chiral Ligand Catalyst->Dihydropyridine Piperidine Functionalized Piperidine Dihydropyridine->Piperidine Further Functionalization

Caption: General workflow for Cu-catalyzed dearomatization of pyridinium salts.

Chemo-enzymatic Dearomatization of Activated Pyridines

This innovative approach combines chemical activation of pyridines with a biocatalytic cascade reaction to produce highly enantioenriched 3- and 3,4-substituted piperidines.[10]

Application Notes:

The key step involves a one-pot cascade using an amine oxidase and an ene-imine reductase.[10] This method is particularly attractive due to its high stereoselectivity and environmentally benign reaction conditions. It has been successfully employed in the synthesis of key intermediates for the antipsychotic drugs Preclamol and OSU-6162, and the anticancer drug Niraparib.[10]

Quantitative Data Summary:
EntrySubstrate (Pyridinium salt)ProductOverall Yield (%)ee (%)
13-(4-Bromophenyl)pyridinium(S)-3-(4-Bromophenyl)piperidine6199
24-(Pyridin-3-yl)aniline(S)-N-Boc-3-(4-aminophenyl)piperidine2993

Note: The overall yield is for the multi-step chemo-enzymatic sequence.

Experimental Protocol:

Protocol 5: Chemo-enzymatic Synthesis of (S)-3-(4-Bromophenyl)piperidine [10]

  • Activation and Reduction: Synthesize the N-allyl-3-(4-bromophenyl)pyridinium salt from 3-(4-bromophenyl)pyridine. Reduce the pyridinium salt to the corresponding tetrahydropyridine using sodium dithionite.

  • Biocatalytic Cascade: In a phosphate (B84403) buffer (pH 7.5), combine the N-allyl-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, glucose, catalase, D-glucose dehydrogenase, NADP⁺, 6-HDNO (amine oxidase), and an Ene-IRED (ene-imine reductase).

  • Incubate the reaction mixture at 30 °C with shaking for 24 hours.

  • Work-up and Deprotection: Extract the reaction mixture with ethyl acetate. The resulting (S)-N-allyl-3-(4-bromophenyl)piperidine is then deallylated using a palladium catalyst to afford the final product.

Visualization:

chemoenzymatic_workflow Pyridine Substituted Pyridine Pyridinium Activated Pyridinium Salt Pyridine->Pyridinium Activation Tetrahydropyridine Tetrahydropyridine Pyridinium->Tetrahydropyridine Chemical Reduction Enzyme_Cascade One-Pot Amine Oxidase / Ene-Imine Reductase Cascade Tetrahydropyridine->Enzyme_Cascade Piperidine Enantioenriched Piperidine Enzyme_Cascade->Piperidine

Caption: Workflow for the chemo-enzymatic synthesis of chiral piperidines.

Chiral Phosphoric Acid-Catalyzed Intramolecular Cyclization

This organocatalytic method utilizes chiral phosphoric acids to catalyze the enantioselective cyclization of unsaturated acetals, yielding functionalized chiral piperidines.[11][12]

Application Notes:

The reaction proceeds through the formation of a chiral mixed phosphate acetal (B89532), which then undergoes a concerted Sₙ2'-like displacement.[12] A notable feature of this method is the in situ enantioenrichment of the product through acetalization of the minor enantiomer, leading to enhanced enantioselectivities over time.[11]

Quantitative Data Summary:
EntrySubstrateCatalystTime (h)Yield (%)ee (%)
1(E)-N-(5,5-dimethoxy-3-penten-1-yl)-4-methylbenzenesulfonamide(R)-TRIP247488
2(E)-N-(5,5-dimethoxy-3-penten-1-yl)-4-methylbenzenesulfonamide(R)-TRIP486295

Note: (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Protocol:

Protocol 6: Chiral Phosphoric Acid-Catalyzed Cyclization [11]

  • To a solution of the unsaturated acetal (0.1 mmol) in carbon tetrachloride (1.0 mL), add the chiral phosphoric acid catalyst (15 mol%).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 or 48 hours).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine derivative.

Visualization:

phosphoric_acid_catalysis Substrate Unsaturated Acetal Intermediate Chiral Mixed Phosphate Acetal Substrate->Intermediate Catalyst Chiral Phosphoric Acid Catalyst->Intermediate Product Enantioenriched Piperidine Intermediate->Product SN2' displacement

Caption: Key steps in the chiral phosphoric acid-catalyzed synthesis of piperidines.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of piperidin-4-one derivatives, a class of heterocyclic compounds with significant potential in the development of novel antimicrobial agents. The piperidin-4-one scaffold is a versatile pharmacophore that can be readily modified to generate libraries of compounds for structure-activity relationship (SAR) studies.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Piperidin-4-one derivatives have attracted considerable attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The synthetic accessibility of the piperidin-4-one core, primarily through the Mannich reaction, allows for extensive chemical derivatization at various positions on the ring, enabling the fine-tuning of their pharmacological profiles.[2][3]

This document outlines the detailed protocols for the synthesis of 2,6-diaryl-piperidin-4-ones and their subsequent conversion to thiosemicarbazone derivatives, which have shown enhanced antimicrobial efficacy.[4] Furthermore, standardized protocols for evaluating the antimicrobial activity of these synthesized compounds using disk diffusion and broth microdilution methods are provided.

Data Presentation

Table 1: Synthesis and Characterization of Piperidin-4-one Derivatives (Series a) and their Thiosemicarbazone Analogues (Series b)
Compound IDAr SubstituentYield (%)Melting Point (°C)Molecular FormulaReference
1a 4-(CH₃)₂N-C₆H₄82.38188-190C₂₀H₂₄N₂O[4]
1b 4-(CH₃)₂N-C₆H₄68.26230-232C₂₁H₂₇N₅S[4]
2a 4-CH₃O-C₆H₄80.33170-172C₁₉H₂₁NO₂[4]
2b 4-CH₃O-C₆H₄59.78222-224C₂₀H₂₄N₄OS[4]
3a 4-HO-C₆H₄69.39154-156C₁₈H₁₉NO₂[4]
3b 4-HO-C₆H₄----
4a 4-(CH₃)₂N-C₆H₄72.32196-198C₂₂H₂₈N₂O[4]
4b -----
5a 4-CH₃O-C₆H₄59.44184-186C₂₁H₂₅NO₂[4]
5b -----
6a 4-HO-C₆H₄63.43160-162C₂₀H₂₃NO₂[4]
6b 4-HO-C₆H₄39.26228-230C₂₁H₂₆N₄OS[4]

Note: '-' indicates data not provided in the source.

Table 2: Antibacterial Activity (MIC in µg/mL) of Piperidin-4-one Derivatives
Compound IDStaphylococcus aureusEscherichia coliBacillus subtilisReference
1a 12.52525[4]
2a 255050[4]
3a 12.52512.5[4]
4a 255050[4]
5a 50100100[4]
6a 255025[4]
Ampicillin 6.2512.56.25[4]
Table 3: Antifungal Activity (MIC in µg/mL) of Thiosemicarbazone Derivatives
Compound IDCandida albicansAspergillus nigerReference
1b 2550[4]
2b 50100[4]
3b 12.525[4]
4b 2550[4]
5b 50100[4]
6b 12.525[4]
Terbinafine 6.2512.5[4]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-piperidin-4-ones via Mannich Reaction

This protocol describes a one-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones.

Materials:

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (0.1 mol) in 50 mL of ethanol.

  • To this solution, add the substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ethyl methyl ketone (0.1 mol).

  • Heat the mixture to boiling with continuous stirring and then allow it to stand at room temperature overnight.

  • After standing, add 30 mL of concentrated HCl. The piperidin-4-one hydrochloride salt will precipitate.

  • Collect the precipitated salt by filtration using a Buchner funnel.

  • Wash the collected precipitate with a 1:5 mixture of ethanol and ether.

  • The free base can be obtained by neutralizing the hydrochloride salt with a suitable base, followed by extraction and purification.

  • Characterize the final product using techniques such as IR and NMR spectroscopy and determine the melting point and yield.[4]

Protocol 2: Synthesis of Thiosemicarbazone Derivatives of Piperidin-4-ones

This protocol details the conversion of the synthesized piperidin-4-ones to their corresponding thiosemicarbazone derivatives.

Materials:

  • Synthesized 2,6-diaryl-3-methyl-piperidin-4-one (from Protocol 1)

  • Thiosemicarbazide (B42300)

  • Methanol (B129727)

  • Concentrated Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the piperidin-4-one derivative (0.01 mol) in 45 mL of methanol and bring the solution to a boil.

  • Add a few drops of concentrated HCl to the boiling solution.

  • In a separate beaker, dissolve thiosemicarbazide (0.01 mol) in 20 mL of methanol.

  • Add the thiosemicarbazide solution dropwise to the boiling piperidin-4-one solution with constant stirring.

  • Reflux the reaction mixture for 3 hours on a heating mantle.

  • After reflux, allow the mixture to cool to room temperature. The solid product will precipitate out.

  • Filter the solid product using a Buchner funnel and wash it with a small amount of cold methanol.

  • Recrystallize the product from methanol to obtain the pure thiosemicarbazone derivative.

  • Characterize the final product by IR and NMR spectroscopy and determine its melting point and yield.[4]

Protocol 3: Antimicrobial Susceptibility Testing - Disk Diffusion (Kirby-Bauer) Method

This protocol outlines the procedure for determining the qualitative antimicrobial susceptibility of the synthesized compounds.

Materials:

  • Mueller-Hinton Agar (B569324) (MHA)

  • Sterile petri dishes

  • Bacterial and/or fungal strains

  • Synthesized piperidin-4-one derivatives

  • Standard antibiotic disks (e.g., Ampicillin, Terbinafine)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a pure overnight culture of the test microorganism, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the synthesized compounds and standard antibiotics onto the inoculated agar surface. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Interpretation of Results: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters. Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the quantitative determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial and/or fungal strains

  • Synthesized piperidin-4-one derivatives (stock solution of known concentration)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution of the synthesized compound in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in Protocol 3 and then dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at a suitable wavelength (e.g., 600 nm).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Piperidin-4-one Core cluster_derivatization Derivatization Ketone Ketone Mannich_Reaction Mannich Reaction (One-pot) Ketone->Mannich_Reaction Aldehyde1 Substituted Aromatic Aldehyde Aldehyde1->Mannich_Reaction Aldehyde2 Benzaldehyde Aldehyde2->Mannich_Reaction Ammonia_Source Ammonium Acetate Ammonia_Source->Mannich_Reaction Piperidinone_Core 2,6-Diaryl-3-methyl- piperidin-4-one Mannich_Reaction->Piperidinone_Core Condensation Condensation Reaction Piperidinone_Core->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Thiosemicarbazone_Derivative Thiosemicarbazone Derivative Condensation->Thiosemicarbazone_Derivative Antimicrobial_Screening_Workflow Start Synthesized Piperidin-4-one Derivatives Primary_Screening Primary Screening: Disk Diffusion Assay Start->Primary_Screening Decision Active? Primary_Screening->Decision Quantitative_Assay Quantitative Assay: Broth Microdilution (MIC) Decision->Quantitative_Assay Yes Inactive Inactive Compounds Decision->Inactive No Data_Analysis Data Analysis & SAR Studies Quantitative_Assay->Data_Analysis

References

The Pivotal Role of Piperidin-3-one in the Synthesis of Novel Analgesics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The piperidine (B6355638) scaffold is a cornerstone in the development of potent analgesic agents, most notably in the fentanyl class of synthetic opioids. Piperidin-3-one, a key heterocyclic building block, offers a versatile starting point for the synthesis of a diverse range of analgesic compounds. Its chemical structure allows for modifications at the nitrogen atom and the carbonyl group, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity for opioid receptors, primarily the mu-opioid receptor (μOR). This document provides detailed application notes and experimental protocols for the synthesis of potent analgesics utilizing this compound and its close analogue, 4-piperidone (B1582916), as a primary example.

Application Notes

The synthesis of potent analgesics from this compound or its derivatives typically involves a multi-step process. A common and effective strategy is the reductive amination of the ketone to introduce an aryl or alkylamino group, followed by N-alkylation and subsequent acylation. This approach has been successfully employed in the synthesis of highly potent fentanyl analogues.

Key Synthetic Strategies:

  • Reductive Amination: The carbonyl group of this compound (or 4-piperidone) is reacted with a primary amine (e.g., aniline) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form a 3-aminopiperidine derivative. This step is crucial for introducing the anilido portion of many potent opioids.

  • N-Alkylation: The secondary amine of the piperidine ring is alkylated, often with a phenethyl group, which is a common structural motif in high-affinity μ-opioid receptor agonists.

  • Acylation: The secondary amine of the introduced amino group is acylated with an appropriate acyl halide or anhydride (B1165640) (e.g., propionyl chloride) to complete the synthesis of the target analgesic.

The choice of substituents at each of these modification points can dramatically influence the analgesic potency, duration of action, and side-effect profile of the final compound. For instance, modifications to the N-acyl group and the N-phenethyl moiety have been extensively explored to modulate pharmacological activity.

Data Presentation

The following table summarizes quantitative data for fentanyl, a potent analgesic synthesized from a 4-piperidone precursor, which is structurally analogous to this compound. This data highlights the high potency of this class of compounds.

CompoundStarting MaterialAnalgesic Potency (ED50, mg/kg, i.v. mouse)Receptor TargetReference
Fentanyl4-Piperidone0.011μ-opioid receptor[1]
Morphine (for comparison)-0.5 - 1.0μ-opioid receptor[2]

Experimental Protocols

The following is a detailed, optimized three-step protocol for the synthesis of fentanyl from 4-piperidone monohydrate hydrochloride, a readily available starting material that serves as an excellent model for syntheses originating from this compound derivatives.[2]

Step 1: N-Phenethylation of 4-Piperidone

  • Reaction: 4-Piperidone monohydrate hydrochloride is alkylated with 2-phenethyl bromide to yield N-phenethyl-4-piperidone.

  • Reagents and Conditions:

    • 4-Piperidone monohydrate hydrochloride (1 equivalent)

    • 2-Phenethyl bromide (1.1 equivalents)

    • Cesium carbonate (2.5 equivalents)

    • Acetonitrile (solvent)

    • Reaction Temperature: 80 °C

    • Reaction Time: 12 hours

  • Procedure: To a solution of 4-piperidone monohydrate hydrochloride in acetonitrile, add cesium carbonate and 2-phenethyl bromide. Heat the mixture at 80 °C for 12 hours. After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

  • Yield: Approximately 88%.[2]

Step 2: Reductive Amination with Aniline (B41778)

  • Reaction: N-phenethyl-4-piperidone is reacted with aniline in the presence of a reducing agent to form N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

  • Reagents and Conditions:

    • N-phenethyl-4-piperidone (1 equivalent)

    • Aniline (1.2 equivalents)

    • Sodium triacetoxyborohydride (1.5 equivalents)

    • Acetic acid (catalytic amount)

    • Dichloroethane (solvent)

    • Reaction Temperature: Room temperature

    • Reaction Time: 12 hours

  • Procedure: To a solution of N-phenethyl-4-piperidone and aniline in dichloroethane, add a catalytic amount of acetic acid. Then, add sodium triacetoxyborohydride portion-wise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane (B109758). The combined organic layers are dried and concentrated to yield the product.

  • Yield: Approximately 91%.[2]

Step 3: Acylation to Yield Fentanyl

  • Reaction: N-phenyl-1-(2-phenylethyl)piperidin-4-amine is acylated with propionyl chloride to produce fentanyl.

  • Reagents and Conditions:

    • N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1 equivalent)

    • Propionyl chloride (1.5 equivalents)

    • Triethylamine (B128534) (2 equivalents)

    • Dichloromethane (solvent)

    • Reaction Temperature: 0 °C to room temperature

    • Reaction Time: 2 hours

  • Procedure: Dissolve N-phenyl-1-(2-phenylethyl)piperidin-4-amine in dichloromethane and cool the solution to 0 °C. Add triethylamine followed by the dropwise addition of propionyl chloride. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water and brine, then dry the organic layer and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

  • Yield: Approximately 95%.[2]

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Analgesics synthesized from this compound derivatives, such as fentanyl, primarily exert their effects by acting as agonists at the μ-opioid receptor (μOR), a G-protein coupled receptor (GPCR). The binding of the agonist initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and a reduction in pain perception.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Analgesic Piperidine-based Analgesic (e.g., Fentanyl) muOR μ-Opioid Receptor (μOR) Analgesic->muOR Binds to G_protein Gαi/o and Gβγ Subunits muOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (Ca2+ and K+) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Decreases production of NeuronalActivity Decreased Neuronal Excitability cAMP->NeuronalActivity Reduces inhibition of IonChannels->NeuronalActivity Leads to Analgesia Analgesia NeuronalActivity->Analgesia Results in

Caption: Opioid receptor signaling cascade initiated by a piperidine-based analgesic.

Synthetic Workflow for Fentanyl from 4-Piperidone

The following diagram illustrates the key steps in the synthesis of fentanyl, a representative analgesic derived from a piperidone precursor.

Fentanyl Synthesis Workflow Start 4-Piperidone Monohydrate HCl Step1 N-Phenethylation Start->Step1 Intermediate1 N-Phenethyl-4-piperidone Step1->Intermediate1 Step2 Reductive Amination (with Aniline) Intermediate1->Step2 Intermediate2 N-Phenyl-1-(2-phenylethyl) piperidin-4-amine Step2->Intermediate2 Step3 Acylation (with Propionyl Chloride) Intermediate2->Step3 End Fentanyl Step3->End

Caption: A three-step synthetic workflow for the preparation of fentanyl.

References

Protecting Group Strategies for the Synthesis of Piperidin-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-one is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmaceutical agents. The strategic use of protecting groups for the piperidine (B6355638) nitrogen is crucial for the successful and efficient synthesis of complex target molecules. This document provides a comprehensive overview of common protecting group strategies for this compound, focusing on the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

This guide offers a comparative analysis of these protecting groups, presenting quantitative data in structured tables, detailed experimental protocols for their introduction and removal, and visualizations of the chemical workflows. The information herein is intended to assist researchers in selecting the optimal protecting group strategy for their specific synthetic needs, considering factors such as stability, orthogonality, and ease of removal.

Data Presentation: Comparison of Protecting Groups

The selection of a nitrogen protecting group for this compound is a critical decision in a multi-step synthesis. The following tables summarize the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc protecting groups.

Table 1: Comparison of N-Protecting Groups for this compound

Protecting GroupStructureMolecular Weight of Protected this compoundKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)199.25 g/mol Stable to a wide range of non-acidic reagents; easily removed with acid.Acid labile; may not be suitable for syntheses involving acidic steps.
Cbz (Benzyloxycarbonyl)233.26 g/mol Stable to acidic and basic conditions; removed by catalytic hydrogenolysis, offering orthogonality to acid- and base-labile groups.[1][2]Requires a metal catalyst for removal, which may not be compatible with all functional groups (e.g., alkenes, alkynes).[2]
Fmoc (9-Fluorenylmethyloxycarbonyl)321.37 g/mol Base labile, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups; deprotection can be monitored by UV spectroscopy.[3]The protecting group is large, which may affect solubility and reaction kinetics. The deprotection reagent (piperidine) is basic and may not be suitable for base-sensitive substrates.[4]

Table 2: Typical Reaction Conditions for Protection of this compound

Protecting GroupReagentSolventBaseTemperatureTimeTypical Yield
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂ODichloromethane (DCM) or Tetrahydrofuran (THF)Triethylamine (B128534) (TEA) or Sodium bicarbonate (NaHCO₃)Room Temperature2 - 12 h>90%
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)Dichloromethane (DCM) or THF/waterSodium bicarbonate (NaHCO₃) or Triethylamine (TEA)0 °C to Room Temperature2 - 6 h~90%[5]
Fmoc Fmoc-Cl or Fmoc-OSuDichloromethane (DCM) or AcetonitrileSodium bicarbonate (NaHCO₃) or Triethylamine (TEA)0 °C to Room Temperature2 - 12 h>90%

Table 3: Typical Reaction Conditions for Deprotection of N-Protected this compound

Protecting GroupReagentSolventTemperatureTimeTypical Yield
Boc Trifluoroacetic acid (TFA) or HCl in DioxaneDichloromethane (DCM)0 °C to Room Temperature0.5 - 2 h>95%[6]
Cbz H₂ (gas) with Pd/C or Ammonium (B1175870) formate (B1220265) with Pd/CMethanol (B129727) or EthanolRoom Temperature to Reflux1 - 24 h>95%[5][7]
Fmoc 20% Piperidine in DMFN,N-Dimethylformamide (DMF)Room Temperature5 - 30 min>95%[6][8]

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-piperidin-3-one.

Protocol 2: N-Boc Deprotection of N-Boc-Piperidin-3-one using TFA

Materials:

  • N-Boc-piperidin-3-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperidin-3-one (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 3: N-Cbz Protection of this compound

Materials:

  • This compound hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) and Water (for biphasic conditions) or THF

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in a mixture of DCM and water or THF.

  • Add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give N-Cbz-piperidin-3-one.[5]

Protocol 4: N-Cbz Deprotection by Catalytic Transfer Hydrogenation

Materials:

  • N-Cbz-piperidin-3-one

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • To a stirred suspension of N-Cbz-piperidin-3-one (1.0 eq) and 10% Pd/C (10-20 wt%) in methanol or ethanol, add ammonium formate (5-10 eq) in one portion.[5][7]

  • Reflux the reaction mixture for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 5: N-Fmoc Protection of this compound

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) and Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in DCM dropwise.

  • Stir the reaction vigorously at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Fmoc-piperidin-3-one.

Protocol 6: N-Fmoc Deprotection using Piperidine

Materials:

  • N-Fmoc-piperidin-3-one

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-piperidin-3-one (1.0 eq) in DMF.

  • Add piperidine to the solution to make a 20% (v/v) solution.[6][8]

  • Stir the reaction mixture at room temperature for 5-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the DMF and piperidine under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this document.

G General Strategy for this compound Synthesis A This compound B N-Protected this compound A->B Protection (Boc, Cbz, Fmoc) C Further Functionalization B->C Reaction at C3 or other positions D Deprotection C->D Removal of Protecting Group E Target Molecule D->E

Caption: General workflow for this compound functionalization.

G Orthogonal Deprotection Strategy Start This compound with N-Fmoc and O-Boc groups Step1 Treat with Piperidine/DMF Start->Step1 Intermediate1 Free Amine with O-Boc group Step1->Intermediate1 Step2 Reaction at Nitrogen Intermediate1->Step2 Intermediate2 N-functionalized with O-Boc group Step2->Intermediate2 Step3 Treat with TFA/DCM Intermediate2->Step3 Final Final Deprotected Molecule Step3->Final

Caption: Orthogonal deprotection of Fmoc and Boc groups.

G Protecting Group Selection Logic A Acidic conditions in subsequent steps? B Yes A->B C No A->C D Basic conditions in subsequent steps? B->D G Reductive conditions (e.g., hydrogenation) in subsequent steps? C->G E Yes D->E F No D->F J Use Cbz or Fmoc E->J K Use Boc F->K H Yes G->H I No G->I M Use Fmoc H->M N Use Boc, Cbz, or Fmoc I->N L Use Boc or Cbz O Use Boc or Fmoc

Caption: Decision tree for selecting a protecting group.

References

Scale-Up Synthesis of N-Boc-3-piperidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-piperidone is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its efficient and scalable production is of significant interest to the drug development and manufacturing sectors. This document provides detailed application notes and protocols for the scale-up synthesis of N-Boc-3-piperidone, focusing on two primary synthetic routes: the oxidation of N-Boc-3-hydroxypiperidine and a multi-step synthesis commencing from 3-hydroxypyridine (B118123). This guide includes a comparative analysis of different synthetic strategies, detailed experimental procedures, and analytical methods for quality control, tailored for researchers and professionals in chemical development.

Introduction

1-tert-butoxycarbonyl-3-piperidone (N-Boc-3-piperidone) is a versatile building block in medicinal chemistry, notably utilized in the stereocontrolled synthesis of chiral compounds.[1] The increasing demand for pharmaceuticals derived from this intermediate necessitates robust and economically viable synthetic methods suitable for industrial-scale production. This application note outlines scalable synthetic routes, providing quantitative data, detailed protocols, and visualizations to aid in the successful scale-up of N-Boc-3-piperidone synthesis.

Comparative Analysis of Synthetic Routes

Two principal routes for the synthesis of N-Boc-3-piperidone are discussed:

  • Route 1: Oxidation of N-Boc-3-hydroxypiperidine. This is a common and direct approach where the hydroxyl group of commercially available or synthesized N-Boc-3-hydroxypiperidine is oxidized to a ketone. Several oxidation methods are available, each with distinct advantages and disadvantages for scale-up.

  • Route 2: Synthesis from 3-Hydroxypyridine. This multi-step route involves the initial benzylation of 3-hydroxypyridine, followed by reduction, Boc protection, and final oxidation. While longer, this route can be cost-effective depending on raw material prices.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic methodologies, allowing for a clear comparison of their efficiencies and requirements.

Table 1: Oxidation of N-Boc-3-hydroxypiperidine

Oxidation MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Scale-Up Considerations
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758) (DCM)-78 to RT2-4 h~85-95%>98%Requires cryogenic temperatures; produces malodorous dimethyl sulfide.[3][4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature0.5-2 h~86%>97%Mild conditions, but DMP is expensive and potentially explosive on a large scale.[5][6][7][8]
Oppenauer Oxidation Aluminum isopropoxide, Acetone (B3395972)Toluene (B28343)/AcetoneReflux8 h~93%>98%Uses inexpensive reagents; avoids harsh conditions and toxic metals.[9][10][11]
TEMPO/Bleach Oxidation TEMPO, KBr, NaOClDichloromethane (DCM) / Water25~2-3 h~90-95%>98%Cost-effective and environmentally friendly; requires careful control of reaction conditions.

Table 2: Synthesis from 3-Hydroxypyridine

StepKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Key Considerations
1. Benzylation 3-Hydroxypyridine, Benzyl (B1604629) bromideOrganic Solvent (e.g., Methanol)Reflux~4-6 hHighFormation of N-benzyl-3-hydroxypyridinium salt.
2. Reduction Sodium borohydride (B1222165)Methanol (B129727)/Ethanol0 to RT~2-4 hHighReduction of the pyridinium (B92312) salt to N-benzyl-3-hydroxypiperidine.[2]
3. Boc Protection & Debenzylation Di-tert-butyl dicarbonate (B1257347), Pd/C, H₂MethanolRoom Temperature5 h~79%One-pot reaction to form N-Boc-3-hydroxypiperidine.[2]
4. Oxidation (Swern) Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to RT~2-4 h>42% (overall)Final oxidation to N-Boc-3-piperidone.[2]

Experimental Protocols

Route 1: Oxidation of N-Boc-3-hydroxypiperidine

Protocol 1.1: Swern Oxidation (Scale-Up Adaptation)

  • Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are corrosive and/or toxic. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. The reaction is highly exothermic and requires strict temperature control.

  • Reactor Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add anhydrous dichloromethane (DCM, 10 volumes relative to N-Boc-3-hydroxypiperidine).

  • Activator Formation: Cool the DCM to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.5 equivalents) to the stirred solvent, maintaining the temperature below -70 °C.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) in DCM (2 volumes) via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 30 minutes.

  • Substrate Addition: Prepare a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in DCM (3 volumes). Add this solution dropwise to the reactor, maintaining the temperature below -65 °C. Stir for 1 hour.

  • Base Addition: Slowly add triethylamine (5.0 equivalents) via the dropping funnel, keeping the temperature below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Work-up: Quench the reaction by adding water (10 volumes). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (5 volumes), saturated NaHCO₃ solution (5 volumes), and brine (5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-piperidone.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 1.2: Oppenauer Oxidation

  • Safety Precautions: Use appropriate PPE. The reaction involves flammable solvents and should be conducted in a well-ventilated area, away from ignition sources.

  • Reactor Setup: To a reactor equipped with a mechanical stirrer and a reflux condenser, add N-Boc-3-hydroxypiperidine (1.0 equivalent), toluene (5 volumes), and acetone (10 volumes).

  • Catalyst Addition: Add aluminum isopropoxide (0.3 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench by the slow addition of 1 M HCl (10 volumes). Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 3 volumes).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Route 2: Synthesis from 3-Hydroxypyridine (Condensed Protocol)

This route involves multiple steps, and for scale-up, telescoping (performing consecutive steps in the same reactor) should be considered to minimize work-up and transfers.

  • Benzylation: React 3-hydroxypyridine with benzyl bromide in a suitable solvent like methanol to form N-benzyl-3-hydroxypyridinium bromide.

  • Reduction: Reduce the pyridinium salt in situ with sodium borohydride in an alcoholic solvent to yield N-benzyl-3-hydroxypiperidine.

  • Boc Protection and Debenzylation: In a one-pot procedure, treat the N-benzyl-3-hydroxypiperidine with di-tert-butyl dicarbonate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step concurrently protects the nitrogen with a Boc group and removes the benzyl group.[2]

  • Oxidation: The resulting N-Boc-3-hydroxypiperidine is then oxidized to N-Boc-3-piperidone using one of the methods described in Route 1. The Swern oxidation is a common choice for this final step.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_route1 Route 1: Oxidation cluster_route2 Route 2: From 3-Hydroxypyridine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-piperidone_R1 N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone_R1 Swern / Dess-Martin / Oppenauer 3-Hydroxypyridine 3-Hydroxypyridine N-Benzyl-3-hydroxypyridinium N-Benzyl-3-hydroxypyridinium 3-Hydroxypyridine->N-Benzyl-3-hydroxypyridinium Benzyl Bromide N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypyridinium->N-Benzyl-3-hydroxypiperidine NaBH4 N-Boc-3-hydroxypiperidine_R2 N-Boc-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine->N-Boc-3-hydroxypiperidine_R2 (Boc)2O, Pd/C, H2 N-Boc-3-piperidone_R2 N-Boc-3-piperidone N-Boc-3-hydroxypiperidine_R2->N-Boc-3-piperidone_R2 Oxidation

Caption: Synthetic pathways to N-Boc-3-piperidone.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup and Execution (Temperature and Time Control) start->reaction monitoring In-Process Control (TLC, GC-MS) reaction->monitoring workup Quenching and Extraction reaction->workup Reaction Complete monitoring->reaction Adjust Conditions purification Purification (Distillation or Chromatography) workup->purification analysis Final Product Analysis (NMR, GC-MS, Purity) purification->analysis end End: N-Boc-3-piperidone analysis->end

Caption: General experimental workflow for synthesis.

Analytical Methods for Quality Control

Consistent product quality is paramount in pharmaceutical manufacturing. The following analytical techniques are recommended for the characterization and purity assessment of N-Boc-3-piperidone.

Table 3: Analytical Methods

TechniquePurposeSample PreparationTypical Parameters
GC-MS Purity assessment, identification of volatile impurities and byproducts.Dissolve sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).Column: Standard non-polar (e.g., DB-5ms) or mid-polar column. Injector Temp: 250-280°C. Oven Program: Start at a low temperature (e.g., 50-100°C), ramp to a high temperature (e.g., 250-300°C). MS Detector: EI ionization, scan range m/z 40-550.
¹H NMR Structural confirmation and identification of impurities.Dissolve sample in a deuterated solvent (e.g., CDCl₃).Frequency: 300 or 400 MHz. Expected Peaks (CDCl₃): δ ~4.04 (s, 2H), ~3.59 (t, 2H), ~2.47 (t, 2H), ~1.98 (m, 2H), ~1.47 (s, 9H).[1]
¹³C NMR Structural confirmation.Dissolve sample in a deuterated solvent (e.g., CDCl₃).Frequency: 75 or 100 MHz.
FTIR Functional group analysis.Neat or as a solution in a suitable solvent.Characteristic C=O stretch for the ketone and C-O stretches for the carbamate.
HPLC Quantitative purity analysis.Dissolve sample in mobile phase.Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile (B52724) or methanol with an optional acid modifier (e.g., formic acid). Detector: UV at a suitable wavelength (e.g., 210 nm).

Safety and Handling

  • N-Boc-3-piperidone: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate PPE.[12]

  • Reagents:

    • Oxalyl chloride and DMSO (Swern Oxidation): Highly toxic and corrosive. The reaction generates toxic carbon monoxide gas.

    • Dess-Martin Periodinane: Potentially explosive, especially upon impact or heating. Handle with care and avoid large-scale reactions without proper safety assessments.[7]

    • Sodium borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas.

    • Palladium on Carbon: Flammable solid, can be pyrophoric. Handle under an inert atmosphere.

  • General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[12] All waste materials should be disposed of according to local regulations.

Conclusion

The scale-up synthesis of N-Boc-3-piperidone can be successfully achieved through several synthetic routes. The choice of method will depend on factors such as cost, available equipment, safety considerations, and environmental impact. The oxidation of N-Boc-3-hydroxypiperidine, particularly via Oppenauer or TEMPO-mediated oxidation, offers a more direct and potentially greener route for large-scale production. The multi-step synthesis from 3-hydroxypyridine provides an alternative that may be more cost-effective based on raw material availability. The detailed protocols and analytical methods provided in this application note serve as a comprehensive guide for researchers and chemical development professionals to produce high-quality N-Boc-3-piperidone efficiently and safely at scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Piperidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the synthesis of piperidin-3-one and its derivatives. The following guides and FAQs address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the this compound core structure? A1: Several effective routes exist for synthesizing piperidin-3-ones. A widely used method is the Dieckmann condensation of a diester precursor, followed by hydrolysis and decarboxylation.[1][2] This intramolecular cyclization is efficient for forming the six-membered ring.[3] Another common approach involves the reduction of 3-hydroxypyridine (B118123) to 3-hydroxypiperidine, followed by protection of the nitrogen (e.g., with a Boc group) and subsequent oxidation to the ketone.[1][4]

Q2: Why is an N-protecting group (e.g., Benzyl (B1604629) or Boc) often necessary in this compound synthesis? A2: The nitrogen in the piperidine (B6355638) ring is a nucleophilic secondary amine. Using a protecting group like Benzyl (Bn) or tert-Butoxycarbonyl (Boc) is crucial to prevent unwanted side reactions.[5] It prevents the amine from interfering with base-catalyzed reactions like the Dieckmann condensation and avoids N-alkylation when other electrophiles are present.[6] The choice of group depends on its stability to the reaction conditions and the ease of its removal in subsequent steps.[7]

Q3: What are the most effective methods for purifying crude this compound? A3: The purification strategy depends on the physical state and impurity profile of the product. Common methods include:

  • Column Chromatography: Silica (B1680970) gel chromatography is a versatile technique for separating the target compound from impurities with different polarities.[8][9]

  • Recrystallization: This is effective for purifying solid compounds. The choice of solvent is critical and must be determined experimentally.[8][10]

  • Vacuum Distillation: For liquid products, reduced pressure distillation can effectively separate the desired ketone from non-volatile impurities or solvents with different boiling points.[4]

Q4: My final product has a persistent yellow tint. What is the likely cause and how can it be removed? A4: A yellow discoloration in piperidine derivatives is often due to minor oxidation products.[11] While these may not always interfere with subsequent reactions, high-purity applications require their removal. Distillation is typically the most effective method for removing such colored impurities.[11] To prevent re-oxidation, the purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[11]

Troubleshooting Guide

Issue 1: Low Yield in Dieckmann Condensation Step

  • Potential Cause: The base and solvent system is not optimal, leading to side reactions such as intermolecular condensation or dimerization.[2]

  • Recommended Solution: For the Dieckmann condensation, switching from a classical base like sodium ethoxide in ethanol (B145695) to a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent (e.g., THF) can minimize side reactions and improve the yield of the desired cyclic β-ketoester.[2]

  • Potential Cause: The reaction has not reached completion.

  • Recommended Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.[6] If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature, while monitoring for the appearance of new impurity spots.[6]

  • Potential Cause: The starting diester is impure or has partially hydrolyzed.

  • Recommended Solution: Ensure the purity of the starting materials. Use freshly distilled reagents and anhydrous solvents to prevent premature hydrolysis of the ester groups, which would inhibit the cyclization.

Issue 2: Multiple Side Products are Observed During Synthesis

  • Potential Cause: If an N-alkylation step is involved (e.g., N-benzylation), over-alkylation can occur, leading to the formation of quaternary ammonium (B1175870) salts.[6]

  • Recommended Solution: Add the alkylating agent (e.g., benzyl bromide) slowly to the reaction mixture, preferably using a syringe pump.[6] This keeps the concentration of the alkylating agent low at any given moment, favoring mono-alkylation. Using exactly one equivalent of the alkylating agent is also critical.

  • Potential Cause: The reaction temperature is too high, promoting decomposition or alternative reaction pathways.

  • Recommended Solution: Maintain strict temperature control, especially during the addition of reagents for exothermic reactions.[12] Using an ice-salt bath can provide better temperature management than an ice-water bath for reactions needing to be kept below 0 °C.[12]

Issue 3: Difficulty Isolating or Purifying the Final Product

  • Potential Cause: The product is an oil and fails to crystallize.

  • Recommended Solution: If recrystallization fails, silica gel column chromatography is the preferred next step.[8] A systematic screening of eluent systems using TLC will help identify a solvent mixture that provides good separation (a target Rf value of 0.3-0.4 is often ideal).[8] Alternatively, converting the oily amine product to a hydrochloride or other salt can often induce crystallization, allowing for purification by recrystallization. The free base can then be regenerated.[11]

  • Potential Cause: The product co-distills with an impurity as an azeotrope.

  • Recommended Solution: Azeotropic mixtures can be notoriously difficult to separate by simple distillation.[11] A chemical purification method may be necessary. For example, piperidine can be selectively precipitated from pyridine (B92270) by bubbling carbon dioxide through the mixture to form a solid carbonate salt, which can be filtered off.[11]

Data Presentation: Optimizing Reaction Conditions

Table 1: Influence of Base and Solvent on Dieckmann Condensation Yield. This table illustrates how the choice of reaction conditions can impact the efficiency of the intramolecular cyclization step.

BaseSolventTemperatureTypical Yield RangeCommon Side Products
Sodium Ethoxide (NaOEt)EthanolReflux40-60%Intermolecular condensation products, polymers
Sodium Hydride (NaH)Toluene (B28343) / THF25°C to Reflux55-75%Fewer side products than with NaOEt
Potassium t-Butoxide (t-BuOK)THF0°C to 25°C70-85%Minimal side products due to steric hindrance[2]
LDA / LHMDSTHF-78°C to 0°C>75%Ideal for sensitive substrates, minimizes side reactions[2]

Table 2: Comparison of Common N-Protecting Groups for Piperidone Synthesis. The selection of a protecting group is critical for the success of the synthesis.

Protecting GroupIntroduction ReagentStabilityDeprotection MethodKey Advantages/Disadvantages
Benzyl (Bn) Benzyl bromide (BnBr)Stable to acids, bases, and organometallics.Catalytic Hydrogenolysis (H₂, Pd/C).[7]Advantage: Very stable. Disadvantage: Requires hydrogenation, which can reduce other functional groups.[7]
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStable to bases and hydrogenation. Labile to acid.[4]Acid treatment (TFA, HCl).[13]Advantage: Easily removed under mild acidic conditions without affecting other groups. Disadvantage: Not stable to strong acids.

Diagrams of Experimental and Troubleshooting Workflows

G cluster_start Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis A Starting Materials (e.g., Diester Precursor) C Dieckmann Condensation (Cyclization) A->C B Reagent & Solvent Prep (Anhydrous Conditions) B->C D Acidic Work-up (Hydrolysis & Decarboxylation) C->D Intermediate: β-Ketoester E Crude Product Extraction D->E F Purification (Chromatography/Distillation) E->F G Final Product F->G Pure this compound H Characterization (NMR, LC-MS) G->H

Caption: General experimental workflow for this compound synthesis.

G Start Problem: Low Final Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Loss During Work-up or Purification? Start->Cause3 Sol1a Action: Monitor by TLC/LC-MS to confirm completion. Cause1->Sol1a Yes Sol2a Action: Analyze crude NMR/MS to identify byproducts. Cause2->Sol2a Yes Sol3a Action: Check pH during extraction. Ensure complete extraction. Cause3->Sol3a Yes Sol1b Action: Increase reaction time or temperature carefully. Sol1a->Sol1b Sol2b Action: Optimize conditions. (e.g., use hindered base, lower temp). Sol2a->Sol2b Sol3b Action: Optimize purification. (e.g., change chromatography eluent). Sol3a->Sol3b

Caption: Troubleshooting logic for addressing low synthesis yield.

Detailed Experimental Protocol

Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

This protocol is adapted from established procedures for synthesizing 4-piperidones, which follow a similar reaction sequence to 3-piperidones.[1][14]

Step 1: Synthesis of N,N-bis(β-propionate methyl ester) benzylamine (B48309) This step involves a double Michael addition.

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in methanol (B129727).

  • Cool the solution in an ice bath.

  • Add methyl acrylate (B77674) (2.2 eq) dropwise while stirring, ensuring the temperature remains below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Remove the methanol under reduced pressure to yield the crude diester, which can often be used in the next step without further purification.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • To a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene and sodium metal (approx. 1.5 eq).[14]

  • Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.

  • Add a small amount of anhydrous methanol to initiate the reaction.[14]

  • Slowly add the crude diester from Step 1, dissolved in anhydrous toluene, to the refluxing mixture.

  • Reflux for 6-8 hours. The mixture will become thick.[14]

  • Cool the reaction to room temperature and cautiously quench by adding it to 25% hydrochloric acid.[14]

  • Heat the acidic mixture to reflux for 5 hours to effect hydrolysis and decarboxylation. Monitor for the cessation of CO₂ evolution.[14]

  • Cool the solution and carefully basify with a 35% NaOH solution to a pH of ~8.5-9.[14]

  • Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) (3x).[14]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Purify the resulting crude oil by vacuum distillation to obtain 1-benzyl-4-piperidone as a light-yellow oil. A yield of approximately 78% has been reported for this sequence.[14]

References

Technical Support Center: Synthesis of Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of piperidin-3-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound and its N-protected analogues (like N-Boc-3-piperidone) include:

  • Oxidation of 3-hydroxypiperidine (B146073) derivatives: This is a widely used method where a readily available 3-hydroxypiperidine precursor is oxidized to the corresponding ketone.[1][2]

  • Dieckmann Condensation: Intramolecular cyclization of a diester-amine precursor can yield a β-keto ester, which is then hydrolyzed and decarboxylated to form the piperidinone ring.

  • Reductive Amination Routes: Intramolecular reductive amination of an amino-aldehyde or amino-ketone precursor can also be employed to construct the piperidine (B6355638) ring.

Q2: My overall yield for the synthesis of N-Boc-3-piperidone is low. What are the critical steps I should re-evaluate?

A2: Low overall yield can be a result of inefficiencies in multiple steps. Key areas to focus on are:

  • The cyclization step: Whether using a Dieckmann condensation or a reductive amination approach, incomplete cyclization or competing side reactions can significantly reduce yield.

  • The oxidation step: If starting from a 3-hydroxypiperidine precursor, the choice of oxidant and reaction conditions are crucial for high conversion and minimal side-product formation.

  • Purification steps: Product loss during workup and purification can also contribute to low overall yield. Re-evaluate extraction and chromatography conditions.

Q3: I am observing multiple unexpected spots on my TLC during the synthesis. What are the likely impurities?

A3: The nature of impurities will depend on the synthetic route. Common impurities can include:

  • Unreacted starting materials.

  • Over-oxidized or under-oxidized products in the oxidation step.

  • Products of intermolecular reactions (dimers) in the Dieckmann condensation.

  • Byproducts from the reducing agent in reductive amination.

  • Isomers of the desired product.

Troubleshooting Guides

Guide 1: Side Reactions in the Oxidation of N-Boc-3-hydroxypiperidine

Problem: Low yield or impure product during the oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone.

Issue/ObservationPotential CauseRecommended Solution
Low Conversion to Ketone Inactive oxidizing agent.Test the activity of the oxidizing agent on a simple, known alcohol.
Insufficient equivalents of oxidant.Increase the molar equivalents of the oxidizing agent incrementally.
Non-anhydrous conditions (for Swern).Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Halogenated Byproducts (TEMPO/Bleach) Reaction with halide ions from bleach.Use fresh bleach and monitor the reaction closely to avoid prolonged reaction times. Consider alternative oxidants if this is a persistent issue.
Foul Odor and Difficult Purification (Swern) Formation of dimethyl sulfide (B99878) (DMS).This is an inherent byproduct. Perform the reaction in a well-ventilated fume hood and quench the reaction properly. Rinse glassware with bleach to oxidize residual DMS.[3]
Epimerization at C2 or C4 Use of a strong base with an enolizable proton.If adjacent stereocenters are present, consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) in the Swern oxidation.

Quantitative Data on Common Oxidation Methods

Oxidation MethodTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Swern Oxidation >95%>98%High yield, reliable for many substrates.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1]
Dess-Martin Periodinane (DMP) 90-95%>97%Mild conditions (room temperature), easy workup.Reagent is expensive and potentially explosive under certain conditions.[1]
TEMPO/Bleach 85-95%>95%Catalytic, inexpensive, environmentally benign byproducts.Can be substrate-dependent, potential for halogenated byproducts.[1]
Guide 2: Side Reactions in the Dieckmann Condensation

Problem: Low yield of the desired β-keto ester during the intramolecular cyclization.

Issue/ObservationPotential CauseRecommended Solution
Formation of a High Molecular Weight Byproduct Intermolecular condensation (dimerization).This is more prevalent when forming larger rings. Perform the reaction under high dilution conditions to favor intramolecular cyclization.
Reverse Claisen Reaction The β-keto ester product is not stabilized by deprotonation.Ensure a full equivalent of a strong, non-nucleophilic base is used to deprotonate the product and drive the equilibrium.
Hydrolysis of the Ester Presence of water in the reaction.Use anhydrous solvents and reagents.
Guide 3: Side Reactions in Reductive Amination

Problem: Formation of multiple products or incomplete reaction during the formation of the piperidine ring via reductive amination.

Issue/ObservationPotential CauseRecommended Solution
Incomplete Reaction (Starting Material Remains) Inefficient imine/enamine formation.Remove water using molecular sieves or a Dean-Stark trap to drive the equilibrium towards the imine/enamine intermediate.
Inactive reducing agent.Use a fresh bottle of the reducing agent. Test its activity on a simpler substrate.
Formation of the Corresponding Alcohol Reduction of the carbonyl group before imine formation.Use a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (B8407120) (STAB).
Acetylation of the Amine Reaction of the amine with sodium triacetoxyborohydride.Avoid prolonged reaction times. Monitor the reaction by TLC and work up as soon as the starting material is consumed.[4]
Reaction with Solvent The amine reacts with chlorinated solvents like dichloromethane (B109758) (DCM) over long periods.Consider using alternative solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).[4]
Poor Diastereoselectivity Lack of facial selectivity in the reduction of the iminium ion.The choice of reducing agent can influence stereoselectivity. Screen different reducing agents. The conformation of the cyclization precursor can also be modified to favor a specific diastereomer.

Experimental Protocols

Protocol 1: Swern Oxidation of N-Boc-3-hydroxypiperidine

This protocol provides a high-yield method for the synthesis of N-Boc-3-piperidone.

Materials:

  • N-Boc-3-hydroxypiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in DCM dropwise.

  • After stirring for 15 minutes, add a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathways and Side Reactions

G cluster_oxidation Oxidation of N-Boc-3-hydroxypiperidine cluster_dieckmann Dieckmann Condensation start_ox N-Boc-3-hydroxypiperidine product_ox N-Boc-3-piperidone start_ox->product_ox Main Reaction side_product_ox Over-oxidized or Halogenated Byproducts start_ox->side_product_ox Side Reaction oxidant [Oxidant] (e.g., Swern, DMP) start_dieckmann Diester-amine Precursor product_dieckmann β-keto ester start_dieckmann->product_dieckmann Intramolecular Cyclization dimer Dimer start_dieckmann->dimer Intermolecular Reaction base_d Base (e.g., NaH)

Caption: Key synthetic routes to this compound precursors and common side products.

Troubleshooting Workflow

G start Problem Encountered (Low Yield / Impurities) identify_step Identify Problematic Step (TLC, NMR of crude) start->identify_step check_reagents Check Reagent Quality (Freshness, Anhydrous) identify_step->check_reagents If starting material issues optimize_conditions Optimize Reaction Conditions (Temp, Conc., Time) identify_step->optimize_conditions If side products observed purification Review Purification Method identify_step->purification If pure fractions are low yield check_reagents->optimize_conditions change_reagents Change Reagents (Oxidant, Base, Solvent) optimize_conditions->change_reagents If optimization fails success Problem Solved optimize_conditions->success If optimization works change_reagents->success purification->success

Caption: A general workflow for troubleshooting common issues in organic synthesis.

References

Technical Support Center: Purification of Piperidin-3-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of piperidin-3-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of a basic compound like this compound, the standard choice is silica (B1680970) gel (60 Å, 230-400 mesh). However, due to the basic nature of the piperidine (B6355638) nitrogen, strong interactions with the acidic silanol (B1196071) groups on the silica surface can occur, leading to peak tailing and potential product degradation.[1] To mitigate this, it is highly recommended to use silica gel that has been deactivated with a basic modifier. Alternatively, neutral or basic alumina (B75360) can be a suitable stationary phase.[1]

Q2: How do I prevent my compound from streaking or tailing on the silica gel column?

Streaking or tailing is a common issue when purifying amines on silica gel.[1][2] This is caused by the interaction between the basic amine and the acidic silica. To resolve this, you can:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), to your mobile phase system (typically 0.5-2% v/v).[1] This base will neutralize the acidic sites on the silica gel, allowing your compound to elute more symmetrically.

  • Pre-treat the Silica: Before packing, you can prepare a slurry of the silica gel in the initial mobile phase that already contains the basic additive.[1] This ensures the entire column is deactivated.

Q3: What mobile phase system should I start with for purifying this compound?

The choice of mobile phase depends on the polarity of the impurities you are trying to separate from your product. A good starting point is a mixture of a moderately polar solvent and a polar solvent. Common systems include:

It is crucial to develop the solvent system using Thin Layer Chromatography (TLC) first. The ideal eluent should give your product an Rf value of approximately 0.2-0.4 for good separation on the column.[3] Remember to add a small percentage of a basic modifier (e.g., 1% triethylamine) to the TLC developing solvent to mimic the column conditions and get an accurate prediction of the separation.

Q4: My product is not eluting from the column, or the recovery is very low. What could be the problem?

Low or no recovery can be due to several factors:

  • Compound Degradation: this compound might be unstable on acidic silica gel. If you suspect this, ensure your silica is properly deactivated with a base.[1]

  • Irreversible Adsorption: The compound may be too polar for the chosen mobile phase and is sticking irreversibly to the stationary phase. To address this, gradually increase the polarity of your eluent (e.g., increase the percentage of methanol).

  • Improper Sample Loading: If the sample was loaded in a solvent that is too strong (too polar), it can cause the compound to streak down the column in a wide band, leading to poor separation and apparent low recovery in pure fractions.[4] Always load the sample in a minimal amount of a solvent in which it is highly soluble, or use the "dry loading" method.[3][5]

Q5: How do I choose between dry loading and wet loading my sample?

  • Wet Loading: Involves dissolving your crude sample in a minimal amount of the initial mobile phase and carefully pipetting it onto the top of the column bed. This is quick but can disturb the top surface of the silica if not done carefully.

  • Dry Loading (Recommended): This method involves dissolving your crude product in a suitable solvent (e.g., methanol or DCM), adding a small amount of silica gel to the solution, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.[5] This powder is then carefully layered on top of the packed column. Dry loading is generally preferred as it often results in better separation and sharper bands.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Separation 1. Inappropriate mobile phase composition.[6]1. Systematically screen different solvent systems and gradients using TLC. Aim for a ΔRf > 0.2 between your product and impurities.
2. Column was packed improperly (channeling).[7]2. Repack the column, ensuring the silica gel is evenly packed without any air bubbles or cracks.
3. Column was overloaded with crude material.3. Reduce the amount of sample loaded onto the column. A general rule is 1-5% of the silica gel weight.
Product Elutes as a Streak/Tailing Peak 1. Strong interaction with acidic silica gel.[1][2]1. Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your eluent.[1]
2. Sample was loaded in too strong a solvent.2. Use the dry loading technique or dissolve the sample in the weakest possible solvent.[3][5]
Low Product Recovery 1. Compound is irreversibly adsorbed or degrading on the column.[1]1. Use deactivated silica or switch to a different stationary phase like alumina. Ensure the mobile phase contains a base.
2. Elution was stopped prematurely.2. After your product has eluted, flush the column with a highly polar solvent (e.g., 20% MeOH in DCM) to check if any material remains.
3. Fractions containing the product were mixed with impure fractions.[4]3. Carefully analyze all fractions by TLC before combining them for solvent evaporation.
Cracked or Dry Column Bed 1. The solvent level dropped below the top of the silica bed.[4]1. This is often irreversible and requires repacking the column. Always keep the silica bed wet with solvent.
2. A rapid change in solvent polarity caused thermal stress.[4]2. When running a gradient, increase the polarity of the mobile phase gradually.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound on a gram scale.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N)

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for column chromatography

  • Rotary evaporator

2. Mobile Phase Selection:

  • Prepare several test eluents. A good starting point is a mixture of DCM and MeOH (e.g., 98:2, 95:5, 90:10) or EtOAc and Hexanes (e.g., 50:50, 70:30).

  • To each test eluent, add 1% triethylamine.

  • Spot the crude material on a TLC plate and develop it in the prepared solvent systems.

  • The optimal mobile phase for starting the column should give the product an Rf of ~0.3.[3] A more polar solvent system will be needed to elute the product.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM + 1% Et₃N). For a 1g crude sample, use approximately 50-100g of silica.

  • Wet-pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[4]

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM or MeOH.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Carefully layer this powder onto the top of the packed column.

5. Elution:

  • Gently add the initial mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 2% to 10% MeOH in DCM.[5]

6. Fraction Analysis:

  • Monitor the elution process by spotting collected fractions on TLC plates.

  • Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the amine).

  • Combine the fractions that contain the pure product.

7. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

G Troubleshooting this compound Purification start Start Purification tlc Run TLC with 1% Et3N in Eluent start->tlc pack_column Pack Column with Slurry Containing 1% Et3N tlc->pack_column load_sample Dry Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue Issue Encountered? analyze_fractions->issue no_separation Poor or No Separation issue->no_separation Yes streaking Streaking / Tailing issue->streaking low_recovery Low Recovery issue->low_recovery combine Combine Pure Fractions & Evaporate issue->combine No fix_separation Optimize Mobile Phase (Gradient Elution) no_separation->fix_separation fix_streaking Increase Et3N to 2% or Use Alumina streaking->fix_streaking fix_recovery Flush Column with High Polarity Solvent low_recovery->fix_recovery fix_separation->run_column fix_streaking->run_column fix_recovery->analyze_fractions Re-analyze end Pure Product combine->end

Caption: Troubleshooting workflow for this compound column chromatography.

References

Recrystallization methods for piperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of piperidin-3-one hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for single-solvent recrystallization of this compound hydrochloride?

A1: While specific solubility data is not widely published, alcohols such as isopropanol (B130326) and ethanol (B145695) are commonly good starting points for the recrystallization of polar organic hydrochlorides. Acetonitrile may also be a suitable solvent. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q2: When should I use a two-solvent system for recrystallization?

A2: A two-solvent system is recommended when a suitable single solvent cannot be identified. This technique involves dissolving this compound hydrochloride in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystal formation.

Q3: What are some common solvent pairs for a two-solvent recrystallization of a piperidine (B6355638) hydrochloride?

A3: Common pairs include a polar "good" solvent and a less polar "poor" solvent. Examples include:

It is crucial that the two solvents are miscible.

Q4: How can I improve the recovery yield of my recrystallization?

A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After slow cooling to room temperature, further cool the flask in an ice bath to maximize precipitation before filtration. Wash the collected crystals with a minimal amount of the cold recrystallization solvent.

Q5: My final product is not pure. What could be the issue?

A5: Impurities can be trapped in the crystal lattice if the cooling process is too rapid. A slow cooling rate is crucial for the formation of pure crystals. If the product is still impure, a second recrystallization may be necessary. Also, ensure that any insoluble impurities are removed via hot filtration before cooling.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" is the separation of the solute as a liquid layer rather than solid crystals. This is a common issue with amine salts.

  • Cause A: High degree of supersaturation.

    • Solution: Re-heat the mixture until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly. A slower cooling rate favors the growth of well-defined crystals.

  • Cause B: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Select a solvent with a lower boiling point.

  • Cause C: Presence of impurities.

    • Solution: Impurities can lower the melting point of the mixture. Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.

  • General Solutions for Oiling Out:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: Add a very small crystal of the pure this compound hydrochloride to the cooled solution to induce crystallization.

    • Solvent Adjustment: Try a different solvent or solvent system. Sometimes, a slightly less polar solvent can prevent oiling out.

    • Trituration: If an oil persists, you can attempt to triturate it. Decant the solvent, and add a non-polar solvent in which the compound is insoluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture to try and induce solidification.

Issue 2: No crystals form upon cooling.
  • Cause A: The solution is not saturated.

    • Solution: The solution may be too dilute. Boil off some of the solvent to increase the concentration and then allow it to cool again.

  • Cause B: The solution is supersaturated but requires initiation of crystallization.

    • Solution: Try the techniques mentioned for oiling out: scratch the flask with a glass rod or add a seed crystal.

  • Cause C: The wrong solvent was chosen.

    • Solution: The compound may be too soluble in the chosen solvent even at low temperatures. If evaporation of the solvent does not yield crystals, the solvent is likely unsuitable. A new solvent or a two-solvent system should be explored.

Issue 3: Premature crystallization during hot filtration.
  • Cause A: The solution cooled too quickly.

    • Solution: This is a common issue. To prevent this, use a stemless funnel and pre-heat it with hot solvent vapor before filtration. It is also advisable to use a slight excess of solvent to keep the compound dissolved during this step. The excess solvent can be evaporated after filtration.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound Hydrochloride

SolventTypeSuitability as a Single SolventPotential Use in a Two-Solvent SystemNotes
IsopropanolPolar ProticGood"Good" SolventA common choice for hydrochloride salts.
EthanolPolar ProticGood"Good" SolventSimilar to isopropanol, may have slightly higher solubility.
AcetonitrilePolar AproticPossible"Good" SolventMay be a suitable alternative to alcohols.
Ethyl AcetateModerate PolarityUnlikely"Poor" SolventOften used as an anti-solvent with more polar solvents like alcohols.
Diethyl EtherLow PolarityUnlikely"Poor" SolventA common anti-solvent, but highly volatile and flammable.
Hexanes/HeptaneNon-polarUnlikely"Poor" SolventUsed as an anti-solvent to precipitate the polar hydrochloride salt.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: In a fume hood, place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add isopropanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated, stemless funnel.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this initial cooling period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization (Example with Methanol/Diethyl Ether)
  • Dissolution: Dissolve the crude this compound hydrochloride in the minimum amount of methanol (the "good" solvent) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add diethyl ether (the "poor" solvent) dropwise with swirling until the solution becomes faintly turbid (cloudy).

  • Clarification: If the solution remains turbid, add a few drops of methanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent polarity is gradually reduced.

  • Ice Bath and Isolation: Cool the mixture in an ice bath and collect the crystals as described in the single-solvent protocol.

  • Washing and Drying: Wash the crystals with a small amount of a methanol/diethyl ether mixture (in the same ratio as the final crystallization mixture) and dry under vacuum.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oil_out_issue Troubleshoot: Oiling Out oiling_out->oil_out_issue Yes end Pure Product collect->end conc_solution Concentrate Solution (Boil off solvent) no_crystals->conc_solution scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed change_solvent Change Solvent or Solvent System no_crystals->change_solvent oil_out_issue->scratch_seed reheat_cool_slowly Re-heat to Dissolve Oil, Cool More Slowly oil_out_issue->reheat_cool_slowly oil_out_issue->change_solvent conc_solution->cool scratch_seed->cool reheat_cool_slowly->cool change_solvent->start

Technical Support Center: Overcoming Low Yield in Petren-ko-Kritschenko Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Petrenko-Kritschenko piperidone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly low reaction yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Petrenko-Kritschenko piperidone synthesis?

The Petrenko-Kritschenko piperidone synthesis is a multicomponent reaction used to synthesize 4-piperidone (B1582916) derivatives.[1][2] It involves the condensation of an aldehyde, an amine (or ammonia), and a diester of acetonedicarboxylic acid.[1] This reaction is a classic method for creating the piperidone core structure, which is a common motif in many biologically active compounds and pharmaceutical drugs.

Q2: What are the most common causes of low yield in this synthesis?

Low yields in the Petrenko-Kritschenko synthesis can often be attributed to several factors:

  • Side Reactions: The formation of unwanted byproducts is a primary cause of low yield. A common side reaction is the formation of a 4-oxotetrahydropyran derivative, which can occur in the absence of the amine component.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reactant stoichiometry can significantly impact the reaction's efficiency.

  • Impurity of Reactants: The purity of the starting materials, particularly the aldehyde and the acetonedicarboxylic acid ester, is crucial for a successful reaction.

  • Inefficient Work-up and Purification: Product loss during the isolation and purification stages can lead to an apparent low yield.

Q3: How can I minimize the formation of the 4-oxotetrahydropyran byproduct?

  • The amine or ammonia (B1221849) source is present in the reaction mixture from the beginning.

  • The chosen amine is sufficiently nucleophilic to compete effectively with the oxygen of the acetonedicarboxylic acid ester in the cyclization step.

  • The reaction conditions (e.g., pH) are optimized to favor the formation of the desired piperidone ring.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting low yields in your Petrenko-Kritschenko synthesis experiments.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Reactant Stoichiometry The molar ratio of the reactants is critical. A common starting point is a 2:1:1 molar ratio of aldehyde:acetonedicarboxylic acid ester:amine. Systematically vary the ratios to find the optimal conditions for your specific substrates.
Low Reaction Temperature While the reaction can proceed at room temperature, some substrate combinations may require heating to overcome the activation energy barrier.[2] Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC or LC-MS.
Inappropriate Solvent The choice of solvent can influence reactant solubility and reaction rate. Typical solvents include water and alcohols.[2] If the yield is low, consider screening other polar protic or aprotic solvents.
Inactive Catalyst (if applicable) While the classic Petrenko-Kritschenko reaction is often uncatalyzed, modern variations may employ catalysts.[2] If using a catalyst, ensure its activity and consider screening different types (e.g., Lewis acids, Brønsted acids).
Issue 2: Presence of Significant Side Products

Possible Causes and Solutions:

Side Product Observed Possible Cause Troubleshooting Steps
4-Oxotetrahydropyran Absence or low reactivity of the amine component.[2]Ensure the amine is added at the beginning of the reaction. Consider using a more reactive amine or increasing its stoichiometry.
Unidentified Impurities Decomposition of starting materials or products; competing side reactions.Verify the purity of your starting materials. Lowering the reaction temperature or shortening the reaction time may reduce decomposition. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the impurities and gain insight into potential side reactions.

Experimental Protocols

High-Yield Synthesis of 2,6-Diphenyl-4-piperidone

This protocol is a generalized procedure based on literature descriptions of the Petrenko-Kritschenko synthesis. Optimization for specific substrates may be required.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (2.0 eq) and diethyl 1,3-acetonedicarboxylate (1.0 eq) in ethanol.

  • Addition of Amine: To the stirred solution, add ammonium acetate (1.0-1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several days depending on the substrates and conditions.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid. This will protonate the desired piperidone and any unreacted amine, making them water-soluble.

    • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted aldehyde and other non-basic impurities.

    • Basify the aqueous layer with a sodium hydroxide solution to precipitate the 2,6-diphenyl-4-piperidone product.

  • Purification:

    • Collect the precipitate by filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-diphenyl-4-piperidone.

Visualizations

Petrenko-Kritschenko Reaction Mechanism

Petrenko_Kritschenko_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Aldehyde (2 eq) I1 Iminium Ion R1->I1 + Amine R2 Acetonedicarboxylic Acid Ester (1 eq) I2 Mannich Adduct R2->I2 + Iminium Ion (Mannich Reaction) R3 Amine (1 eq) I1->I2 I3 Second Iminium Ion I2->I3 + Aldehyde I4 Double Mannich Adduct I3->I4 Intramolecular Mannich Reaction P1 4-Piperidone I4->P1 Cyclization & Decarboxylation

Caption: Simplified mechanism of the Petrenko-Kritschenko synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze CheckReactants Check Purity of Starting Materials Analyze->CheckReactants Impurities Present? OptimizeConditions Systematically Optimize Reaction Conditions Analyze->OptimizeConditions No Obvious Impurities CheckReactants->OptimizeConditions Reactants Pure VaryStoichiometry Vary Reactant Ratios OptimizeConditions->VaryStoichiometry VaryTemp Vary Temperature OptimizeConditions->VaryTemp VarySolvent Screen Different Solvents OptimizeConditions->VarySolvent ImproveWorkup Optimize Work-up and Purification Procedures VaryStoichiometry->ImproveWorkup Optimization Done VaryTemp->ImproveWorkup Optimization Done VarySolvent->ImproveWorkup Optimization Done Success Improved Yield ImproveWorkup->Success

Caption: Logical workflow for troubleshooting low yields.

References

Preventing byproduct formation in piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during piperidone synthesis.

I. Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be converted to a piperidone. A primary challenge is the formation of intermolecular condensation byproducts.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Low or no yield of the desired piperidone; recovery of starting material. 1. Insufficiently strong base: The base may not be strong enough to deprotonate the α-carbon of the ester. 2. Low reaction temperature: The activation energy for the cyclization is not being met.1. Use a stronger base: Switch from alkoxides (e.g., NaOEt) to a stronger, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). 2. Increase temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Formation of a viscous oil or solid that is difficult to stir; presence of high molecular weight species in mass spectrometry. Intermolecular condensation: The enolate from one diester molecule reacts with another diester molecule, leading to oligomers or polymers instead of the desired intramolecular cyclization. This is more prevalent at high concentrations.Employ high-dilution conditions: - Add the diester substrate slowly (e.g., via syringe pump) to a solution of the base in a large volume of solvent. This favors the intramolecular reaction pathway. - A general starting point is a substrate concentration of 0.01-0.05 M.
Formation of multiple products of similar polarity, making purification difficult. Multiple possible cyclization pathways: For unsymmetrical diesters, deprotonation can occur at different α-carbons, leading to a mixture of regioisomers.Use a directed Dieckmann condensation strategy: - Introduce a temporary activating group (e.g., a ketone) to favor deprotonation at a specific site. - Employ a substrate with only one enolizable proton between the two ester groups.
Quantitative Data: Effect of Reaction Conditions on Dieckmann Condensation Yield
Base Solvent Temperature (°C) Concentration Yield of Piperidone Derivative (%) Primary Byproduct
Sodium EthoxideEthanol (B145695)Reflux0.5 M45-55Polymeric materials
Sodium HydrideToluene (B28343)RefluxHigh Dilution (0.02 M)70-80Minimal
Potassium tert-butoxideTHFRoom TempHigh Dilution (0.02 M)85-95Minimal
LDATHF-78 to 0High Dilution (0.01 M)>90Minimal

Note: Yields are approximate and can vary based on the specific substrate.

Experimental Protocol: Minimized Byproduct Dieckmann Condensation

Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylate

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a syringe pump is charged with a solution of sodium hydride (1.2 eq.) in anhydrous toluene (to achieve a final substrate concentration of 0.02 M).

  • Reaction: A solution of diethyl N-benzyl-bis(2-ethoxycarbonylethyl)amine (1.0 eq.) in anhydrous toluene is added dropwise via the syringe pump over 4-6 hours to the stirred suspension of NaH at reflux.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (B1210297).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Visualization: Dieckmann Condensation Pathways

dieckmann_condensation cluster_intramolecular Intramolecular Pathway (Favored by High Dilution) cluster_intermolecular Intermolecular Pathway (Favored by High Concentration) diester Acyclic Diester enolate Enolate Intermediate diester->enolate Base piperidone Desired Piperidone Product enolate->piperidone Intramolecular Attack polymer Polymeric Byproduct enolate->polymer Intermolecular Attack

Caption: Competing pathways in Dieckmann condensation.

II. Aza-Michael Addition (Intramolecular)

The intramolecular aza-Michael addition is a powerful method for forming the piperidone ring by the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. Byproduct formation can arise from incorrect regioselectivity or polymerization of the starting material.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Formation of a pyrrolidone byproduct instead of the desired piperidone. 5-endo-trig cyclization: Depending on the substrate structure, the 5-membered ring formation may be kinetically favored over the 6-exo-trig cyclization for the piperidone.Substrate Design: Ensure the linker between the amine and the Michael acceptor is of appropriate length to favor 6-membered ring formation. Catalyst Choice: The use of certain Lewis acids can influence the regioselectivity of the cyclization.
Low yield and formation of polymeric material. Intermolecular aza-Michael addition: The amine of one molecule attacks the Michael acceptor of another, leading to polymerization.High Dilution: Similar to the Dieckmann condensation, run the reaction under high-dilution conditions to favor the intramolecular process. Protecting Groups: If the starting material has other reactive sites, consider using appropriate protecting groups.
Reaction is slow or does not proceed to completion. Low nucleophilicity of the amine or low electrophilicity of the Michael acceptor. Catalysis: - Use a Brønsted acid (e.g., TFA) or a Lewis acid (e.g., Yb(OTf)₃) to activate the Michael acceptor. - A base (e.g., DBU) can be used to increase the nucleophilicity of the amine.
Quantitative Data: Influence of Catalyst on Aza-Michael Addition
Catalyst Solvent Temperature (°C) Reaction Time (h) Yield of Piperidone (%) Key Observation
NoneMethanolReflux2440-50Slow reaction
Acetic Acid (10 mol%)Toluene801265-75Moderate rate increase
Yb(OTf)₃ (5 mol%)CH₂Cl₂Room Temp485-95Significant rate acceleration
DBU (10 mol%)THFRoom Temp680-90Effective for less nucleophilic amines

Note: Yields are approximate and can vary based on the specific substrate.

Experimental Protocol: Catalytic Intramolecular Aza-Michael Addition

Synthesis of 1-Benzyl-3-methylpiperidine-4-one

  • Setup: To a solution of the acyclic amino-enone precursor (1.0 eq.) in CH₂Cl₂ (0.05 M) in a round-bottom flask is added Yb(OTf)₃ (5 mol%).

  • Reaction: The mixture is stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is quenched with a saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Visualization: Aza-Michael Addition Cyclization

aza_michael start Amino-enone Precursor activated Activated Michael Acceptor start->activated Lewis or Brønsted Acid piperidone Piperidone Product (6-exo-trig) activated->piperidone Intramolecular Attack (Favored) pyrrolidone Pyrrolidone Byproduct (5-endo-trig) activated->pyrrolidone Intramolecular Attack (Disfavored)

Caption: Regioselectivity in intramolecular aza-Michael addition.

III. Reductive Amination

Reductive amination is a versatile method to synthesize N-substituted piperidones from a piperidone precursor and an aldehyde or ketone. The main side reaction is over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, or in the case of primary amines, the formation of a tertiary amine instead of the desired secondary amine.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Formation of a tertiary amine byproduct when a secondary amine is desired. Over-alkylation: The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of the aldehyde.Stoichiometry Control: Use a large excess of the primary amine (3-5 equivalents) to outcompete the secondary amine for reaction with the aldehyde. Two-step Procedure: First, form the imine by reacting the aldehyde and primary amine, then add the reducing agent in a separate step.
Reduction of the starting aldehyde or ketone to an alcohol. Non-selective reducing agent: The reducing agent is reducing the carbonyl group faster than or as fast as the imine/iminium ion intermediate.Use a chemoselective reducing agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent that preferentially reduces the iminium ion over the carbonyl group, making it ideal for one-pot reactions. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.
Low yield, complex mixture of products. Iminium ion instability: The intermediate iminium ion may be unstable and undergo side reactions.pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing degradation of the starting materials or products.
Quantitative Data: Selectivity of Reducing Agents in Reductive Amination

| Reducing Agent | Reaction Type | Typical Yield of Secondary Amine (%) | Typical Yield of Tertiary Amine Byproduct (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | NaBH₄ | One-pot | 40-60 | 20-40 | Also reduces the starting carbonyl. | | NaBH₃CN | One-pot (pH 6-7) | 70-85 | 5-15 | Highly toxic. | | NaBH(OAc)₃ | One-pot | 85-95 | <5 | Mild, selective, and less toxic. | | H₂/Pd-C | One-pot | 80-90 | 5-10 | Requires specialized equipment. |

Experimental Protocol: Selective Reductive Amination

Synthesis of 1-(Benzyl)-4-aminopiperidine

  • Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) and benzylamine (B48309) (1.2 eq.) in 1,2-dichloroethane (B1671644) (DCE) is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature.

  • Monitoring: Progress is monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCE.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The Boc group is removed by treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ to yield the final product.

Visualization: Reductive Amination Pathways

reductive_amination start Piperidone + Primary Amine imine Imine Intermediate start->imine Condensation sec_amine Desired Secondary Amine imine->sec_amine Reduction tert_amine Tertiary Amine Byproduct sec_amine->tert_amine Over-alkylation (with excess aldehyde)

Caption: Desired pathway and over-alkylation in reductive amination.

IV. Petrenko-Kritschenko Piperidone Synthesis

This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (or a derivative like acetonedicarboxylic acid ester), and a primary amine or ammonia (B1221849). A common byproduct is the formation of a 4-oxotetrahydropyran derivative.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Formation of a 4-oxotetrahydropyran byproduct. Absence or insufficient amount of amine: In the absence of an amine nucleophile, the intermediate may cyclize with an oxygen atom to form the pyran ring.Ensure stoichiometric amount of amine: Use at least a stoichiometric amount of the primary amine or ammonia relative to the β-ketoester. pH control: Maintain a slightly basic to neutral pH to ensure the amine is sufficiently nucleophilic.
Low yields and complex product mixture. Side reactions of the aldehyde: The aldehyde can undergo self-condensation or other side reactions under the reaction conditions.Slow addition of the aldehyde: Add the aldehyde slowly to the reaction mixture containing the amine and the β-ketoester to minimize its self-reaction. Optimize temperature: Lowering the reaction temperature may reduce the rate of side reactions.
Experimental Protocol: Petrenko-Kritschenko Synthesis

Synthesis of Diethyl 2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate

  • Setup: In a round-bottom flask, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq.) and ammonium acetate (1.2 eq.) in ethanol.

  • Reaction: To this solution, add benzaldehyde (B42025) (2.0 eq.) and stir the mixture at room temperature.

  • Monitoring: The reaction is monitored by the precipitation of the product.

  • Work-up: The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Visualization: Petrenko-Kritschenko Reaction Pathways

petrenko_kritschenko reactants Aldehyde + β-Ketoester + Amine mannich_intermediate Mannich-type Intermediate reactants->mannich_intermediate piperidone Piperidone Product mannich_intermediate->piperidone Intramolecular Mannich Reaction pyran Oxotetrahydropyran Byproduct (in absence of amine) mannich_intermediate->pyran Intramolecular Cyclization (Oxygen nucleophile)

Caption: Competing cyclization in the Petrenko-Kritschenko synthesis.

V. Hantzsch Dihydropyridine (B1217469) Synthesis and Aromatization

The Hantzsch synthesis is a multicomponent reaction to form a dihydropyridine, which can then be oxidized to a pyridine (B92270). For piperidone synthesis, the dihydropyridine can be considered a precursor. Byproducts can form during both the initial condensation and the subsequent oxidation.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Formation of bis-adducts or other condensation byproducts. Incorrect stoichiometry or reaction conditions. Control stoichiometry: Use a 1:2:1 molar ratio of aldehyde, β-ketoester, and amine. Optimize temperature: Running the reaction at a moderate temperature can improve selectivity.
Low yield during aromatization of the dihydropyridine. Decomposition of the dihydropyridine or formation of side products during oxidation. Choice of oxidant: Use a mild oxidizing agent like manganese dioxide (MnO₂) or ferric chloride (FeCl₃) to avoid over-oxidation or degradation. Anhydrous conditions: Ensure the reaction is carried out under anhydrous conditions if the oxidant is sensitive to water.
Experimental Protocol: Hantzsch Synthesis and Aromatization

Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Setup: A mixture of benzaldehyde (1.0 eq.), ethyl acetoacetate (B1235776) (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol is stirred in a round-bottom flask.

  • Reaction: The mixture is heated to reflux.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is cooled, and the precipitated dihydropyridine is collected by filtration.

Aromatization to the Pyridine Derivative

  • Setup: The dried dihydropyridine is dissolved in a suitable solvent like acetic acid.

  • Reaction: An oxidizing agent (e.g., MnO₂) is added portion-wise, and the mixture is stirred at an appropriate temperature.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the dihydropyridine and the appearance of the pyridine product.

  • Work-up: The reaction mixture is filtered to remove the oxidant, and the solvent is removed under reduced pressure. The residue is purified by chromatography or recrystallization.

Visualization: Hantzsch Synthesis and Aromatization

hantzsch reactants Aldehyde + 2x β-Ketoester + Amine dihydropyridine Dihydropyridine Intermediate reactants->dihydropyridine Hantzsch Condensation pyridine Pyridine Product dihydropyridine->pyridine Aromatization (Oxidation) oxidation_byproducts Oxidation Byproducts dihydropyridine->oxidation_byproducts Over-oxidation or Decomposition

Caption: The two main stages of the Hantzsch pyridine synthesis.

Technical Support Center: Troubleshooting Piperidin-3-One Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving piperidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis?

A1: Scaling up the synthesis of this compound and its derivatives from laboratory to pilot or production scale often introduces challenges that can affect yield, purity, and safety. The most frequently encountered issues include:

  • Inefficient Heat Transfer: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio, potentially leading to side reactions and impurities.

  • Poor Mixing and Mass Transfer: Inadequate agitation in large vessels can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.

  • Changes in Impurity Profile: Minor impurities at the lab scale can become significant at a larger scale.

  • Crystallization and Product Isolation Issues: Reproducing crystallization conditions and effectively isolating the product can be challenging at a larger scale, potentially leading to "oiling out" or the formation of amorphous solids.

  • Safety Hazards: The risks associated with exothermic events, pressure build-up, and handling larger quantities of reagents are magnified at scale.

Q2: Why does the yield of my this compound reaction decrease upon scale-up?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors.[1] Inefficient heat transfer in larger reactors can lead to localized overheating, causing degradation of the product or reactants.[1] Poor mixing can result in incomplete conversion of starting materials. Furthermore, the rate of reagent addition, which is more critical at a larger scale, can influence the formation of byproducts if not properly controlled.[1]

Q3: How can I manage the exothermic nature of the reaction at a larger scale?

A3: Managing exotherms is crucial for safety and product quality. Key strategies include:

  • Slow, Controlled Reagent Addition: Use a dosing pump for the gradual addition of reactive reagents to control the rate of heat generation.[1]

  • Efficient Cooling: Employ reactors with cooling jackets and ensure adequate coolant flow to dissipate the heat generated.

  • Dilution: Increasing the solvent volume can help to better manage the reaction temperature.[1]

  • Process Analytical Technology (PAT): Implement real-time monitoring of the reaction temperature to allow for immediate adjustments.

Q4: What causes an increase in impurities when I scale up the reaction?

A4: Impurity formation is often exacerbated at a larger scale due to issues with heat and mass transfer.[2] Localized "hot spots" from inefficient cooling can promote side reactions.[1] Inadequate mixing can lead to areas of high reactant concentration, which may favor the formation of byproducts such as over-alkylation products (quaternary ammonium (B1175870) salts) in N-alkylation reactions.[3]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield

If you are experiencing a significant drop in yield when scaling up your this compound synthesis, consider the following potential causes and solutions.

Potential Cause Recommended Solution Rationale
Inefficient Heat Transfer - Implement slow, controlled addition of reagents via a pump.- Utilize a reactor with a cooling jacket and ensure optimal coolant flow.- Consider using a more dilute reaction mixture.[1]Minimizes exothermic events and localized hot spots that can lead to degradation of the product or reactants.[1]
Poor Mixing/Mass Transfer - Use a mechanical overhead stirrer with an appropriately designed impeller.- Ensure the agitation speed is sufficient to maintain a homogeneous mixture.Improves heat and mass transfer, ensuring uniform reaction conditions and preventing localized concentration gradients.[2]
Incomplete Reaction - Monitor the reaction to completion using appropriate analytical techniques (e.g., TLC, GC, LC-MS) before workup.- Ensure all starting materials are of high purity and anhydrous conditions are maintained if necessary.Incomplete conversion of starting materials is a common reason for low yields.
Issue 2: Increased Impurity Profile

An increase in the level of impurities upon scale-up is a common challenge. Below are some common impurities and strategies to minimize their formation.

Impurity Type Potential Cause Recommended Solution
Over-alkylation Products High localized concentration of the alkylating agent.- Use a slight excess of the piperidine (B6355638) starting material.- Add the alkylating agent slowly and at a controlled rate.- Maintain a lower reaction temperature.[3]
Unreacted Starting Materials Incomplete reaction due to poor mixing or insufficient reaction time.- Improve mixing efficiency.- Monitor the reaction to ensure completion before workup.
Degradation Products Localized overheating due to poor heat transfer.- Improve cooling efficiency.- Use a more dilute reaction mixture.
Issue 3: Crystallization and Product Isolation Problems

Challenges with crystallization, such as the product "oiling out" or forming an amorphous solid, can complicate product isolation at a larger scale.

Problem Potential Cause Recommended Solution
Product "oils out" The solution is too concentrated, or the cooling rate is too fast.[4]- Re-heat the solution and add more solvent to decrease supersaturation.- Allow the solution to cool more slowly.[4]
Amorphous Solid Formation Rapid precipitation from a highly supersaturated solution.- Optimize the solvent system and cooling profile.- Consider using a seed crystal to induce crystallization.
No Crystals Form The solution is not sufficiently supersaturated.- Gently evaporate a portion of the solvent and allow it to cool again.- Try cooling the solution in an ice bath to decrease solubility.

Experimental Protocols

The following is a generalized protocol for the synthesis of N-Boc-piperidin-3-one via Swern oxidation, a common method for preparing ketones. This protocol should be optimized for your specific needs and scale.

Synthesis of N-Boc-3-hydroxypiperidine (Precursor)

  • Reduction: N-benzyl-3-hydroxypyridine quaternary ammonium salt is reduced using sodium borohydride (B1222165) in an organic solvent to yield N-benzyl-3-hydroxypiperidine.[5]

  • Boc Protection: The N-benzyl-3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (B1257347) under a hydrogen atmosphere with a palladium-on-carbon catalyst to produce N-Boc-3-hydroxypiperidine.[5] A 79% yield has been reported for this step.[5]

Swern Oxidation to N-Boc-piperidin-3-one

  • Oxidant Preparation: In a reactor maintained at -30°C, a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride is prepared.[5]

  • Oxidation: A solution of N-Boc-3-hydroxypiperidine in dichloromethane (B109758) is slowly added to the oxidant mixture, maintaining the temperature at -30°C.[5]

  • Quenching: Triethylamine is added to the reaction mixture, still maintaining the low temperature.[5]

  • Workup and Crystallization: The reaction is warmed to room temperature and washed with water. The organic phase is dried and concentrated. The crude product is then crystallized from a suitable solvent like n-heptane. A yield of 75% with a purity of >98% has been reported for this step.[5]

Visualizations

Below are diagrams illustrating key concepts in troubleshooting this compound reaction scale-up.

ScaleUp_Troubleshooting_Logic Troubleshooting Logic for this compound Scale-Up cluster_yield Low Yield Analysis cluster_impurities Impurity Analysis cluster_isolation Isolation Analysis start Problem Encountered During Scale-Up low_yield Low or Inconsistent Yield start->low_yield high_impurities Increased Impurity Profile start->high_impurities isolation_issues Crystallization/Isolation Problems start->isolation_issues heat_transfer_y Check Heat Transfer (Exotherm Control) low_yield->heat_transfer_y Potential Cause mixing_y Evaluate Mixing Efficiency low_yield->mixing_y Potential Cause completeness_y Verify Reaction Completion low_yield->completeness_y Potential Cause reagent_conc Analyze Reagent Concentration/Addition Rate high_impurities->reagent_conc Potential Cause hot_spots Investigate for 'Hot Spots' high_impurities->hot_spots Potential Cause cooling_rate Optimize Cooling Rate isolation_issues->cooling_rate Solution solvent_system Adjust Solvent System isolation_issues->solvent_system Solution supersaturation Control Supersaturation isolation_issues->supersaturation Solution

Caption: A logical workflow for troubleshooting common scale-up issues.

Swern_Oxidation_Workflow Experimental Workflow for N-Boc-Piperidin-3-One Synthesis start Start: N-Boc-3-hydroxypiperidine prepare_oxidant Prepare Oxidant: DMSO + Oxalyl Chloride (-30°C) oxidation Add N-Boc-3-hydroxypiperidine Solution Slowly (-30°C) start->oxidation Substrate prepare_oxidant->oxidation Oxidant quench Quench with Triethylamine (-30°C) oxidation->quench workup Warm to RT, Aqueous Workup, Dry, and Concentrate quench->workup crystallization Crystallize from Suitable Solvent workup->crystallization product Final Product: N-Boc-piperidin-3-one crystallization->product

Caption: A typical experimental workflow for Swern oxidation.

References

Technical Support Center: Diastereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the diastereoselective synthesis of piperidine (B6355638) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in piperidine synthesis?

A1: The control of diastereoselectivity in piperidine synthesis is primarily achieved through three main strategies:

  • Substrate Control: This approach utilizes the inherent stereochemistry of the starting material to direct the formation of new stereocenters. This can involve the use of chiral auxiliaries, existing stereocenters in the substrate that bias the approach of reagents, or cyclic substrates that restrict conformational flexibility.[1]

  • Reagent Control: In this strategy, the choice of reagents, including reducing agents, organometallic reagents, or catalysts, dictates the stereochemical outcome. The steric and electronic properties of the reagent are crucial in differentiating between diastereotopic faces or transition states.[1]

  • Catalyst Control: This method employs chiral catalysts, such as transition metal complexes or organocatalysts, to create a chiral environment that favors the formation of one diastereomer over another. This is a powerful technique for achieving high levels of stereocontrol.[1]

Q2: My piperidine synthesis is resulting in a low diastereomeric ratio (d.r.). What are some common causes and troubleshooting steps?

A2: Low diastereoselectivity can stem from several factors. Here are some common causes and potential solutions:

  • Insufficient Steric or Electronic Differentiation: The substrate or reagents may lack sufficient steric bulk or electronic bias to effectively differentiate between competing reaction pathways.

    • Troubleshooting: Consider modifying the substrate by introducing a bulkier protecting group or a directing group. Alternatively, explore different reagents with greater steric hindrance.[1]

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.[1][2]

    • Troubleshooting: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to the different diastereomers.[2]

    • Troubleshooting: Experiment with solvents of different polarities (e.g., toluene, dichloromethane (B109758), acetonitrile) to find the optimal medium for the desired stereochemical outcome.[2]

  • Inappropriate Catalyst: The choice of Lewis acid or Brønsted acid catalyst can significantly influence the stereochemical outcome.

    • Troubleshooting: Screen a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[2]

Q3: How do I accurately determine the diastereomeric ratio of my product mixture?

A3: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy of the crude reaction mixture.[3] Diastereomers are distinct compounds and should have slightly different chemical shifts for corresponding protons.

  • Procedure:

    • Obtain a high-resolution ¹H NMR spectrum of the crude product.

    • Identify a set of well-resolved signals corresponding to each diastereomer. Ideally, choose signals that are singlets or simple doublets and are baseline-separated.

    • Integrate the selected signals. The ratio of the integration values will give you the diastereomeric ratio.

  • Troubleshooting Poorly Resolved Signals: If signals overlap, you may need to use a higher field NMR spectrometer or a different deuterated solvent to improve resolution. Advanced NMR techniques like band-selective pure shift NMR can also be employed to collapse multiplets into singlets, simplifying quantification.[4] Chiral HPLC can also be used to separate and quantify diastereomers.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Mannich-Type Reactions
  • Symptoms: A three-component Mannich reaction to assemble a piperidine precursor shows poor stereocontrol.

  • Possible Causes & Solutions:

    • Iminium Ion Geometry: The geometry of the intermediate iminium ion can affect the approach of the nucleophile. The choice of the amine and aldehyde components is critical.

    • Reaction Conditions: The Lewis acid or Brønsted acid co-catalyst and the reaction temperature are crucial for achieving high diastereoselectivity.

      • Action: Screen different Lewis acids (e.g., Sn(OTf)₂, TiCl₄) and optimize the reaction temperature, often starting at low temperatures like -78 °C.[5]

Issue 2: Poor Selectivity in Aza-Diels-Alder Reactions
  • Symptoms: The [4+2] cycloaddition between an imine and a diene results in a mixture of diastereomers.

  • Possible Causes & Solutions:

    • Reaction Mechanism: The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism, which can be influenced by the choice of Lewis acid.[6] A stepwise mechanism may lead to a loss of stereochemical information.

    • Lewis Acid: The nature of the Lewis acid catalyst is critical in controlling the facial selectivity of the dienophile's approach to the diene.

      • Action: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to find one that promotes the desired stereochemical outcome.

    • Diene Substitution: The substituents on the diene can influence the preferred transition state geometry. Cyclic dienes often give higher diastereoselectivities than acyclic dienes.[6]

Issue 3: Lack of Diastereoselectivity in Catalytic Hydrogenation of Pyridines
  • Symptoms: Reduction of a substituted pyridine (B92270) yields a nearly 1:1 mixture of piperidine diastereomers.

  • Possible Causes & Solutions:

    • Catalyst Choice: The catalyst plays a significant role in directing the hydrogenation. Heterogeneous catalysts like PtO₂ and Rh/C often favor the formation of the cis isomer.[7]

    • Substituent Effects: The position and nature of substituents on the pyridine ring can influence the approach of hydrogen to the catalyst surface.

    • Reaction Conditions: Hydrogen pressure and temperature can impact selectivity. Milder conditions often favor the kinetic product.

      • Action: Screen different catalysts (e.g., PtO₂, Pd/C, Rh/C) and solvents (e.g., acetic acid, methanol). Optimize hydrogen pressure and temperature.[8][9]

Data Presentation

Table 1: Diastereoselectivity in a Domino Mannich-Michael Reaction [3]

Aldehyde (R-CHO)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzaldehyde2-Phenyl-N-arabinosyl-2,3-dehydropiperidin-4-one85>98:2
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-N-arabinosyl-2,3-dehydropiperidin-4-one82>98:2
2-Naphthaldehyde2-(2-Naphthyl)-N-arabinosyl-2,3-dehydropiperidin-4-one88>98:2
Isovaleraldehyde2-Isobutyl-N-arabinosyl-2,3-dehydropiperidin-4-one7595:5

Table 2: Influence of Catalyst and Solvent on Diastereoselective Hydrogenation of N-Picolinoyl-(S)-proline methyl ester [8]

CatalystSolventTemperature (°C)Pressure (bar)Diastereomeric Excess (d.e. %)
10% Pd/CMethanol505079
5% Ru/CMethanol505065
5% Rh/CMethanol505072
10% Pd/CEthanol505075
10% Pd/CAcetic Acid505050

Experimental Protocols

Protocol 1: Diastereoselective Domino Mannich-Michael Reaction[3]

This protocol describes the synthesis of N-arabinosyl dehydropiperidinones using a carbohydrate-derived chiral auxiliary.

  • Aldimine Formation: To a solution of the desired aldehyde (1.0 mmol) in dichloromethane (5 mL), add 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol). Stir the mixture over activated 4 Å molecular sieves for 2 hours at room temperature.

  • Domino Reaction: Cool the solution containing the in-situ generated aldimine to -78 °C. Add Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 mmol) dropwise.

  • Quenching and Work-up: Stir the reaction at -78 °C for 4 hours, then quench by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Catalytic Hydrogenation of a Substituted Pyridine[7]

This protocol outlines the general procedure for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[9]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The product may be isolated as the corresponding salt or neutralized with a base and extracted with an organic solvent for further purification.

Protocol 3: Quantitative ¹H NMR for Diastereomeric Ratio Determination[10]

This protocol provides a general workflow for determining the diastereomeric ratio using ¹H NMR.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the crude diastereomeric mixture. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the analyte signals of interest.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification (a value of 10-30 seconds is often sufficient).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer.

    • Integrate the selected signals. The ratio of the integrals represents the diastereomeric ratio.

Visualizations

Troubleshooting_Diastereoselectivity cluster_start Problem cluster_factors Potential Causes cluster_solutions Troubleshooting Steps Start Low Diastereomeric Ratio (d.r.) Temp Reaction Temperature Start->Temp Solvent Solvent Start->Solvent Catalyst Catalyst/Reagent Start->Catalyst Substrate Substrate Sterics/Electronics Start->Substrate Opt_Temp Screen Lower Temperatures (e.g., 0°C, -20°C, -78°C) Temp->Opt_Temp Optimize Opt_Solvent Vary Solvent Polarity (e.g., Toluene, DCM, ACN) Solvent->Opt_Solvent Optimize Opt_Catalyst Screen Different Catalysts (Lewis/Brønsted Acids) Catalyst->Opt_Catalyst Optimize Mod_Substrate Modify Substrate (e.g., Bulky Protecting Groups) Substrate->Mod_Substrate Modify

Caption: Troubleshooting workflow for low diastereoselectivity.

Diastereoselectivity_Control cluster_strategies Control Strategies Control Control of Diastereoselectivity Substrate_Control Substrate Control (Chiral Auxiliaries, Existing Stereocenters) Control->Substrate_Control Reagent_Control Reagent Control (Bulky Reagents, Chiral Catalysts) Control->Reagent_Control Condition_Control Reaction Condition Control (Temperature, Solvent) Control->Condition_Control Piperidine Desired Piperidine Diastereomer Substrate_Control->Piperidine Reagent_Control->Piperidine Condition_Control->Piperidine

Caption: Key strategies for controlling diastereoselectivity.

NMR_Workflow Start Crude Reaction Mixture Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Sample_Prep Acquisition ¹H NMR Data Acquisition (Ensure Full Relaxation, d1 > 5*T1) Sample_Prep->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Analysis Signal Identification & Integration (Identify Non-Overlapping Peaks) Processing->Analysis Result Diastereomeric Ratio (d.r.) Analysis->Result

Caption: Experimental workflow for d.r. determination by NMR.

References

Piperidin-3-one stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Piperidin-3-one. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 3-piperidone, is a heterocyclic organic compound. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex molecules.[1][2] Its hydrochloride salt is often used for its improved handling and stability characteristics.

Q2: What are the general recommendations for the storage and handling of this compound and its hydrochloride salt?

To ensure the integrity of this compound and its hydrochloride salt, it is crucial to adhere to proper storage and handling guidelines.[3]

Storage Recommendations:

  • Temperature: Store in a cool, dry place. For the hydrochloride salt, a temperature range of 2-8°C is often recommended.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Keep in a tightly sealed, light-resistant container to protect from air and light.[3]

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves and safety glasses.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation.[3]

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Q3: What are the primary stability concerns associated with this compound?

This compound is susceptible to several degradation pathways due to the presence of a secondary amine and a ketone functional group. The primary stability concerns include:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. The presence of air and certain metal ions can catalyze this process.

  • Self-Condensation (Aldol Condensation): As a ketone with enolizable protons, this compound can undergo self-condensation reactions, particularly under basic conditions, leading to the formation of dimers and other oligomers.[4]

  • pH Sensitivity: The stability of this compound is pH-dependent. It may degrade under both strongly acidic and strongly basic conditions.

  • Photostability: Exposure to light, particularly UV light, may induce degradation.

Q4: What are the likely degradation products of this compound?

While specific degradation product studies for this compound are not extensively reported in the available literature, based on the chemical structure and general degradation pathways of similar compounds, the following are potential degradation products:

Degradation PathwayPotential Degradation Products
Oxidation This compound-N-oxide, Ring-opened products (e.g., amino acids)
Self-Condensation Aldol (B89426) addition products (dimers), Aldol condensation products (enones)
Hydrolysis (extreme pH) Ring-opened products

Troubleshooting Guide

Issue 1: Appearance of a yellow or brown color in the this compound sample over time.

  • Possible Cause: This discoloration is often an indication of degradation, likely due to oxidation or self-condensation reactions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored under an inert atmosphere, protected from light, and at the recommended temperature.[3]

    • Purity Check: Analyze the sample using techniques like HPLC or GC-MS to identify the presence of impurities.

    • Purification: If necessary, the material may be purified by distillation or chromatography, although prevention of degradation is preferable.

Issue 2: Unexpected peaks observed in HPLC or NMR analysis of a reaction involving this compound.

  • Possible Cause: These peaks could be due to impurities in the starting material or degradation of this compound under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Starting Material: Run a control analysis of your this compound starting material to check for pre-existing impurities.

    • Evaluate Reaction Conditions:

      • Base: If your reaction is conducted under basic conditions, consider the possibility of aldol condensation side products. Try using a non-nucleophilic base or adding the this compound slowly to a solution of the other reactants.

      • Temperature: High reaction temperatures can accelerate degradation. If possible, run the reaction at a lower temperature.

      • Atmosphere: Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.

    • Characterize Unknown Peaks: If the problem persists, consider isolating the impurity for structural elucidation by techniques like LC-MS/MS and NMR.

Issue 3: Low yield or incomplete conversion in a reaction using this compound.

  • Possible Cause: The effective concentration of the active reactant may be lower than expected due to degradation.

  • Troubleshooting Steps:

    • Use Fresh Sample: Use a fresh, unopened container of this compound or its hydrochloride salt.

    • Protect from Air: During weighing and addition to the reaction, minimize the exposure of the compound to air.

    • pH Control: If the reaction medium is strongly acidic or basic, consider if this could be degrading the starting material. Buffer the reaction mixture if possible.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on general organic chemistry principles.

OxidationPathway Piperidin_3_one This compound N_Oxide This compound-N-oxide Piperidin_3_one->N_Oxide Oxidation Ring_Opened Ring-Opened Products Piperidin_3_one->Ring_Opened Further Oxidation

Caption: Potential Oxidation Pathway of this compound.

AldolCondensation P3O_1 This compound Enolate Enolate P3O_1->Enolate Base P3O_2 This compound Aldol_Adduct Aldol Adduct (Dimer) P3O_2->Aldol_Adduct Enolate->Aldol_Adduct + this compound Enone Enone Product Aldol_Adduct->Enone - H2O

Caption: Potential Self-Condensation (Aldol) Pathway.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.[5][6][7][8][9]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) or other suitable solvent

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and/or an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).

    • Place a solution of this compound in an oven at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples at various time points.

4. Sample Analysis:

  • Analyze the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.[10]

  • Determine the percentage degradation of this compound and the formation of any degradation products.

  • If degradation products are observed, they can be further characterized using LC-MS/MS.

Experimental Workflow:

ForcedDegradationWorkflow Start Prepare this compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Characterize Degradants & Determine Stability Analysis->Results

Caption: Workflow for a Forced Degradation Study.

References

Technical Support Center: Purification of Commercial Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial piperidin-3-one and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the common form of commercial this compound?

A1: Commercial this compound is most commonly available as its hydrochloride salt (this compound hydrochloride).[1][2][3] This salt form enhances the stability and ease of handling of the compound.[2]

Q2: What are the typical impurities in commercial this compound hydrochloride?

A2: Impurities in commercial this compound hydrochloride can originate from the synthetic route or degradation. Based on common synthetic pathways, potential impurities include:

  • Starting materials: Unreacted precursors such as 3-hydroxypyridine.

  • Intermediates: Incomplete reaction products like N-protected 3-hydroxypiperidine (B146073) derivatives.

  • By-products: Compounds formed during reduction or oxidation steps.

  • Reagents: Residual reagents used in the synthesis.

  • Degradation products: this compound can degrade under certain conditions, such as exposure to strong acids, bases, or oxidizing agents, leading to the formation of various degradation products.[4][5] Piperidine (B6355638) derivatives, in general, can also undergo oxidation, which may result in discoloration.

Q3: My this compound hydrochloride has a yellowish or brownish tint. What is the cause and is it a problem?

A3: A non-white appearance, such as a yellow or maple color, can indicate the presence of impurities, likely resulting from oxidation or residual starting materials from the synthesis process.[2] While minor color may not affect all applications, for sensitive experiments such as in drug development, purification is highly recommended to ensure the integrity of your results.

Q4: How should I store this compound hydrochloride to maintain its purity?

A4: To ensure stability, this compound hydrochloride should be stored in a cool, dark place under an inert atmosphere.[6] Recommended storage temperatures are typically between 2°C and 8°C.[2] This helps to minimize degradation from light, heat, and oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound hydrochloride.

Issue 1: Recrystallization fails to yield pure product or results in low yield.
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For piperidine derivatives, alcohols like ethanol (B145695) or isopropanol, or solvent mixtures, are often good starting points.[7][8] Experiment with small amounts of product in different solvents to find the optimal one. A two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) can also be effective.[7]
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[7]
Insufficient Removal of Soluble Impurities After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[7]
Using Too Much Solvent Using an excessive amount of solvent will result in a lower yield as more of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
Issue 2: Column chromatography provides poor separation.
Potential Cause Troubleshooting Steps
Incorrect Mobile Phase Polarity The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a retention factor (Rf) of 0.2-0.3 for the desired compound. A gradient elution, starting with a less polar mobile phase and gradually increasing polarity, is often effective. For polar compounds like this compound, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[9]
Column Overloading Loading too much crude product onto the column will lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry to create a homogenous stationary phase.

Data Presentation

The following table summarizes the expected outcomes of different purification methods for this compound hydrochloride based on literature for similar compounds. Actual results may vary depending on the initial purity of the commercial product.

Purification Method Typical Solvents/Mobile Phase Expected Purity Expected Yield Primary Impurities Removed
Recrystallization Ethanol, Isopropanol, or Acetonitrile.[10]>99%60-80%Colored impurities, less soluble by-products.
Column Chromatography Silica gel with a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol.[9]>99.5%50-70%Closely related impurities, starting materials.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Solvent Selection: In a test tube, add a small amount of crude this compound hydrochloride and a few drops of a test solvent (e.g., isopropanol). If it dissolves at room temperature, the solvent is unsuitable. Heat the mixture; if the solid dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound Hydrochloride
  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1). The ideal mobile phase should give an Rf value of ~0.25 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound hydrochloride in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound hydrochloride.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude Commercial This compound HCl dissolve Dissolve in Minimal Hot Solvent crude->dissolve recrystallize Recrystallization dissolve->recrystallize Option 1 chromatography Column Chromatography dissolve->chromatography Option 2 (if needed) filter_wash Filter & Wash with Cold Solvent recrystallize->filter_wash analyze Purity Analysis (HPLC, NMR, GC-MS) chromatography->analyze Analyze Fractions dry Dry Under Vacuum filter_wash->dry pure_product Pure this compound HCl dry->pure_product pure_product->analyze

Caption: General experimental workflow for the purification of this compound HCl.

troubleshooting_logic cluster_recrystallization Recrystallization Problems cluster_chromatography Chromatography Problems start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out colored_product Product Still Colored? start->colored_product poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? start->no_elution c1 Too much solvent? low_yield->c1 c2 Product too soluble? low_yield->c2 c3 Cooling too fast? oiling_out->c3 c4 Solvent inappropriate? oiling_out->c4 c5 c5 colored_product->c5 Use activated charcoal. c6 Wrong mobile phase? poor_separation->c6 c7 Column overloaded? poor_separation->c7 c8 c8 no_elution->c8 Mobile phase too non-polar? s1 Reduce solvent volume. c1->s1 Yes s2 Change solvent or use two-solvent system. c2->s2 Yes s3 Allow slow cooling. c3->s3 Yes s4 Re-evaluate solvent choice. c4->s4 Yes s6 Optimize mobile phase using TLC. c6->s6 Yes s7 Reduce sample load. c7->s7 Yes s8 Increase mobile phase polarity. c8->s8 Yes

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimizing Catalyst Loading for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the synthesis of piperidines, primarily through the catalytic hydrogenation of pyridine (B92270) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the catalytic hydrogenation of pyridine?

A1: A general starting point for catalyst loading in pyridine hydrogenation is between 5-10 mol%.[1][2] For initial optimization studies, it is often recommended to start with a lower loading of 1-2 mol% and incrementally increase it to find the optimal balance between reaction efficiency, cost, and time.[3][4] For particularly challenging substrates or when maximizing yield is the primary goal, loadings as high as 5 mol% may be necessary.[3]

Q2: How do I choose the right catalyst for my piperidine (B6355638) synthesis?

A2: The choice of catalyst is critical and depends on the specific pyridine substrate and the desired selectivity.[4]

  • Palladium on Carbon (Pd/C): Widely used for its efficiency, often in the presence of an acidic additive to facilitate the reduction.[5] However, it can sometimes promote undesirable side reactions like hydrodehalogenation.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective and potent catalyst for pyridine hydrogenation, often used in acidic solvents like glacial acetic acid.[1][5]

  • Rhodium on Carbon (Rh/C) or Rhodium(III) Oxide (Rh₂O₃): Often more effective than palladium for hydrogenating the pyridine ring and are generally less prone to causing hydrodehalogenation, making them a good choice for substrates with halogen substituents.[1][6][7]

  • Iridium-based Catalysts: Newer iridium(III) catalysts have shown exceptional tolerance for sensitive functional groups (e.g., nitro, bromo, alkenyl) and can operate under mild conditions with reduced catalyst loadings.[8]

  • Nickel Catalysts: Raney-Ni and other nickel-based catalysts are also used, sometimes at higher temperatures and pressures.[9][10]

Q3: What are the most common solvents used for pyridine hydrogenation?

A3: The choice of solvent can significantly influence the reaction rate and catalyst activity.[1] Protic solvents are commonly used.[1]

  • Glacial Acetic Acid: Often used with platinum-based catalysts, as it can enhance catalyst activity and facilitate the reaction.[5][11]

  • Ethanol and other Alcohols: Frequently used, but be aware of potential N-alkylation of the resulting piperidine, especially at higher temperatures.[1]

  • Ethyl Acetate (B1210297): A non-alkylating solvent option that can mitigate the side reaction of N-alkylation.[1]

  • Fluorinated Alcohols (TFE, HFIP): Can be effective solvents, particularly with rhodium catalysts under mild conditions.[6][7]

Q4: Can I optimize the reaction without changing the catalyst loading?

A4: Yes, several other parameters can be adjusted. Increasing the hydrogen pressure (e.g., 5 to 70 bar) and reaction temperature can significantly enhance the reaction rate and drive it to completion.[1][5] However, be cautious as higher temperatures may also increase the likelihood of side reactions.[1] Extending the reaction time can also help achieve full conversion.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the catalytic hydrogenation of pyridines.

Issue 1: Low or no conversion of the pyridine starting material.

  • Question: My reaction is sluggish, and the starting material is not being consumed. What should I do?

  • Answer: This issue often points to problems with catalyst activity or reaction conditions. Consider the following troubleshooting steps:

    • Verify Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure you are using a high-quality catalyst and that all reactants and solvents are pure and dry, as impurities like sulfur or water can poison the catalyst.[4] For heterogeneous catalysts, ensure efficient stirring to maintain good contact between the catalyst and reactants.[4]

    • Increase Catalyst Loading: Insufficient catalyst is a common reason for incomplete conversion.[1] A systematic increase in catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) is a recommended troubleshooting step.[4]

    • Optimize Reaction Conditions: Increase the hydrogen pressure and/or the reaction temperature.[1][11] Higher pressure increases the concentration of hydrogen available at the catalyst surface, which can accelerate the reaction rate.[12]

    • Use an Acidic Additive: For catalysts like Pd/C, adding an acid such as HCl or using glacial acetic acid as a solvent can protonate the pyridine nitrogen.[5][11] This reduces its ability to act as a catalyst poison and facilitates the reduction.[5]

Issue 2: Incomplete reduction leading to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) by-products.

  • Question: I'm observing significant amounts of partially hydrogenated intermediates in my product mixture. How can I drive the reaction to completion?

  • Answer: The formation of these intermediates indicates that the reaction has not gone to completion.

    • Increase Hydrogen Pressure and Temperature: More forcing conditions are often required to fully saturate the aromatic ring.[1]

    • Increase Catalyst Loading or Reaction Time: A higher catalyst-to-substrate ratio or a longer reaction time can help push the equilibrium towards the fully saturated piperidine product.[11]

    • Switch to a More Active Catalyst: Some catalysts are more potent for pyridine hydrogenation. Rhodium (Rh/C) and platinum (PtO₂) catalysts are often more effective than palladium (Pd/C) for achieving complete reduction.[1]

Issue 3: Formation of undesired side products (e.g., N-alkylation, hydrodehalogenation).

  • Question: My desired piperidine is contaminated with side products. How can I improve selectivity?

  • Answer: Side product formation is a common challenge that can often be addressed by modifying the catalyst or reaction conditions.

    • For N-Alkylation (when using alcohol solvents): This occurs when the product piperidine reacts with the solvent.[1]

      • Lower the reaction temperature. [1]

      • Switch to a non-alkylating solvent like ethyl acetate or an ether.[1]

    • For Hydrodehalogenation (loss of Cl, Br, I from the ring): This is a frequent side reaction with palladium catalysts.[1]

      • Use a rhodium-based catalyst (e.g., Rh/C) , which is less prone to causing this side reaction.[1]

      • Optimize conditions by lowering the hydrogen pressure and temperature.[1]

Data Presentation: Catalyst Loading and Performance

The following tables summarize quantitative data to aid in the selection and optimization of catalyst loading for piperidine synthesis.

Table 1: Comparison of Common Catalytic Systems for Pyridine Hydrogenation

CatalystTypical Loading (mol%)SolventTemperature (°C)Pressure (bar)Key Features & Considerations
Pd/C 5 - 10%Ethanol, Acetic Acid25 - 805 - 80Widely used; efficiency can be enhanced with acidic additives.[2][5] Risk of hydrodehalogenation with halogenated substrates.[1]
PtO₂ 1 - 5%Acetic Acid, Ethyl Acetate20 - 405 - 70Highly effective and potent catalyst for complete saturation.[1][5]
Rh/C 1 - 5%Ethanol, Acetic Acid25 - 6030 - 80Often more active than Pd/C.[1] Preferred for substrates with halogen substituents to avoid hydrodehalogenation.[1]
Rh₂O₃ 0.5 - 1%TFE, HFIP405Effective at very low loadings under mild conditions for a broad range of functionalized pyridines.[6][7]
Iridium(III) Complexes Low (not specified)Not specifiedMildNot specifiedExcellent chemoselectivity; tolerates many sensitive functional groups.[8]

Note: TFE = 2,2,2-Trifluoroethanol; HFIP = Hexafluoroisopropanol. Conditions are generalized and should be optimized for specific substrates.

Table 2: Illustrative Example of the Effect of Catalyst Loading on Yield

This table provides a general illustration of how increasing catalyst loading can impact product yield in a typical C-N coupling reaction to form a piperidine derivative.

Catalyst Loading (mol%)Typical Yield (%)Comments
0.5 50 - 75May result in incomplete conversion or require very long reaction times.
1.0 75 - 90Often a good starting point for optimization, balancing cost and efficiency.[3]
2.0 >90Higher loading can push the reaction to completion, especially for less reactive substrates.[3]
5.0 >95Typically used for very challenging reactions or when maximizing yield is the primary goal.[3]

Data is illustrative and based on trends observed in catalytic reactions. Actual results will vary based on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is suitable for the hydrogenation of various substituted pyridines.[5]

  • Materials:

    • Substituted pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

    • Glacial acetic acid (solvent)

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Inert gas (Nitrogen or Argon)

    • High-purity hydrogen gas

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate or other suitable extraction solvent

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

    • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).[5]

    • Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.[5]

    • Reaction Execution:

      • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

      • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

      • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]

      • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if possible).

    • Work-up:

      • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

      • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

      • Carefully neutralize the filtrate by adding it to a stirred, cooled solution of saturated sodium bicarbonate.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

    • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: General Procedure for Heterogeneous Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) under Mild Conditions

This protocol is particularly useful for functionalized pyridines and employs milder conditions.[6][7]

  • Materials:

    • 3-Substituted pyridine (1.0 eq, e.g., 0.8 mmol)

    • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

    • 2,2,2-Trifluoroethanol (TFE) (e.g., 1 mL)

    • High-pressure hydrogenation vessel (autoclave)

    • Inert gas (Nitrogen or Argon)

    • High-purity hydrogen gas

  • Procedure:

    • Reactor Setup: In a vial suitable for a high-pressure reactor, combine the 3-substituted pyridine, Rh₂O₃ (e.g., 1 mg for a 0.8 mmol scale), and TFE.[6]

    • Reaction Execution:

      • Place the vial inside the autoclave and seal the main vessel.

      • Purge the autoclave with an inert gas, then purge with hydrogen gas.

      • Pressurize the reactor with hydrogen gas to 5 bar.[6]

      • Heat the reaction mixture to 40°C and stir for 16 hours.[6]

    • Work-up:

      • After cooling the reactor to room temperature, carefully vent the excess hydrogen.

      • The reaction mixture can be analyzed directly (e.g., by ¹H NMR with an internal standard) to determine yield.

    • Purification: For product isolation, filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure. The residue can then be purified by column chromatography.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Substrate & Solvent to Reactor B 2. Add Catalyst A->B C 3. Seal Reactor B->C D 4. Purge with Inert Gas (N2/Ar) C->D E 5. Pressurize with Hydrogen (H2) D->E F 6. Stir at Set Temp & Pressure E->F G 7. Vent & Purge F->G H 8. Filter Catalyst G->H I 9. Extraction/ Neutralization H->I J 10. Dry & Concentrate I->J K 11. Purify Product J->K L

Caption: General experimental workflow for catalytic hydrogenation of pyridines.

troubleshooting_guide Start Low Yield or Incomplete Reaction Cause1 Catalyst Poisoned or Inactive? Start->Cause1 Cause2 Insufficient Catalyst Loading? Start->Cause2 Cause3 Conditions Too Mild? Start->Cause3 Solution1 Use Pure Reagents & Solvents Cause1->Solution1 Solution2 Incrementally Increase Catalyst Loading Cause2->Solution2 Solution3 Increase H2 Pressure &/or Temperature Cause3->Solution3 Solution4 Switch to a More Active Catalyst (Pt, Rh) Cause3->Solution4

Caption: Troubleshooting logic for low conversion in piperidine synthesis.

References

Managing reaction temperature for piperidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidin-3-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing reaction temperature during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Boc-piperidin-3-one, and what are the typical temperature considerations for each?

A1: The most prevalent methods for synthesizing N-Boc-piperidin-3-one involve the oxidation of N-Boc-3-hydroxypiperidine. The two primary oxidation methods are Swern oxidation and Oppenauer oxidation. Another common route is the reduction of a pyridine (B92270) precursor followed by oxidation.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile, such as oxalyl chloride, at very low temperatures, typically -78°C, to oxidize the alcohol to a ketone.[1][2] Strict temperature control is crucial to prevent side reactions.[2]

  • Oppenauer Oxidation: This method employs a catalyst, such as aluminum isopropoxide, to oxidize the alcohol using a ketone solvent like acetone (B3395972), which also acts as the hydride acceptor.[3][4][5] This method is considered gentle but may require elevated temperatures to proceed at a reasonable rate.[4]

  • Reduction of 3-Hydroxypyridine (B118123) followed by Oxidation: This two-step process first involves the reduction of 3-hydroxypyridine to 3-hydroxypiperidine, which is then N-protected and oxidized. The reduction step can be exothermic and requires careful temperature control.[6] The subsequent oxidation can be performed using various methods, each with its own temperature requirements.

Q2: Why is maintaining a low temperature critical during a Swern oxidation for this compound synthesis?

A2: Maintaining a cryogenic temperature, typically around -78°C (the sublimation point of dry ice), is critical during a Swern oxidation for several reasons:

  • Stability of the Active Oxidant: The reactive intermediate, chlorosulfonium salt, formed from DMSO and oxalyl chloride, is unstable and decomposes rapidly at temperatures above -60°C.[2]

  • Prevention of Side Reactions: If the temperature is not kept low, side reactions such as the Pummerer rearrangement can occur, leading to the formation of byproducts like methylthiomethyl (MTM) ethers and reducing the yield of the desired ketone.[2]

  • Control of Exothermic Reaction: The initial reaction between DMSO and oxalyl chloride is highly exothermic and generates gas (CO and CO₂).[7] Low temperatures help to control the reaction rate and prevent a dangerous runaway reaction.

Q3: My Swern oxidation of N-Boc-3-hydroxypiperidine is giving a low yield. What are the likely temperature-related causes?

A3: Low yields in a Swern oxidation can often be attributed to improper temperature management. Here are some likely causes:

  • Temperature too high during addition of reagents: If the temperature rises significantly above -78°C during the addition of oxalyl chloride, DMSO, or the alcohol, the active oxidant can decompose, or side reactions can occur.

  • Insufficient cooling: An inadequate cooling bath that doesn't maintain the target temperature throughout the reaction can lead to a loss of control and reduced yield.

  • Quenching at low temperature: Adding the triethylamine (B128534) base before the alcohol has fully reacted with the activated DMSO can lead to the formation of byproducts. It is crucial to allow the formation of the alkoxysulfonium salt before adding the base.

Q4: Are there any alternatives to the Swern oxidation that are less sensitive to temperature?

A4: Yes, the Oppenauer oxidation is a viable alternative that is generally less sensitive to temperature fluctuations than the Swern oxidation.[5] It is a milder oxidation method that uses a metal alkoxide catalyst.[8] However, it often requires higher reaction temperatures and longer reaction times to achieve good conversion. Another alternative is enzymatic reduction of a precursor, which operates under mild physiological temperatures, typically between 30°C and 40°C.[3][9]

Troubleshooting Guides

Issue 1: Runaway Exothermic Reaction During Reduction of 3-Hydroxypyridine

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Vigorous gas evolution.

  • Potential for solvent to boil and overflow.

Possible Causes:

  • Addition rate of the reducing agent (e.g., sodium borohydride) is too fast.[6]

  • Inadequate cooling of the reaction vessel.

  • Insufficient stirring, leading to localized "hot spots".

Solutions:

StepActionRationale
1 Immediate Action: Stop the addition of the reducing agent.To prevent further heat generation.
2 Cooling: Ensure the cooling bath is at the correct temperature and has sufficient capacity. If necessary, add more coolant (e.g., dry ice to an acetone bath).To dissipate the excess heat being generated.
3 Stirring: Increase the stirring rate to improve heat transfer and break up any hot spots.To ensure uniform temperature throughout the reaction mixture.
4 Controlled Re-addition: Once the temperature is under control, resume the addition of the reducing agent at a much slower rate, monitoring the temperature closely.To maintain a safe and controlled reaction rate.

G start Runaway Exotherm Detected stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_stirring Increase Stirring enhance_cooling->increase_stirring monitor_temp Monitor Temperature increase_stirring->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized resume_addition Resume Addition Slowly temp_stabilized->resume_addition Yes emergency_stop Emergency Stop/Quench temp_stabilized->emergency_stop No continue_reaction Continue Reaction resume_addition->continue_reaction

Issue 2: Low Yield and/or Byproduct Formation in Swern Oxidation

Symptoms:

  • Lower than expected yield of this compound.

  • Presence of impurities, such as the corresponding methylthiomethyl (MTM) ether, detected by NMR or GC-MS.

Possible Causes:

  • Reaction temperature rose above -60°C during the reaction.[2]

  • Premature addition of the amine base.

  • Moisture contamination in the reaction.

Solutions:

StepActionRationale
1 Temperature Monitoring: Use a calibrated low-temperature thermometer placed directly in the reaction mixture.To ensure accurate temperature readings.
2 Cooling Bath: Use a reliable cryogenic bath, such as a dry ice/acetone slush, to maintain a consistent -78°C.[10]To prevent temperature fluctuations.
3 Slow Addition: Add all reagents (oxalyl chloride, DMSO, and the alcohol solution) dropwise via a syringe pump or dropping funnel to control the exothermic additions.To maintain a steady internal temperature.
4 Reaction Time: Ensure the reaction is stirred for the recommended time at -78°C after the alcohol addition to allow for complete formation of the alkoxysulfonium salt before adding the triethylamine.To prevent side reactions with the activated DMSO.
5 Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent quenching of the reactive intermediates.To maximize the efficiency of the desired reaction pathway.

G start Low Yield / Byproducts in Swern Oxidation check_temp Verify Temperature Control (-78°C) start->check_temp check_reagent_addition Check Reagent Addition Order & Rate start->check_reagent_addition check_moisture Ensure Anhydrous Conditions start->check_moisture temp_issue Temperature Fluctuation? check_temp->temp_issue addition_issue Premature Base Addition? check_reagent_addition->addition_issue moisture_issue Moisture Contamination? check_moisture->moisture_issue improve_cooling Improve Cooling Bath/Monitoring temp_issue->improve_cooling Yes optimize_timing Optimize Addition Timing addition_issue->optimize_timing Yes dry_reagents Dry Solvents/Reagents moisture_issue->dry_reagents Yes rerun_reaction Rerun Reaction with Optimizations improve_cooling->rerun_reaction optimize_timing->rerun_reaction dry_reagents->rerun_reaction

Data Presentation

Table 1: Recommended Temperature Ranges for Key Synthesis Steps

Reaction StepSynthesis MethodReagentsRecommended Temperature (°C)Key Considerations
Oxidation Swern OxidationN-Boc-3-hydroxypiperidine, Oxalyl Chloride, DMSO, Triethylamine-78 to -60Critical to maintain low temperature to prevent decomposition of the active oxidant and side reactions.[1][2]
Oxidation Oppenauer OxidationN-Boc-3-hydroxypiperidine, Aluminum Isopropoxide, AcetoneReflux (typically 56 - 120)Higher temperatures may be needed for reasonable reaction rates, but can lead to side reactions like aldol (B89426) condensation.[4][8]
Reduction Reduction of 3-Hydroxypyridine3-Hydroxypyridine, Sodium Borohydride0 to 25 (initial), can rise if not controlledHighly exothermic reaction; requires slow addition of the reducing agent and efficient cooling.[6]
Reduction Enzymatic ReductionN-Boc-3-piperidone, Ketoreductase30 to 40Optimal temperature for enzyme activity; higher temperatures can lead to enzyme denaturation and lower conversion.[3][9]

Table 2: Troubleshooting Temperature-Related Issues

IssueProbable CauseRecommended ActionExpected Outcome
Low Yield in Swern Oxidation Reaction temperature exceeded -60°C.Improve cooling bath efficiency; use a calibrated low-temperature thermometer; add reagents more slowly.Increased yield and purity of this compound.
Formation of MTM ether byproduct Temperature too high during Swern oxidation, leading to Pummerer rearrangement.Strictly maintain the reaction temperature at or below -78°C.Minimization of the MTM ether byproduct.
Runaway reaction during reduction Too rapid addition of reducing agent.Add the reducing agent portion-wise or via a syringe pump with vigorous stirring and efficient cooling.Controlled reaction with a steady temperature profile.
Slow or incomplete Oppenauer oxidation Insufficient reaction temperature.Gradually increase the reflux temperature and monitor the reaction progress by TLC.Increased reaction rate and conversion.
Low conversion in enzymatic reduction Suboptimal temperature (too low or too high).Maintain the reaction at the optimal temperature for the specific enzyme (typically 30-40°C).Maximized enzyme activity and product conversion.

Experimental Protocols

Protocol 1: Swern Oxidation of N-Boc-3-hydroxypiperidine

This protocol is a general guideline and should be adapted based on specific laboratory conditions and scale.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (B109758) (DCM).

    • Cool the flask to -78°C using a dry ice/acetone bath.

  • Activation of DMSO:

    • Slowly add oxalyl chloride (1.1 to 1.5 equivalents) to the cold DCM.

    • To this solution, add a solution of anhydrous DMSO (2.0 to 2.5 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -70°C.

    • Stir the mixture at -78°C for 15-30 minutes. You will observe gas evolution (CO and CO₂).

  • Oxidation:

    • Dissolve N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous DCM.

    • Add the alcohol solution dropwise to the reaction mixture, again maintaining the temperature at -78°C.

    • Stir the reaction at -78°C for 45-60 minutes.

  • Quenching:

    • Slowly add triethylamine (TEA, 3 to 5 equivalents) to the reaction mixture. A thick white precipitate will form.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Oppenauer Oxidation of N-Boc-3-hydroxypiperidine

This is a general procedure and may require optimization for specific substrates.

  • Preparation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-Boc-3-hydroxypiperidine (1.0 equivalent), a large excess of acetone (which serves as both solvent and hydride acceptor), and aluminum isopropoxide (0.5 to 1.5 equivalents).

  • Reaction:

    • Heat the reaction mixture to a gentle reflux. The temperature will depend on the boiling point of the solvent system.

    • Monitor the progress of the reaction by TLC or GC-MS. The reaction can be slow, sometimes requiring several hours to overnight for completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or distillation.

G start Starting Material (e.g., 3-Hydroxypyridine or N-Boc-3-hydroxypiperidine) step1 Step 1: Reduction or Direct Oxidation start->step1 reduction Reduction of 3-Hydroxypyridine (Temp Control: 0-25°C) step1->reduction If starting from 3-hydroxypyridine oxidation_choice Oxidation Method step1->oxidation_choice If starting from N-Boc-3-hydroxypiperidine reduction->oxidation_choice swern Swern Oxidation (Temp Control: -78°C) oxidation_choice->swern Swern oppenauer Oppenauer Oxidation (Temp Control: Reflux) oxidation_choice->oppenauer Oppenauer workup Work-up & Purification swern->workup oppenauer->workup product N-Boc-Piperidin-3-one workup->product

References

Technical Support Center: Solvent Effects on Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the crucial role of solvents in piperidone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during piperidone synthesis, with a focus on how solvent choice can be the root cause and the key to a solution.

Issue Potential Solvent-Related Cause Troubleshooting Steps & Solutions
Low or No Product Yield Poor solubility of reactants or intermediates: The chosen solvent may not adequately dissolve the starting materials or key reaction intermediates, leading to a heterogeneous mixture and slow or incomplete reaction.1. Consult a solvent polarity chart. Select a solvent that better matches the polarity of your reactants. For many piperidone syntheses, polar aprotic solvents like DMF or acetonitrile, or protic solvents like ethanol (B145695), are good starting points.[1] 2. Consider a solvent mixture. A combination of solvents, such as a dichloromethane/acetic acid mixture, can sometimes provide optimal solubility and reactivity.[2] 3. Increase the reaction temperature. If the reactants' solubility is limiting, carefully increasing the temperature (while monitoring for side reactions) can improve dissolution and reaction rates.
Inappropriate solvent polarity for the transition state: The solvent may not stabilize the transition state of the rate-determining step. For example, some reactions proceed faster in less polar solvents.1. Systematically screen solvents of varying polarity. Test a range of solvents from nonpolar (e.g., toluene (B28343), xylene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, methanol).[3][4] 2. Refer to literature for similar reactions. The choice of solvent is often mechanism-dependent. For instance, Dieckmann condensations are frequently performed in nonpolar, high-boiling solvents like toluene or xylene to facilitate intramolecular cyclization.[2][5]
Formation of Significant Byproducts Solvent participating in the reaction: Protic solvents (e.g., methanol (B129727), ethanol, water) can sometimes react with starting materials or intermediates, leading to undesired products. This is particularly relevant for water-sensitive reactions.[1][6]1. Switch to an aprotic solvent. If you suspect solvent participation, use a non-reactive aprotic solvent like DMF, DMSO, THF, or toluene.[6][7] 2. Ensure anhydrous conditions. If a protic solvent is necessary, ensure it is thoroughly dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solvent promoting side reactions: The polarity or basicity/acidity of the solvent can catalyze unwanted side reactions. For instance, polar solvents might favor elimination over substitution.1. Lower the reaction temperature. This can often reduce the rate of side reactions more than the desired reaction. 2. Change the solvent type. If an undesired elimination is occurring, switching from a polar protic to a polar aprotic solvent may be beneficial.
Poor Diastereoselectivity or Enantioselectivity Solvent-intermediate interactions: The solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome of the reaction.1. Screen a variety of solvents. The stereoselectivity of a reaction can be highly dependent on the solvent. Test solvents with different hydrogen-bonding capabilities and polarities.[6][8] 2. Consider the use of water. In some cases, water can be used as a solvent to prevent racemization of enantioenriched substrates.[6]
Difficult Product Isolation/Work-up High boiling point of the solvent: Solvents with very high boiling points (e.g., DMSO, DMF) can be difficult to remove completely during work-up.1. Perform a solvent exchange. After the reaction is complete, dilute the mixture with a lower-boiling solvent in which the product is soluble and the original solvent is miscible. Then, remove the solvents under reduced pressure. 2. Use aqueous extraction. If the product is soluble in an organic solvent and the high-boiling solvent is water-miscible (like DMF or DMSO), the high-boiling solvent can often be removed by washing the organic layer with water or brine.
Product precipitation or "oiling out": The product may be insoluble in the reaction solvent upon formation, leading to a heterogeneous mixture that can be difficult to handle.1. Choose a solvent in which the product is soluble. If possible, select a solvent that will keep the final product in solution. 2. If precipitation is unavoidable, ensure good stirring. Vigorous stirring can help to maintain a fine suspension and prevent clumping.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a solvent for my piperidone synthesis?

A1: The first step is to consider the reaction mechanism and the solubility of your starting materials. For common piperidone syntheses like the Mannich or Dieckmann reactions, consult the literature for established solvent systems. Generally, you should aim for a solvent that completely dissolves your reactants at the desired reaction temperature.

Q2: How does the protic or aprotic nature of a solvent affect the reaction?

A2: Protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating ions. Aprotic solvents (e.g., DMF, DMSO, THF, acetonitrile) lack these bonds. The choice between them is critical:

  • Protic solvents can sometimes participate in the reaction, leading to byproducts.[1][6] However, they can also be beneficial, for instance, ethanol has been shown to accelerate the reaction rate in some multicomponent piperidine (B6355638) syntheses compared to methanol.[3][4]

  • Aprotic solvents are often preferred when working with strong bases or water-sensitive reagents. Polar aprotic solvents are excellent for many reactions as they can dissolve a wide range of compounds without interfering with the reaction.[1]

Q3: My reaction is very slow. Can changing the solvent help?

A3: Absolutely. The solvent can have a significant impact on the reaction rate. If your reaction is slow, consider the following:

  • Increase Polarity: For reactions that involve the formation of charged intermediates, a more polar solvent can stabilize these intermediates and accelerate the reaction.

  • Decrease Polarity: Conversely, some reactions are faster in less polar environments. A kinetic study on a substituted piperidine synthesis found that the reaction rate was higher in ethanol (with a lower dielectric constant) than in methanol (with a higher dielectric constant).[3][4]

  • Increase Temperature: If solubility is the issue, switching to a higher-boiling solvent to allow for a higher reaction temperature can increase the rate.

Q4: I am getting a mixture of diastereomers. How can the solvent influence this?

A4: The solvent can play a crucial role in directing the stereochemical outcome of a reaction by influencing the energy of the different diastereomeric transition states.[6][8] Altering the solvent can change the diastereomeric ratio. It is often a matter of empirical screening to find the optimal solvent for a desired stereochemical outcome. In some cases, specific catalysts or chiral auxiliaries may be required in conjunction with the right solvent to achieve high diastereoselectivity.[6]

Q5: Can I use water as a solvent for piperidone synthesis?

A5: In some cases, yes. While many organic reactions are performed in anhydrous conditions, there are examples of piperidine and piperidone syntheses being carried out in water.[6] The use of water as a solvent can be advantageous for preventing the racemization of enantioenriched substrates.[6] However, it is crucial to ensure that your reactants and intermediates are stable in the presence of water and that water does not promote unwanted side reactions.[6]

Data Presentation

Table 1: Effect of Solvent on the Yield of 1-(2-phenethyl)-4-piperidone via Dieckmann Condensation
SolventBaseYield (%)Purity (%)Reference
XyleneSodium t-butoxide6198[2]
TolueneSodium metal64-[2]
BenzeneSodium metal40-[2]
Anhydrous EtherSodium metal13-[2]
Table 2: Kinetic Parameters for a Multicomponent Synthesis of a Highly Substituted Piperidine in Different Solvents
SolventDielectric Constant (ε at 25°C)Activation Energy (Ea, kJ/mol)Gibbs Free Energy of Activation (ΔG‡, kJ/mol at 298.15 K)Reference
Methanol32.70104.299.4[3][4]
Ethanol24.5546.995.8[3][4]

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(2-phenethyl)-4-piperidone via Dieckmann Condensation

This protocol is adapted from an optimized procedure for the synthesis of a key fentanyl intermediate.[2]

Materials:

  • N,N-bis-(carbomethoxyethyl)phenethylamine

  • Sodium t-butoxide

  • Xylene

  • Hydrochloric acid (concentrated)

  • Calcium chloride

Procedure:

  • To a solution of N,N-bis-(carbomethoxyethyl)phenethylamine (0.01 mol) in 30 mL of xylene, add sodium t-butoxide (0.02 mol).

  • Heat the mixture to 50°C and stir vigorously.

  • After the initial reaction, continue stirring at room temperature for 24 hours.

  • After 24 hours, add excess concentrated hydrochloric acid and reflux the mixture.

  • Separate the aqueous layer and extract it with xylene.

  • Combine the organic layers, dry with calcium chloride, and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by crystallization.

Protocol 2: General Procedure for the Mannich Reaction for the Synthesis of Substituted 4-Piperidones

This is a general procedure based on the Mannich condensation in an ethanol medium.[9]

Materials:

Procedure:

  • Dissolve the substituted aromatic aldehyde (2 molar equivalents) and ethyl methyl ketone (1 molar equivalent) in ethanol.

  • Add ammonium acetate (1 molar equivalent) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating as required. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography. For recrystallization, ethanol or a mixture of ethanol and ethyl acetate is often effective.[9]

Visualizations

Solvent_Selection_Workflow start Start: Define Piperidone Synthesis reaction_type Identify Reaction Type (e.g., Mannich, Dieckmann, MCR) start->reaction_type literature_search Consult Literature for Similar Reactions reaction_type->literature_search solubility_check Are reactants soluble in common, non-reactive solvents? solvent_screening Perform Solvent Screen (Protic vs. Aprotic, Polarity) solubility_check->solvent_screening No optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) solubility_check->optimize_conditions Yes literature_search->solubility_check solvent_screening->optimize_conditions workup_considerations Consider Work-up & Purification optimize_conditions->workup_considerations final_solvent Final Solvent Selection workup_considerations->final_solvent

Caption: A workflow for selecting a suitable solvent for piperidone synthesis.

Solvent_Properties_Impact solvent Solvent Choice polarity Polarity (Dielectric Constant) solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity boiling_point Boiling Point solvent->boiling_point yield Yield & Purity polarity->yield rate Reaction Rate polarity->rate selectivity Stereoselectivity polarity->selectivity proticity->yield byproducts Byproduct Formation proticity->byproducts boiling_point->rate workup Work-up & Isolation boiling_point->workup

References

Technical Support Center: Piperidin-3-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidin-3-one and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-up and purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of this compound reactions and offers potential solutions.

Issue 1: Low or No Yield of the Desired this compound Product.

  • Question: After quenching the reaction and performing the initial extraction, I have a very low yield of my target this compound. What could be the problem?

  • Answer: Low yields can stem from several factors throughout the reaction and work-up process. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the work-up.

    • Product Solubility: this compound and its salts can have significant aqueous solubility, leading to loss during the extraction phase. Try saturating the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic layer.[1] Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).[1][2]

    • pH of Aqueous Layer: The pH of the aqueous layer during extraction is crucial. If your this compound derivative has a basic nitrogen, ensure the aqueous layer is sufficiently basic (pH > 8) to keep the amine in its free base form, which is more soluble in organic solvents. Conversely, if you are trying to extract an acidic impurity, adjusting the pH to be acidic can help retain it in the aqueous layer.

    • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break an emulsion, you can try adding brine, gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.

    • Product Volatility: Some smaller this compound derivatives might be volatile. Avoid excessive heat or high vacuum during solvent removal.

Issue 2: Difficulty in Removing Reagents or Byproducts.

  • Question: My crude product is contaminated with unreacted starting materials or byproducts from the reaction. How can I effectively remove them?

  • Answer: The purification strategy will depend on the nature of the impurities.

    • Aqueous Washes: Use sequential aqueous washes to remove water-soluble impurities. A typical sequence includes:

      • A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts.[1]

      • A wash with water to remove water-soluble reagents.[1]

      • A wash with brine to remove residual water from the organic layer.[1]

    • Acid/Base Extraction: If the impurity has a different acid/base character than your product, you can use acid/base extraction. For example, to remove a basic impurity from a neutral product, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic impurity will form a water-soluble salt and move to the aqueous layer. Remember to neutralize the organic layer afterward if your product is acid-sensitive.

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[3] The choice of solvent system (eluent) is critical for good separation. Use TLC to determine an appropriate eluent system that gives good separation between your product and the impurities, aiming for an Rf value of 0.3-0.4 for your product.[3]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[3] The key is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]

Issue 3: The Product is an Oil and Will Not Crystallize.

  • Question: I have purified my this compound derivative by column chromatography, and it is a thick oil. I am having trouble getting it to crystallize. What can I do?

  • Answer: Inducing crystallization of an oil can be challenging, but here are several techniques to try:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the oil to act as a template for crystallization.[4]

    • Solvent Addition: Try dissolving the oil in a minimal amount of a good solvent (a solvent in which it is highly soluble) and then slowly adding a poor solvent (a solvent in which it is insoluble) until the solution becomes slightly cloudy. Let it stand, and crystals may form.

    • Trituration: Add a poor solvent to the oil and stir or sonicate the mixture. This can sometimes induce crystallization or result in the formation of a solid precipitate that can be filtered.

    • High Vacuum: Removing all residual solvent under a high vacuum for an extended period can sometimes lead to solidification.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction involving N-Boc-3-piperidone?

A1: A general work-up procedure for a reaction involving N-Boc-3-piperidone, assuming the reaction is complete and the product is in an organic solvent, is as follows:

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or DCM.[1]

  • Wash the organic solution sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any acidic components.[1]

    • Water to remove water-soluble salts and reagents.[1]

    • Brine to initiate the drying process.[1]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.[5]

Q2: What are some common side reactions in this compound synthesis and how can I minimize them during work-up?

A2: A common side reaction, particularly when dealing with piperidines that have an unprotected nitrogen, is over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.[6] These salts are often highly water-soluble and can be removed during the aqueous work-up. If your desired product is the free base, ensuring the aqueous wash is basic will help keep your product in the organic layer while the charged quaternary salt partitions into the aqueous layer.

Q3: What are the recommended conditions for purifying this compound derivatives using column chromatography?

A3: The optimal conditions for column chromatography depend on the specific properties of your compound. However, a good starting point is:

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase.

  • Eluent System: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For basic piperidine (B6355638) derivatives, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape and prevent streaking on the silica gel.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of your final product should be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect impurities with different masses.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of the sample.[7]

Data Presentation

Table 1: Typical Solvents for Extraction and Purification of this compound Derivatives

Step Solvent Purpose Reference
Extraction Dichloromethane (DCM)Extracting the product from the aqueous layer.[1][2]
Ethyl AcetateA less toxic alternative to DCM for extraction.[1][8]
Column Chromatography Hexanes/Ethyl AcetateA common eluent system for silica gel chromatography.[5]
Recrystallization Ethanol/WaterA potential solvent system for recrystallization.[3]
Dichloromethane/EthanolA potential solvent system for recrystallization.[3]

Table 2: Common Reagents for Aqueous Work-up

Reagent Purpose Reference
Saturated NaHCO₃ solution Neutralize acidic byproducts.[1]
Brine (Saturated NaCl solution) Reduce the solubility of organic compounds in the aqueous phase and help break emulsions.[1]
1 M HCl solution To form a water-soluble salt of basic impurities for removal.[8]
Anhydrous Na₂SO₄ or MgSO₄ To remove residual water from the organic layer.[1]

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

  • Once the reaction is deemed complete, cool the reaction vessel to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, methanol), add a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Add a volume of water or a saturated aqueous solution of sodium bicarbonate approximately equal to the volume of the organic layer.

  • Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate.

  • Drain the lower layer (the organic layer if using a solvent denser than water like DCM, or the aqueous layer if using a solvent less dense than water like ethyl acetate).

  • Repeat the washing process with water and then with brine.[1]

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.[3]

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent runs through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis cluster_end start Completed Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (NaHCO3, H2O, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Purity and Structure Confirmation (NMR, LC-MS, HPLC) purify->analyze end Pure Product analyze->end

Caption: General experimental workflow for this compound reactions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Work-up incomplete_rxn Incomplete Reaction? start->incomplete_rxn aqueous_sol Product Lost in Aqueous Layer? start->aqueous_sol emulsion Emulsion Formed? start->emulsion monitor_rxn Monitor Reaction by TLC/LC-MS incomplete_rxn->monitor_rxn saturate_brine Saturate Aqueous Layer with Brine aqueous_sol->saturate_brine multiple_extractions Perform Multiple Extractions aqueous_sol->multiple_extractions break_emulsion Break Emulsion (Brine, Celite) emulsion->break_emulsion

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Characterization of Unexpected Byproducts in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the formation and characterization of unexpected byproducts during piperidine (B6355638) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of unexpected byproducts in piperidine synthesis?

A1: Unexpected byproducts in piperidine synthesis can be broadly categorized based on the synthetic route employed. Common classes include:

  • Isomeric Byproducts: Diastereomers and regioisomers are particularly common in reactions creating new stereocenters or involving cyclization, such as the Pictet-Spengler reaction.[1]

  • Oxidation Products: N-oxides are frequent byproducts, especially when reactions are exposed to atmospheric oxygen at elevated temperatures.[1] Other oxidized forms can also be observed depending on the reagents and conditions.

  • Over-alkylation Products: In N-alkylation reactions, the desired secondary or tertiary amine can be further alkylated to form quaternary ammonium (B1175870) salts.[2]

  • Ring-Contracted or Expanded Products: Under certain conditions, rearrangements can lead to the formation of five-membered rings (pyrrolidines) or seven-membered rings instead of the desired six-membered piperidine ring.

  • Polymeric Materials: Intermolecular reactions, particularly of reactive intermediates like iminium ions, can lead to the formation of polymeric byproducts.[1]

  • Aromatization Products: Dehydrogenation of the piperidine ring can lead to the formation of pyridine (B92270) or substituted pyridine byproducts.

  • Products from Incomplete Reactions: Partially hydrogenated intermediates, such as tetrahydropyridines or dihydropyridines, can be present if the reaction does not go to completion.[3]

Q2: How can I minimize the formation of diastereomers in a Pictet-Spengler reaction?

A2: Controlling stereochemistry in the Pictet-Spengler reaction is a common challenge. Several strategies can be employed to improve diastereoselectivity:

  • Chiral Catalysts: The use of chiral Brønsted acids or other chiral catalysts can induce stereoselectivity.[4]

  • Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable diastereomer and can reduce the rate of epimerization.[1]

  • Solvent and Catalyst Screening: The choice of solvent and acid catalyst can significantly influence the diastereomeric ratio. It is advisable to screen a variety of conditions.[4]

  • Bulky Protecting Groups: Introducing a bulky protecting group on the nitrogen atom can sterically hinder the approach of the electrophile from one face, favoring the formation of a specific diastereomer.[1]

Q3: I am observing a significant amount of a water-soluble byproduct in my N-alkylation reaction. What is it likely to be and how can I avoid it?

A3: A highly water-soluble byproduct in N-alkylation of a piperidine is often a quaternary ammonium salt, resulting from over-alkylation of the desired tertiary amine.[2] To minimize its formation, consider the following:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the piperidine relative to the alkylating agent. Avoid using a large excess of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.[5]

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of iodides) can sometimes provide better control.

  • Alternative Methods: Consider using reductive amination as a milder alternative to direct alkylation, as it is less prone to over-alkylation.

Q4: My catalytic hydrogenation of a pyridine derivative is sluggish and produces a mixture of products. What are the potential issues?

A4: Incomplete or messy catalytic hydrogenation of pyridines can be due to several factors:

  • Catalyst Poisoning: The nitrogen atom of pyridine can strongly coordinate to the metal catalyst, leading to deactivation.[3]

  • Aromatic Stability: The aromaticity of the pyridine ring makes it relatively resistant to reduction, often requiring forcing conditions.[6]

  • Partially Hydrogenated Intermediates: Insufficient reaction time or catalyst activity can lead to the accumulation of tetrahydropyridine (B1245486) or dihydropyridine (B1217469) intermediates.[3]

  • Side Reactions: Under harsh conditions, ring-opening or dehalogenation (for halogenated pyridines) can occur.[7]

To troubleshoot, consider using more robust catalysts (e.g., rhodium or platinum-based instead of palladium), increasing hydrogen pressure and temperature, using acidic additives to protonate the pyridine nitrogen, and ensuring the purity of your starting material to avoid catalyst poisons.[3]

Troubleshooting Guides

Issue 1: Unexpected Peak in GC-MS Analysis of a Pictet-Spengler Reaction
  • Symptom: A peak with a mass of [M+16] relative to the expected product is observed.

  • Potential Cause: Formation of an N-oxide byproduct due to oxidation of the piperidine nitrogen.

  • Troubleshooting Steps:

    • Reaction Atmosphere: Rerun the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[1]

    • Solvent and Reagent Purity: Use freshly distilled solvents and purified reagents to remove any potential oxidizing impurities.

    • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation.

    • Characterization: Confirm the identity of the byproduct using HRMS to determine the elemental composition and NMR to identify characteristic shifts for protons adjacent to the N-oxide.

Issue 2: Low Yield and Multiple Products in a Dieckmann Condensation
  • Symptom: The reaction yields a complex mixture with low conversion to the desired cyclic β-keto ester.

  • Potential Cause:

    • Intermolecular Condensation: Dimerization or polymerization is competing with the intramolecular cyclization. This is more common when forming rings larger than six members.[8]

    • Hydrolysis: Presence of water can lead to saponification of the ester groups.

    • Transesterification: If using an alkoxide base, it may not match the ester alkyl groups.[9]

  • Troubleshooting Steps:

    • High Dilution: Perform the reaction under high-dilution conditions by adding the diester slowly to a large volume of solvent containing the base. This favors the intramolecular reaction.[9]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

    • Base Selection: Use a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF. If using an alkoxide, ensure it matches the ester (e.g., sodium ethoxide for ethyl esters).[9]

Data Presentation: Quantitative Analysis of Byproduct Formation

While comprehensive quantitative data for all possible byproducts is highly dependent on specific reaction conditions and substrates, the following tables provide examples of reported yields and diastereomeric ratios to illustrate the impact of reaction parameters.

Table 1: Diastereomeric Ratio in Pictet-Spengler Reaction of Tryptamine Derivatives

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)dr (cis:trans)
1BenzaldehydeTFA (1.1 eq)CH₂Cl₂RT128595:5
2PivalaldehydeTFA (1.1 eq)CH₂Cl₂RT2478>99:1
3BenzaldehydeHCl (cat.)Protic SolventReflux24Moderate-

Data is illustrative and based on typical outcomes reported in the literature.[3]

Table 2: Byproduct Formation in Catalytic Hydrogenation of Pyridine

CatalystPressure (bar)Temperature (°C)SolventMajor ProductByproduct(s)Byproduct Yield (%)
PtO₂50RTGlacial Acetic AcidPiperidineN/A<1
Rh/C540TFEPiperidineDehalogenated products (for halo-pyridines)Substrate dependent
Rhodium Complex2060WaterPiperidineδ-amino ketones (ring-opening)Can be significant

Yields are highly substrate and condition dependent.[3][7]

Table 3: N-Oxide Formation in the Oxidation of Pyridine Derivatives

SubstrateOxidizing AgentCatalystYield of N-Oxide (%)
2-MethylpyridineH₂O₂Mn(TDCPP)Cl~95
2-ChloropyridineH₂O₂Mn(TDCPP)Cl~60
3,5-LutidineUrea-H₂O₂PhSeO₂H98

Data from selected examples in the literature.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling of a Piperidine Synthesis Reaction Mixture

Objective: To separate and identify volatile byproducts from a piperidine synthesis reaction.

Methodology:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture (e.g., 100 µL) with a suitable reagent (e.g., saturated NaHCO₃ solution).

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 1 mL of dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the solution and, if necessary, dilute to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.

    • For non-volatile or polar byproducts, derivatization (e.g., acylation or silylation) may be required.[10]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a library (e.g., NIST) for tentative identification.

    • Confirm the identity of byproducts by comparing their retention times and mass spectra with authentic standards, if available.

    • Quantify byproducts using an internal standard and creating a calibration curve.

Protocol 2: ¹H NMR Spectroscopy for Characterization of Diastereomers

Objective: To determine the diastereomeric ratio of a piperidine product.

Methodology:

  • Sample Preparation:

    • Purify the crude product by column chromatography to isolate the mixture of diastereomers.

    • Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Instrumentation and Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Experiment: ¹H NMR.

    • Acquisition Parameters:

      • Pulse angle: 30°.

      • Relaxation delay (d1): 5 s (to ensure full relaxation for accurate integration).

      • Number of scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify well-resolved signals corresponding to each diastereomer. Protons in different stereochemical environments will have different chemical shifts.

    • Integrate the distinct signals for each diastereomer.

    • Calculate the diastereomeric ratio (dr) by comparing the integration values of the corresponding peaks.

Mandatory Visualizations

Byproduct_Formation_Pathways cluster_pictet_spengler Pictet-Spengler Reaction cluster_n_alkylation N-Alkylation β-Arylethylamine β-Arylethylamine Iminium Ion Iminium Ion β-Arylethylamine->Iminium Ion Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Desired Piperidine Desired Piperidine Iminium Ion->Desired Piperidine Intramolecular Cyclization Diastereomers Diastereomers Iminium Ion->Diastereomers Regioisomers Regioisomers Iminium Ion->Regioisomers N-Oxide N-Oxide Desired Piperidine->N-Oxide Oxidation Piperidine Piperidine N-Alkylpiperidine N-Alkylpiperidine Piperidine->N-Alkylpiperidine Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylpiperidine Quaternary Salt Quaternary Salt Alkyl Halide->Quaternary Salt N-Alkylpiperidine->Quaternary Salt Over-alkylation

Caption: Common byproduct formation pathways in Pictet-Spengler and N-alkylation reactions.

Experimental_Workflow Start: Piperidine Synthesis Reaction Mixture Start: Piperidine Synthesis Reaction Mixture Work-up (e.g., Quench, Extraction) Work-up (e.g., Quench, Extraction) Start: Piperidine Synthesis Reaction Mixture->Work-up (e.g., Quench, Extraction) Crude Product Crude Product Work-up (e.g., Quench, Extraction)->Crude Product Screening by TLC/LC-MS Screening by TLC/LC-MS Crude Product->Screening by TLC/LC-MS Unexpected Spot/Peak Detected? Unexpected Spot/Peak Detected? Screening by TLC/LC-MS->Unexpected Spot/Peak Detected? Purification by Column Chromatography Purification by Column Chromatography Unexpected Spot/Peak Detected?->Purification by Column Chromatography Yes End: Characterized Byproduct End: Characterized Byproduct Unexpected Spot/Peak Detected?->End: Characterized Byproduct No Isolated Byproduct Isolated Byproduct Purification by Column Chromatography->Isolated Byproduct Structure Elucidation Structure Elucidation Isolated Byproduct->Structure Elucidation NMR (1H, 13C, COSY, HSQC, HMBC) NMR (1H, 13C, COSY, HSQC, HMBC) Structure Elucidation->NMR (1H, 13C, COSY, HSQC, HMBC) HRMS HRMS Structure Elucidation->HRMS FTIR FTIR Structure Elucidation->FTIR Final Structure Confirmation Final Structure Confirmation NMR (1H, 13C, COSY, HSQC, HMBC)->Final Structure Confirmation HRMS->Final Structure Confirmation FTIR->Final Structure Confirmation Final Structure Confirmation->End: Characterized Byproduct

Caption: Experimental workflow for the identification and characterization of unknown byproducts.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Piperidin-3-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectral data for piperidin-3-one and its derivatives, offering valuable insights for the structural elucidation and characterization of these important heterocyclic compounds. The piperidine (B6355638) moiety is a ubiquitous scaffold in numerous pharmaceuticals and natural products, making a thorough understanding of its spectroscopic properties essential for researchers in drug discovery and organic synthesis.

Data Presentation: ¹H NMR Chemical Shifts and Coupling Constants

The following table summarizes the ¹H NMR data for this compound (as its N-Boc protected derivative), piperidine, and a representative piperidin-4-one derivative. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
N-Boc-piperidin-3-one [1]H2, H44.01s-CDCl₃
H63.59t-CDCl₃
H52.47t-CDCl₃
H41.98m-CDCl₃
-C(CH₃)₃1.47s-CDCl₃
Piperidine [2]H2, H6 (eq)2.788--CDCl₃
H2, H6 (ax)2.18--CDCl₃
H3, H4, H51.53m-CDCl₃

Note: The ¹H NMR data for N-Boc-piperidin-3-one suggests some overlapping signals or a simplified spectrum under the reported conditions. The assignments are based on the provided information. For piperidine, the assignments differentiate between equatorial and axial protons, highlighting the conformational dynamics of the ring.

Experimental Protocols

A standardized protocol for obtaining high-quality ¹H NMR spectra of piperidinone derivatives is crucial for accurate and reproducible results.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by recrystallization, column chromatography, or distillation.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the sample's solubility.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify the chemical shift of each peak.

Mandatory Visualizations

Logical Relationship of Piperidinone Derivatives

The following diagram illustrates the structural relationship between the parent piperidine ring, this compound, and a common derivative, N-Boc-piperidin-3-one. This visualization helps in understanding how substitution at the nitrogen atom and the introduction of a carbonyl group influence the overall structure.

G Structural Relationship of Piperidinones Piperidine Piperidine Piperidin_3_one This compound Piperidine->Piperidin_3_one Oxidation N_Boc_Piperidin_3_one N-Boc-piperidin-3-one Piperidin_3_one->N_Boc_Piperidin_3_one N-Protection (Boc group)

Caption: Structural evolution from piperidine to N-Boc-piperidin-3-one.

Experimental Workflow for ¹H NMR Analysis

This diagram outlines the typical workflow for the ¹H NMR analysis of a piperidinone derivative, from sample preparation to final data analysis and interpretation.

G ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Purification Compound Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Standard Addition of Internal Standard Dissolution->Standard Tube Transfer to NMR Tube Standard->Tube Locking Locking and Shimming Tube->Locking Setup Setting Acquisition Parameters Locking->Setup Acquisition Data Acquisition (FID) Setup->Acquisition FT Fourier Transform Acquisition->FT Correction Phasing and Baseline Correction FT->Correction Analysis Integration and Peak Picking Correction->Analysis Interpretation Spectral Interpretation Analysis->Interpretation

Caption: Step-by-step workflow for ¹H NMR analysis.

References

A Comparative Guide to 13C NMR Spectral Data of Substituted Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR) spectral data for a range of substituted piperidones. The information herein is intended to serve as a valuable resource for the structural elucidation and characterization of piperidone-based compounds, which are pivotal scaffolds in medicinal chemistry.

Introduction to 13C NMR Spectroscopy of Piperidones

The piperidone ring, a common structural motif in many biologically active compounds, exhibits characteristic 13C NMR chemical shifts that are sensitive to the nature and position of its substituents. Understanding these chemical shift variations is crucial for confirming molecular structures and stereochemistry. This guide presents a compilation of experimental 13C NMR data for various substituted piperidones, facilitating the comparison of substituent effects on the carbon skeleton.

Comparative 13C NMR Chemical Shift Data

The following tables summarize the 13C NMR chemical shifts (δ in ppm) for a series of substituted piperidin-4-ones. The data has been compiled from various studies to illustrate the influence of different substituents on the piperidone ring.

Table 1: 13C NMR Spectral Data of 3-Alkyl-2,6-diarylpiperidin-4-ones

CompoundAr (Aryl)R (Alkyl)C-2C-3C-4 (C=O)C-5C-6Reference
1 PhenylMethyl64.548.2210.149.864.5[1]
2 PhenylEthyl64.254.1209.849.564.2[1]
3 PhenylIsopropyl63.958.7209.549.263.9[1]
4 4-ChlorophenylMethyl63.548.1209.249.663.5[1]
5 4-MethoxyphenylMethyl64.048.3209.949.964.0[1]

Table 2: 13C NMR Spectral Data of N-Substituted-2,6-diphenylpiperidin-4-ones

CompoundN-SubstituentC-2, C-6C-3, C-5C-4 (C=O)N-Substituent CarbonsReference
6 H65.248.9208.7-
7 Methyl60.748.5208.241.8 (N-CH3)[2]
8 Benzyl60.948.7208.458.5 (N-CH2), 127.2, 128.5, 129.0, 138.1 (Aryl)

Experimental Protocols

The 13C NMR spectra referenced in this guide were typically acquired under the following conditions. Specific variations may exist between different studies, and it is recommended to consult the original publications for precise details.

General Procedure for 13C NMR Spectroscopy:

  • Instrumentation: Spectra were recorded on NMR spectrometers operating at frequencies ranging from 75 MHz to 125 MHz for the 13C nucleus.

  • Sample Preparation: Samples were dissolved in deuterated chloroform (B151607) (CDCl3) unless otherwise specified.

  • Internal Standard: Tetramethylsilane (TMS) was used as the internal standard, with its chemical shift set to 0.0 ppm.

  • Data Acquisition: Proton-decoupled 13C NMR spectra were typically acquired to simplify the spectra to single lines for each unique carbon atom.

  • Temperature: Measurements were generally performed at room temperature.

Structural Representation

The following diagram illustrates the general structure of a substituted piperidin-4-one with the carbon atoms numbered for reference in the data tables.

piperidone_structure cluster_ring Substituted Piperidin-4-one C2 C2 C3 C3 C2->C3 R2 R2 C2->R2 C4 C4=O C3->C4 R3 R3 C3->R3 C5 C5 C4->C5 C6 C6 C5->C6 R4 R4 C5->R4 N1 N1 C6->N1 R5 R5 C6->R5 N1->C2 R1 R1 N1->R1

Caption: General structure of a substituted piperidin-4-one.

Discussion of Substituent Effects

The provided data illustrates key trends in the 13C NMR of substituted piperidones:

  • C-4 Carbonyl Group: The carbonyl carbon (C-4) consistently appears in the downfield region of the spectrum, typically between 208 and 210 ppm, which is characteristic for ketones.

  • Effect of N-Substitution: Alkylation or arylation of the nitrogen atom generally leads to a shielding effect (upfield shift) on the adjacent C-2 and C-6 carbons. For example, in the N-methyl derivative (Compound 7), C-2 and C-6 are shifted upfield compared to the N-unsubstituted compound (Compound 6).

  • Effect of C-3 Alkyl Substitution: The introduction of an alkyl group at the C-3 position influences the chemical shifts of the neighboring carbons. The magnitude of the shift depends on the size and nature of the alkyl group. As seen in Table 1, increasing the steric bulk from methyl to isopropyl at the C-3 position results in a slight upfield shift for C-2.

  • Effect of Aryl Substituents: The electronic nature of substituents on the aryl rings at C-2 and C-6 can have a minor but observable effect on the chemical shifts of the piperidone ring carbons. For instance, the electron-withdrawing chloro group in Compound 4 causes a slight upfield shift of C-2 and C-6 compared to the unsubstituted phenyl derivative (Compound 1).

This guide provides a foundational understanding of the 13C NMR spectral characteristics of substituted piperidones. For more in-depth analysis, including conformational studies and the effects of a wider range of substituents, consulting the primary literature is recommended.

References

Comparative Guide to the Mass Spectrometry Analysis of Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of piperidin-3-one and related piperidine (B6355638) derivatives. It is intended for researchers, scientists, and drug development professionals who require sensitive and reliable analytical techniques for the characterization and quantification of these compounds. The guide covers various analytical strategies, including direct analysis and derivatization, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to the Analysis of Piperidine Compounds

This compound is a heterocyclic compound featuring a piperidine ring, a structure commonly found in a wide array of pharmaceuticals and natural products.[1][2] Accurate analysis of piperidine-containing molecules is essential for drug discovery, quality control, and pharmacokinetic studies.[3] However, the physicochemical properties of many piperidine compounds, such as high polarity and low volatility, can pose challenges for direct analysis, often leading to poor chromatographic peak shape and low ionization efficiency in mass spectrometry.[1] To overcome these limitations, chemical derivatization is frequently employed to enhance analytical performance.[1]

This guide compares the direct analysis of this compound with methods involving derivatization, and evaluates the performance of both GC-MS and LC-MS/MS platforms.

Comparison of Analytical Methodologies

The choice of analytical technique for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful tools, with the latter often providing higher sensitivity and specificity, especially for complex matrices.[3][4]

Method Principle Advantages Disadvantages
GC-MS Separation of volatile compounds followed by electron ionization (EI) and mass analysis.Excellent for volatile and semi-volatile compounds; provides characteristic fragmentation patterns for structural elucidation.[5][6]Often requires derivatization for polar compounds like this compound to improve volatility and peak shape.[1][5]
LC-MS/MS Separation by liquid chromatography followed by soft ionization (e.g., ESI) and tandem mass analysis.High sensitivity and selectivity, suitable for polar and non-volatile compounds; ideal for complex matrices like biological fluids.[3][4]May have lower chromatographic resolution than GC for some compounds; matrix effects can suppress ionization.
Derivatization-GC-MS Chemical modification (e.g., acylation) to increase volatility and improve chromatographic properties before GC-MS analysis.[1]Significantly enhances sensitivity and peak shape for polar analytes; stable derivatives can be formed.[1]Adds an extra step to sample preparation, which can introduce variability; derivatizing reagents can be hazardous.[1]
Derivatization-LC-MS/MS Chemical modification to enhance ionization efficiency and introduce favorable fragmentation characteristics.[7]Improves detection limits by introducing high proton affinity tags.[7]Increases the complexity of sample preparation.
Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of piperidine compounds using LC-MS/MS. These data are for representative piperidine derivatives, as specific quantitative performance data for underivatized this compound is not widely published, likely due to the analytical challenges mentioned.

Table 1: LC-MS/MS Method Parameters and Performance for Representative Piperidine Compounds [3]

Parameter Value
Linearity Range0.03 - 400 ng/mL (R² > 0.99)
Lower Limit of Quantification (LLOQ)0.03 ng/mL
Limit of Detection (LOD)0.01 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)± 15%
Recovery85 - 115%

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Representative Piperidine Compounds [3]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Piperidine86.170.115
Ropivacaine275.2126.120
Fentanyl337.2188.225
Haloperidol376.2165.130
Risperidone411.2191.135

Experimental Protocols

Below are detailed protocols for common analytical methods for piperidine-containing compounds.

Protocol 1: LC-MS/MS Analysis of Piperidine Derivatives

This protocol provides a general method for the analysis of piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

1. Sample Preparation:

  • Accurately weigh 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).[2]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.[8]

  • Gradient: A suitable gradient should be optimized to achieve good separation.

  • Flow Rate: 0.2 - 0.4 mL/min.[2]

  • Injection Volume: 1 - 5 µL.[2]

  • Column Temperature: 30 - 40 °C.[2][8]

3. Mass Spectrometry Conditions:

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Positive ion mode is typically used due to the basicity of the piperidine nitrogen.[2]

  • MS/MS Method:

    • Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion (protonated molecule [M+H]⁺).[2]

    • Conduct a product ion scan of the precursor ion to observe the fragmentation pattern.[2]

    • Optimize collision energy to obtain a good distribution of fragment ions.[2] For quantitative analysis, use Multiple Reaction Monitoring (MRM).

Protocol 2: Derivatization with Trifluoroacetic Anhydride (B1165640) (TFAA) for GC-MS Analysis

This protocol is for the acylation of piperidine compounds to produce stable, volatile derivatives suitable for GC-MS analysis.[1]

1. Sample Preparation:

  • Dissolve the sample containing the piperidine analyte in a suitable solvent. If the sample is in an aqueous solution, it must be extracted and dried completely, as moisture can hydrolyze the derivatizing reagent.[1]

2. Derivatization Reaction:

  • To the dry residue of the sample, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).[1]

  • Tightly cap the reaction vial and incubate at 70°C for 30 minutes.[1]

3. Solvent and Reagent Removal:

  • After incubation, cool the sample to room temperature.

  • Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.[1]

4. Reconstitution:

  • Reconstitute the dried derivative in 100 µL of ethyl acetate for injection into the GC-MS system.[1]

Visualizations

Experimental Workflow and Fragmentation

The following diagrams illustrate a typical experimental workflow for the LC-MS/MS analysis of piperidine compounds and a common fragmentation pathway.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution & Dilution Sample->Dissolution LC LC Separation Dissolution->LC ESI ESI Source LC->ESI MS1 MS1 (Precursor Ion) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Ions) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition Detector->Data Analysis Quantification & Identification Data->Analysis

Caption: Experimental workflow for LC-MS/MS analysis of piperidine compounds.

Precursor Piperidine Derivative [M+H]⁺ Fragment1 Fragment Ion 1 (e.g., α-Cleavage) Precursor->Fragment1 CID Fragment2 Fragment Ion 2 (e.g., Ring Fission) Precursor->Fragment2 CID NeutralLoss Neutral Loss (e.g., H₂O, NH₃) Precursor->NeutralLoss CID

References

A Comparative Guide to the Synthetic Routes of Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidin-3-one and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and natural products. The strategic synthesis of this key intermediate is a critical consideration in drug discovery and development, influencing factors such as yield, purity, scalability, and cost. This guide provides a comprehensive comparison of the most prevalent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual pathway representations to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the primary synthetic strategies for producing this compound and its common N-protected analogues.

Synthetic Route Starting Material Key Steps Typical Overall Yield Key Reagents & Conditions Advantages Disadvantages
From 3-Hydroxypyridine (B118123) 3-Hydroxypyridine1. Catalytic Hydrogenation 2. N-Protection (e.g., Boc) 3. Oxidation40-75%[1]1. H₂, Rh-Ni/C or Ru/SiO₂ catalyst[2][3] 2. (Boc)₂O 3. Swern or Oppenauer oxidation[1][4]Readily available starting material, well-established procedures, good overall yields.[4]Multi-step process, requires protection and deprotection steps, use of potentially hazardous reagents for oxidation.
From N-Benzyl-3-hydroxypiperidine 3-Hydroxypyridine1. N-Benzylation 2. Reduction 3. N-Boc Protection & Debenzylation 4. Oxidation>42%[1]1. Benzyl (B1604629) bromide 2. NaBH₄ 3. (Boc)₂O, H₂, Pd/C 4. DMSO, oxalyl chlorideShorter route compared to some multi-step syntheses, good for producing N-Boc protected intermediate.[1]Involves the use and removal of a benzyl protecting group, which adds steps and may not be atom-economical.[2]
Dieckmann Condensation N,N-bis(alkoxycarbonylethyl)amine1. Intramolecular Cyclization 2. Hydrolysis & Decarboxylation70-80% (for 4-piperidones)[5][6]1. Strong base (e.g., Na, NaOEt) 2. Acid, heatClassic and effective method for cyclic ketone synthesis, can be a one-pot procedure.[7][8]Primarily used for the synthesis of 4-piperidones; requires specifically substituted diester starting materials.[9]
Biocatalytic Asymmetric Reduction N-Boc-3-piperidoneEnantioselective reduction>99% ee[10][11]Aldo-keto reductase, glucose (co-factor regeneration)Highly enantioselective, environmentally friendly ("green chemistry"), mild reaction conditions.[11]Requires specific enzymes which may not be readily available, substrate scope can be limited, primarily for producing chiral alcohols from the ketone.

Experimental Protocols

Route 1: Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine

This three-step synthesis is one of the most common and reliable methods for preparing N-Boc-3-piperidone.

Step 1: Catalytic Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine (B146073) [2][3]

  • Materials: 3-Hydroxypyridine (10 kg, 105.3 mol), Rhodium-Nickel/Carbon bimetallic catalyst (500 g, 5% Rh, 0.5% Ni), Phosphoric acid (0.5 kg, 5.1 mol), Water (42 L).

  • Procedure:

    • To a high-pressure reactor, add 3-hydroxypyridine, the Rh-Ni/C catalyst, phosphoric acid, and water.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor to 5 atm with hydrogen.

    • Heat the reaction mixture to 50°C and stir for 30 minutes.

    • After the reaction is complete, cool the reactor and carefully release the hydrogen pressure.

    • Filter off the catalyst.

    • The filtrate is concentrated and the crude product is purified by vacuum distillation (65-67°C, 2 mmHg) to yield 3-hydroxypiperidine.

  • Yield: 9.78 kg (92%).

Step 2: N-Boc Protection of 3-Hydroxypiperidine [4]

  • Materials: 3-Hydroxypiperidine (96 g), 50% Ethanol (B145695) (400 ml), Sodium carbonate (35 g), Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 311 g).

  • Procedure:

    • In a reaction flask, dissolve 3-hydroxypiperidine in 50% ethanol and add sodium carbonate.

    • At room temperature, add di-tert-butyl dicarbonate dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for 2 hours after the addition is complete.

    • Adjust the pH to 6-7 with hydrochloric acid.

    • Extract the product with dichloromethane (B109758) (3 x 300 ml).

    • The combined organic layers are dried and concentrated under reduced pressure to give N-Boc-3-hydroxypiperidine.

  • Yield: 179 g (94%).

Step 3: Swern Oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone [1]

  • Materials: N-Boc-3-hydroxypiperidine, Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride, Triethylamine (B128534), Dichloromethane.

  • Procedure:

    • Prepare a solution of oxalyl chloride in dichloromethane and cool to -78°C.

    • Add a solution of DMSO in dichloromethane dropwise, maintaining the temperature below -60°C.

    • Add a solution of N-Boc-3-hydroxypiperidine in dichloromethane dropwise, again keeping the temperature below -60°C.

    • After stirring for a short period, add triethylamine dropwise.

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-piperidone.

  • Yield: ~75%[1].

Route 2: Dieckmann Condensation for N-Benzyl-4-piperidone

While not a direct route to this compound, the Dieckmann condensation is a cornerstone for synthesizing substituted piperidones, particularly N-substituted-4-piperidones.

  • Materials: Benzylamine (B48309), Methyl acrylate (B77674), Toluene (B28343), Sodium metal.

  • Procedure:

    • Michael Addition: React benzylamine with two equivalents of methyl acrylate to form N,N-bis(β-propionate methyl ester)benzylamine. This reaction is often carried out under microwave irradiation for improved efficiency[7].

    • Dieckmann Condensation:

      • In a dry three-necked flask, add anhydrous toluene and sodium metal, and heat to reflux.

      • Add a small amount of anhydrous methanol (B129727) to initiate the reaction.

      • Slowly add the N,N-bis(β-propionate methyl ester)benzylamine to the refluxing mixture.

      • Continue refluxing for several hours[5].

    • Hydrolysis and Decarboxylation:

      • After cooling, the reaction mixture is extracted with hydrochloric acid.

      • The acidic aqueous layer is refluxed until the decarboxylation is complete.

      • The mixture is then neutralized with a base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate).

      • The organic layer is dried and concentrated, and the product is purified by vacuum distillation to yield N-benzyl-4-piperidone.

  • Yield: 78.4%[5].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways described above.

G cluster_0 Route 1: From 3-Hydroxypyridine A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Catalytic Hydrogenation (H₂, Rh-Ni/C) C N-Boc-3-hydroxypiperidine B->C N-Boc Protection ((Boc)₂O) D N-Boc-3-piperidone C->D Swern Oxidation

Caption: Synthesis of N-Boc-3-piperidone from 3-hydroxypyridine.

G cluster_1 Route 2: Dieckmann Condensation E Benzylamine + 2x Methyl Acrylate F N,N-bis(β-propionate methyl ester)benzylamine E->F Michael Addition G β-ketoester intermediate F->G Dieckmann Condensation (Na, Toluene) H N-Benzyl-4-piperidone G->H Hydrolysis & Decarboxylation

Caption: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The route starting from 3-hydroxypyridine is a robust and well-documented method that provides good overall yields of the N-Boc protected product, which is a versatile intermediate for further synthetic transformations. The Dieckmann condensation remains a powerful tool for the construction of the piperidone ring system, particularly for 4-piperidone (B1582916) derivatives. For applications requiring high enantiopurity, biocatalytic methods offer an excellent, albeit more specialized, alternative. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of production. This guide provides the foundational information to make an informed decision for the efficient and effective synthesis of this compound and its derivatives.

References

A Comparative Guide to the Biological Activities of Piperidin-3-one and Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a privileged structural motif in medicinal chemistry, forming the core of a vast number of biologically active compounds. Among these, piperidin-3-one and piperidin-4-one derivatives have garnered significant attention due to their diverse pharmacological profiles. This guide provides a comprehensive and objective comparison of the biological activities of these two important classes of heterocyclic compounds, supported by experimental data, detailed methodologies, and mechanistic insights.

At a Glance: this compound vs. Piperidin-4-one

FeatureThis compound DerivativesPiperidin-4-one Derivatives
Primary Therapeutic Areas Anticancer, Enzyme InhibitionAnticancer, Antimicrobial, Neurological Disorders
Anticancer Activity Promising activity against various cancer cell lines, often through induction of apoptosis and cell cycle arrest.Broad-spectrum anticancer activity, including against drug-resistant lines. Mechanisms involve apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.
Antimicrobial Activity Less explored compared to piperidin-4-ones, but some derivatives show potential.Significant antibacterial and antifungal activities reported against a range of pathogens.
Neurological Activity Investigated as cholinesterase inhibitors for potential use in neurodegenerative diseases.Derivatives have shown potential as neuroprotective agents, analgesics, and for the treatment of neurological and psychiatric disorders.
Mechanism of Action Inhibition of enzymes like PI3K, induction of caspase-mediated apoptosis.Modulation of PI3K/Akt and other signaling pathways, induction of apoptosis, DNA interaction.

Anticancer Activity: A Tale of Two Scaffolds

Both this compound and piperidin-4-one derivatives have demonstrated significant potential as anticancer agents. However, the breadth of research and the reported mechanisms of action show some distinctions.

Piperidin-4-one derivatives have been extensively studied for their cytotoxic effects against a wide variety of cancer cell lines.[1][2] For instance, certain 3,5-bis(benzylidene)piperidin-4-ones have shown potent activity against colon and breast cancer cells.[3] The anticancer mechanisms of piperidin-4-one derivatives are often multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[4][5] Some derivatives have also been shown to interact with DNA, further contributing to their cytotoxic effects.[1]

This compound derivatives , while less extensively explored in anticancer research, have also shown promising results. Studies have identified N-arylpiperidine-3-carboxamide derivatives with remarkable antiproliferative activity against melanoma cells, inducing a senescence-like phenotype.[6] Furthermore, certain piperidin-3-ylamino substituted quinazolines have been identified as potent PI3Kδ inhibitors, a key target in cancer therapy.[7] The primary mechanism of anticancer action for many this compound derivatives appears to be the induction of caspase-dependent apoptosis.[2][8][9]

Comparative Anticancer Activity Data

Compound ClassDerivative ExampleCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
This compound N-Arylpiperidine-3-carboxamide (Compound 54)Human Melanoma (A375)IC₅₀ = 0.03 µM[6]
This compound 4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (Compound A8)SU-DHL-6IC₅₀ = 0.12 µM[7]
Piperidin-4-one 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneBreast (MDA-MB231), Pancreatic (PC3)Potent antiproliferation[10]
Piperidin-4-one 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound II)Hematological CancersReduced cell growth[11]
Piperidin-4-one 1-(Dichloroacetyl)-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608)Lymphoma (CEM)CC₅₀ = 0.0993 µM[9]

Antimicrobial Activity: Piperidin-4-ones Take the Lead

The antimicrobial potential of piperidin-4-one derivatives is well-documented, with numerous studies reporting significant activity against a variety of bacterial and fungal strains.[12][13][14][15][16][17] Thiosemicarbazone derivatives of piperidin-4-ones, for example, have exhibited notable antibacterial and antifungal properties.[13] The mechanism of action is believed to involve the disruption of microbial cell membranes and other essential cellular processes.

In contrast, the antimicrobial activities of This compound derivatives are less characterized in the scientific literature. While the core piperidine structure is present in many antimicrobial agents, specific and extensive studies on the antimicrobial efficacy of this compound analogues are not as prevalent as for their 4-oxo counterparts.

Comparative Antimicrobial Activity Data

Compound ClassDerivative ExampleMicroorganismActivity (MIC)Reference
Piperidin-4-one 2,6-diaryl-3-methyl-4-piperidone derivativesS. aureus, E. coli, B. subtilisGood activity[13]
Piperidin-4-one Thiosemicarbazone derivatives of piperidin-4-oneVarious fungiSignificant activity[13]
Piperidin-4-one 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oximeBacillus subtilisGood antibacterial property[15]
Piperidin-4-one 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oximeCandida-51Potent antifungal activity[15]

Neurological Activity: Targeting the Central Nervous System

Both this compound and piperidin-4-one scaffolds have been utilized in the design of agents targeting the central nervous system (CNS).

Piperidin-4-one derivatives have a long history in the development of CNS-active drugs, including analgesics and antipsychotics.[18] More recently, research has focused on their potential in treating neurodegenerative diseases like Alzheimer's.[10] A key strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[10]

This compound derivatives have also been investigated as cholinesterase inhibitors.[19] The development of multi-targeted agents that combine cholinesterase inhibition with other beneficial properties, such as antioxidant activity, is an active area of research for both scaffolds.[19]

Comparative Cholinesterase Inhibitory Activity

Compound ClassDerivative ExampleTarget EnzymeActivity (IC₅₀)Reference
This compound Piperidine-3-carboxylic acid analogsNot specifiedAnticonvulsant potential[19]
Piperidin-4-one 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55 µM[20]
Piperidin-4-one 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBChE17.28 µM[20]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological data, detailed experimental methodologies are crucial. Below are summaries of key protocols.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, which is proportional to the number of viable cells.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microplate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[21][22][23][24][25]

Neurological Activity: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[1][26][27][28]

  • Reaction Mixture: A reaction mixture containing a buffer, the test compound, and the cholinesterase enzyme is prepared in a 96-well plate.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., acetylthiocholine) and a chromogenic reagent (DTNB).

  • Kinetic Measurement: The change in absorbance over time is measured at a specific wavelength as the substrate is hydrolyzed by the enzyme, leading to a colored product.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and piperidin-4-one derivatives are often mediated through their interaction with specific cellular signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4][5][29][30] Both this compound and piperidin-4-one derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Piperidinone Piperidinone Derivatives Piperidinone->PI3K Piperidinone->Akt

Caption: The PI3K/Akt signaling pathway and points of inhibition by piperidinone derivatives.

Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a key characteristic of cancer. Many anticancer agents, including piperidinone derivatives, exert their effects by inducing apoptosis. This is often achieved through the activation of a cascade of enzymes called caspases.[2][8][9][31]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Piperidinone Piperidinone Derivatives Piperidinone->Procaspase8 Piperidinone->Mitochondrion Piperidinone->Procaspase9 Piperidinone->Procaspase3

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways activated by piperidinone derivatives.

Drug Discovery and Lead Identification Workflow

The process of identifying and developing new drug candidates from these piperidine scaffolds typically follows a structured workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis (this compound & Piperidin-4-one Libraries) HTS High-Throughput Screening (e.g., MTT, Antimicrobial Assays) Compound_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical_Trials Clinical Trials (Phase I-III) In_Vivo->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: A typical workflow for the discovery and development of piperidinone-based drug candidates.

Conclusion

Both this compound and piperidin-4-one derivatives represent versatile and promising scaffolds in drug discovery. While piperidin-4-ones have been more extensively investigated across a broader range of therapeutic areas, particularly in antimicrobial and neurological applications, piperidin-3-ones are emerging as potent anticancer agents and enzyme inhibitors. The choice of scaffold and subsequent derivatization depends on the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in the biological activities of these two important classes of compounds, which will undoubtedly guide the rational design of future therapeutic agents.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Piperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. Piperidin-3-one derivatives, a key scaffold in medicinal chemistry, are no exception. X-ray crystallography provides the definitive solid-state conformation, offering crucial insights for structure-activity relationship (SAR) studies and rational drug design. This guide presents a comparative analysis of the crystallographic data of selected this compound and structurally related piperidin-4-one derivatives, supported by detailed experimental protocols.

The piperidine (B6355638) ring, a ubiquitous feature in natural products and synthetic drugs, can adopt various conformations, with the chair form generally being the most stable. However, the introduction of substituents can significantly influence the ring's puckering and the orientation of these substituents (axial vs. equatorial), which in turn can dramatically alter the molecule's biological activity. X-ray diffraction studies provide precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsional angles, thus revealing the preferred conformation in the crystalline state.

Comparative Crystallographic Data

The following table summarizes crystallographic data for a selection of piperidinone derivatives. While data specifically for a wide range of this compound derivatives is dispersed throughout the literature, this compilation of closely related structures offers valuable insights into their conformational preferences. The predominant adoption of the chair conformation is a recurring theme, though distortions and alternative conformations like boat or twist-boat can be observed, often influenced by the nature and position of substituents.[1][2]

Compound NameFormulaCrystal SystemSpace GroupRing ConformationReference
3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-oneC18H18ClNOMonoclinicP21/cChair[1]
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-oneC21H23F2NOMonoclinicP21/cChair[1]
r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropyl-1-nitrosopiperidin-4-oneC20H20Cl2N2O2MonoclinicP21/nChair[1]
1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-oneC27H33NO8OrthorhombicPbcaTwist Boat[1]
1-Dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-oneC23H25Cl2NO4MonoclinicC2/cDistorted Boat[1]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC24H26N2O4SMonoclinicP21/nChair[3]

Experimental Protocols

The successful X-ray crystallographic analysis of this compound derivatives hinges on obtaining high-quality single crystals. The general workflow involves synthesis, purification, crystallization, and finally, X-ray diffraction data collection and structure refinement.

Synthesis of this compound Derivatives

A common route to substituted piperidones is the aza-Michael reaction.[4]

  • Reactant Preparation : Divinyl ketones are reacted with a primary amine (e.g., (R)-α-methylbenzylamine) in a suitable solvent like acetonitrile.

  • Reaction Conditions : The reaction is typically stirred at room temperature for a specified period (e.g., 24 hours).

  • Work-up and Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Crystallization Techniques

The formation of single crystals suitable for X-ray diffraction is often a matter of trial and error. Slow evaporation is a widely used and effective method.[5]

  • Solvent Selection : A suitable solvent is one in which the purified this compound derivative is moderately soluble at room temperature. Common solvents for piperidinone derivatives include ethanol, methanol, acetonitrile, and mixtures like dichloromethane/methanol.[1][5]

  • Dissolution : The purified compound is dissolved in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be applied to aid dissolution.

  • Slow Evaporation : The vial is covered with a perforated lid (e.g., parafilm with a few pinholes) to allow for the slow evaporation of the solvent.

  • Crystal Growth : The vial is placed in a vibration-free environment and left undisturbed for several days to weeks, during which crystals should form.

X-ray Diffraction and Structure Determination
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for X-ray crystallography and the conformational landscape of the piperidine ring.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection X-ray Diffraction Data Collection crystal_formation->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Experimental workflow for X-ray crystallography.

conformational_isomerism chair Chair Conformation (Most Stable) twist_boat Twist-Boat Conformation chair->twist_boat Ring Inversion boat Boat Conformation (Higher Energy) twist_boat->boat Pseudorotation substituents Substituent Effects (Steric/Electronic) substituents->chair Favors substituents->twist_boat Can Induce substituents->boat Can Induce

Piperidine ring conformational relationships.

References

Comparative Guide to HPLC Methods for Purity Analysis of Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of purity of piperidin-3-one, a key building block in pharmaceutical synthesis. The purity of such intermediates is a critical quality attribute that can significantly impact the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols for various analytical techniques, presents a comparative analysis of their performance, and offers guidance on method selection for specific analytical challenges.

Introduction to Analytical Strategies

The analysis of this compound presents unique challenges due to its small, polar nature and the potential for both achiral and chiral impurities. A multi-faceted approach, often employing orthogonal analytical techniques, is recommended for a comprehensive purity assessment. This guide will focus on a comparison of High-Performance Liquid Chromatography (HPLC) methods, including both reversed-phase and chiral applications, and will also consider Gas Chromatography (GC) as a viable alternative.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the purity analysis of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired sample throughput. The following table summarizes the key performance indicators of different chromatographic approaches.

ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLC with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on hydrophobicity.Separation of enantiomers on a chiral stationary phase after derivatization.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.
Primary Use Achiral purity, quantification of known and unknown impurities.Determination of enantiomeric excess (e.e.).Identification and quantification of volatile and semi-volatile impurities.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization step required to introduce a chromophore and enable chiral recognition.May require derivatization to improve volatility and peak shape.
Instrumentation HPLC with UV or universal detector (e.g., CAD, ELSD).HPLC with UV or Fluorescence detector.GC with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
Typical Run Time 10 - 30 minutes20 - 40 minutes15 - 30 minutes
Limit of Detection (LOD) ~0.01 - 0.1%~0.01 - 0.05%~0.001 - 0.01%
Limit of Quantification (LOQ) ~0.03 - 0.3%~0.03 - 0.15%~0.003 - 0.03%
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%

Experimental Protocols

Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

This method is suitable for the separation and quantification of this compound from its process-related impurities and degradation products. Since this compound lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred. Alternatively, derivatization can be employed for UV detection. The following protocol is based on a method developed for a similar piperidone analogue and adapted for this compound.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a universal detector (e.g., CAD or ELSD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: CAD or ELSD (settings to be optimized for the specific instrument)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chiral Purity by HPLC with Pre-column Derivatization

To determine the enantiomeric purity of this compound, a chiral separation method is necessary. Since this compound is not chiral, this method would be applicable to chiral derivatives of this compound, such as 3-hydroxypiperidine, which can be formed during synthesis. For small, non-chromophoric amines, pre-column derivatization with a suitable agent is often required to introduce a chromophore and to allow for interaction with the chiral stationary phase.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or fluorescence detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm (after derivatization).

  • Injection Volume: 10 µL

Derivatization and Sample Preparation:

  • To 1 mg of the this compound sample in a vial, add 1 mL of dichloromethane.

  • Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-(-)-Mandelic acid) and a coupling agent (e.g., DCC).

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Evaporate the solvent and redissolve the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 400.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 5 mg of the this compound sample into a vial.

  • Add 1 mL of a derivatizing agent solution (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) in pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize (if needed) Dissolve->Derivatize Filter Filter Derivatize->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV, CAD, etc.) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report

Caption: General experimental workflow for HPLC purity analysis.

Method_Selection Start Purity Analysis of this compound Question1 Achiral or Chiral Impurities? Start->Question1 Achiral Achiral Purity Question1->Achiral Achiral Chiral Chiral Purity Question1->Chiral Chiral Question2 Volatile Impurities? Achiral->Question2 Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC RP_HPLC Reversed-Phase HPLC Question2->RP_HPLC No GC_MS Gas Chromatography Question2->GC_MS Yes

Caption: Logical decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Catalysts for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, most commonly achieved through the catalytic hydrogenation of pyridine (B92270), is a critical transformation in organic and medicinal chemistry. The choice of catalyst is paramount, directly influencing yield, selectivity, and the economic and environmental viability of the process. This guide provides an objective comparison of various catalytic systems for piperidine synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The efficiency of pyridine hydrogenation to piperidine is highly dependent on the catalyst employed and the reaction conditions. The following table summarizes the performance of several common heterogeneous and homogeneous catalysts. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CatalystSubstrateTemp. (°C)Pressure (bar)Time (h)SolventYield (%)Reference
Heterogeneous Catalysts
10% Pd/CPyridine25-1001-701-24Various (e.g., EtOH, AcOH)85-98[1][2]
PtO₂ (Adams' catalyst)Pyridine20-303-42-3Acetic Acid~100[3]
5% Rh/CPyridine8051Water>99[4]
Rh₂O₃Pyridine40516Trifluoroethanol>99[5][6][7]
Raney Nickel2-Methylpyridine200150-300Not specifiedNot specifiedNot specified[8]
Raney Nickel2,6-DimethylpyridineRoom Temp~4Not specifiedWater/HClNot specified[8]
Co-based nanocatalystSubstituted Pyridines1004012WaterHigh[9]
Ru-based nanocatalystSubstituted Pyridines1004012DioxaneHigh[9]
Ru₁CoNP/HAPFurfural (B47365) (to Piperidine)16040 (H₂), 10 (NH₃)12Dioxane93[10]
Homogeneous Catalysts
[Ir(Cp*)(P,N)I]Substituted Pyridinium Salts605012-24CH₂Cl₂85-99[9]
[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylateNot specifiedNot specifiedNot specifiedToluene/THF/H₂OHigh[11][12]
Electrocatalytic Hydrogenation
Rh/CPyridineAmbientAmbientNot specifiedWater98[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the hydrogenation of pyridine using common catalysts.

Hydrogenation using 10% Palladium on Carbon (Pd/C)

This procedure outlines a general method for the atmospheric pressure hydrogenation of pyridine using Pd/C.

Materials:

  • Pyridine

  • 10% Palladium on Carbon (5-10 mol%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

  • Celite® for filtration

Procedure:

  • Catalyst Handling (Caution: Pd/C can be pyrophoric): In a fume hood, add the 10% Pd/C catalyst to a dry reaction flask under a stream of inert gas.[14][15]

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the flask, ensuring the catalyst is fully wetted. Then, add the pyridine substrate to the mixture.

  • Inerting the System: Seal the flask and purge the system with an inert gas. If using a hydrogen balloon, evacuate the flask and backfill with hydrogen gas, repeating this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.[15]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 80°C) under a positive pressure of hydrogen (e.g., from a balloon). Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, purge the system with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it can ignite. Quench the filter cake with water immediately after filtration.[14]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude piperidine. The product can be further purified by distillation or column chromatography if necessary.

Hydrogenation using Platinum(IV) Oxide (PtO₂) - Adams' Catalyst

This protocol describes the hydrogenation of pyridine in a high-pressure reactor using PtO₂.

Materials:

  • Pyridine

  • Platinum(IV) oxide (PtO₂) (1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure reactor (e.g., Parr shaker)

  • Hydrogen gas cylinder

  • Inert gas (Argon or Nitrogen)

  • Celite® for filtration

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the pyridine substrate.[3]

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.

  • Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor multiple times with an inert gas to remove all air, then purge with hydrogen gas.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-70 bar). Begin vigorous stirring and maintain the reaction at the desired temperature (often room temperature is sufficient).[3]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The platinum catalyst can be pyrophoric; keep the filter cake wet.[3]

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the piperidine product.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic synthesis of piperidine via pyridine hydrogenation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Pyridine Substrate & Solvent start->reagents catalyst Catalyst Selection (e.g., Pd/C, PtO₂, Rh/C) start->catalyst reactor_setup Reactor Setup & Inerting reagents->reactor_setup catalyst->reactor_setup hydrogenation Hydrogenation (Temperature, Pressure, Time) reactor_setup->hydrogenation filtration Catalyst Filtration (Caution: Pyrophoric) hydrogenation->filtration extraction Extraction & Washing filtration->extraction purification Purification (Distillation/Chromatography) extraction->purification product Pure Piperidine Product purification->product

A generalized workflow for catalytic piperidine synthesis.

Discussion

Heterogeneous Catalysts: Noble metal catalysts such as palladium, platinum, and rhodium supported on carbon are highly effective for pyridine hydrogenation, often providing excellent yields under relatively mild to moderate conditions.[1][3][4] Rhodium-based catalysts, including Rh/C and Rh₂O₃, have shown exceptional activity, allowing for complete conversion under milder conditions than many other systems.[4][5][6][7] Non-noble metal catalysts like Raney Nickel and cobalt-based systems are more cost-effective alternatives, though they often require more forcing conditions (higher temperatures and pressures) to achieve high conversions.[8][9] The development of bimetallic catalysts, such as the Ru₁CoNP/HAP system, for the synthesis of piperidine from biomass-derived furfural represents a significant advancement in sustainable chemistry.[10]

Homogeneous Catalysts: Homogeneous catalysts, particularly those based on iridium and rhodium, offer the potential for high selectivity and activity under mild conditions.[9][16][17] Iridium-catalyzed ionic hydrogenation has demonstrated remarkable tolerance for sensitive functional groups, which is a significant advantage in the synthesis of complex, multi-functionalized piperidines.[16][17] Asymmetric hydrogenation using chiral rhodium complexes allows for the enantioselective synthesis of substituted piperidines, a critical capability in drug development.[11][12][18] However, the separation of homogeneous catalysts from the product can be challenging.

Electrocatalysis: Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst presents a promising green alternative, operating at ambient temperature and pressure and using water as a proton source.[13] This method avoids the need for high-pressure hydrogen gas, enhancing safety and sustainability.

The selection of a catalyst for piperidine synthesis is a multi-faceted decision that depends on the desired scale of the reaction, the presence of other functional groups in the substrate, cost considerations, and the desired stereochemistry of the product. For large-scale industrial production, robust and recyclable heterogeneous catalysts like Pd/C or Raney Nickel may be preferred. For the synthesis of complex, functionalized piperidines in a research or drug discovery setting, the high selectivity of homogeneous iridium or rhodium catalysts may be more advantageous. As the field continues to evolve, the development of more active and selective non-noble metal catalysts and the advancement of electrocatalytic methods will likely play an increasingly important role in the sustainable synthesis of this important heterocyclic scaffold.

References

A Comparative Guide to the Validation of Analytical Methods for Piperidin-3-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of piperidin-3-one, a key building block in the synthesis of various pharmaceutical compounds. The selection of a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines and compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound.

Given that this compound lacks a strong native chromophore, derivatization is a critical step for enhancing its detectability, particularly for GC-MS and HPLC-UV analysis. This guide presents detailed experimental protocols, including common derivatization procedures, and summarizes key validation parameters to aid researchers in selecting the most suitable method for their specific analytical needs.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

  • GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Following derivatization to increase volatility and improve chromatographic behavior, GC-MS offers high resolution and specificity.

  • HPLC-UV , a widely accessible and cost-effective method, requires derivatization to introduce a chromophore into the this compound molecule, enabling its detection by a UV detector.

  • LC-MS/MS provides the highest sensitivity and selectivity, often allowing for the direct analysis of this compound without derivatization, making it the preferred method for bioanalytical applications and trace-level quantification.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of this compound. The data is based on validated methods for structurally similar cyclic ketones and derivatized amines, providing a benchmark for method development and validation.

Analytical MethodDerivatization RequiredLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (%)Precision (%RSD)
GC-MS Yes (e.g., with PFBHA)0.1 - 200.030.195 - 105< 10
HPLC-UV Yes (e.g., with DNPH)0.5 - 500.150.598 - 102< 5
LC-MS/MS No (Direct Analysis)0.005 - 100.00150.00590 - 110< 15

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using GC-MS, HPLC-UV, and LC-MS/MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the quantification of this compound in bulk drug substances and intermediate products.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the same solvent to a known concentration.

  • Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.

Method 2: High-Performance Liquid Chromatography (HPLC-UV) with Derivatization

This method is a robust approach for the routine quality control of this compound.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to a known concentration.

  • Derivatization: To 100 µL of the standard or sample solution, add 200 µL of a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% (v/v) concentrated sulfuric acid. Heat the mixture at 60°C for 30 minutes. Cool and dilute with the mobile phase to a suitable concentration.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength of 360 nm.

  • Injection Volume: 20 µL.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is ideal for the quantification of this compound in complex matrices such as biological fluids.

1. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions in a suitable solvent compatible with the mobile phase (e.g., 50:50 methanol:water). For biological samples, protein precipitation is a common sample preparation technique. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound). Vortex and centrifuge to pellet the proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound and its internal standard.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analytical workflow for this compound quantification.

Derivatization_Reaction Derivatization of this compound with DNPH cluster_reactants Reactants cluster_product Product Piperidinone This compound Product This compound-2,4-dinitrophenylhydrazone (UV-active) Piperidinone->Product + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (DNPH)

Figure 1. Derivatization of this compound with DNPH for HPLC-UV analysis.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation start Method Development protocol Write Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability report Validation Report stability->report end Validated Method report->end

Figure 2. A typical workflow for the validation of an analytical method.

A Spectroscopic Comparison of Piperidin-3-one Tautomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of tautomeric forms is crucial for predicting molecular behavior, reactivity, and interaction with biological targets. Piperidin-3-one, a key heterocyclic motif, can exist in equilibrium between its keto, enol, and enamine tautomers. This guide provides a comparative analysis of these tautomers using predicted spectroscopic data, alongside detailed experimental protocols for their characterization.

The tautomeric equilibrium of this compound is a dynamic process involving the migration of a proton. The principal forms are the classic keto tautomer, the enol tautomer (characterized by a hydroxyl group adjacent to a double bond), and the enamine tautomer (featuring an amine group attached to a double bond). The relative populations of these tautomers can be influenced by factors such as solvent polarity and temperature.

Tautomeric Equilibrium of this compound

The interconversion between the keto, enol, and enamine forms of this compound represents a classic example of tautomerism. The keto form is generally the most stable and predominant species in most solvents.

Tautomeric equilibrium of this compound.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for the three tautomers of this compound. These predictions are based on established chemical shift and absorption frequency ranges for analogous functional groups and structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Proton PositionKeto TautomerEnol TautomerEnamine Tautomer
NH ~1.5 - 3.0 (broad)~1.5 - 3.0 (broad)~1.5 - 3.0 (broad)
C2-H ~3.4~3.2~3.0
C4-H ~2.4~2.1~2.0 (vinyl-H)
C5-H ~1.9~1.8~2.2
C6-H ~3.0~2.8~2.7
OH/NH₂ -~4.5 - 6.0 (broad)~3.0 - 5.0 (broad)
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Carbon PositionKeto TautomerEnol TautomerEnamine Tautomer
C2 ~48~45~43
C3 ~208 (C=O)~145 (C-OH)~138 (C-NH₂)
C4 ~41~98 (=CH)~95 (=CH)
C5 ~25~28~26
C6 ~46~44~42
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)
Functional GroupKeto TautomerEnol TautomerEnamine Tautomer
N-H Stretch ~3300-3400~3300-3400~3300-3500 (2 bands)
O-H Stretch -~3200-3600 (broad)-
C-H Stretch ~2850-2960~2850-3100~2850-3100
C=O Stretch ~1715--
C=C Stretch -~1640-1680~1640-1680
C-N Stretch ~1000-1250~1000-1250~1000-1250
C-O Stretch -~1200-
Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm)
TautomerPredicted λ_max (nm)Chromophore
Keto ~280-300n → π* (C=O)
Enol ~220-250π → π* (C=C-OH)
Enamine ~230-260π → π* (C=C-NH₂)

Experimental Protocols

To obtain empirical data for the spectroscopic comparison of this compound tautomers, the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Acquire 1H and 13C spectra at room temperature. acq1->acq2 acq3 Perform 2D NMR experiments (COSY, HSQC, HMBC) for structural elucidation. acq2->acq3 analysis1 Process the spectra (Fourier transform, phase correction, baseline correction). acq3->analysis1 analysis2 Integrate 1H signals and assign peaks based on chemical shifts and coupling constants. analysis1->analysis2 analysis3 Assign 13C peaks based on chemical shifts and 2D correlation data. analysis2->analysis3

NMR spectroscopy experimental workflow.
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Utilize proton-decoupled pulse sequences to simplify the spectrum and enhance sensitivity.

    • 2D NMR: Experiments such as COSY, HSQC, and HMBC can be employed to confirm proton-proton and proton-carbon correlations, aiding in the definitive assignment of each tautomer.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Liquid Film: If this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or water).[1] The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm. The solvent used for the sample preparation should also be used as the blank.

This guide provides a foundational framework for the spectroscopic comparison of this compound tautomers. The predicted data serves as a valuable reference for researchers, while the detailed experimental protocols offer a clear path for empirical validation and further investigation into the fascinating world of tautomerism.

References

Navigating the Conformational Landscape of Piperidin-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of bioactive molecules is paramount. The piperidin-3-one scaffold is a key structural motif in numerous pharmacologically active compounds, and its conformational preferences play a crucial role in dictating biological activity. This guide provides a comparative analysis of the conformational behavior of this compound derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as computational modeling.

The six-membered piperidine (B6355638) ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. However, the introduction of a carbonyl group at the C-3 position, along with various substituents on the nitrogen and carbon atoms, significantly influences the conformational equilibrium. This equilibrium can involve chair, boat, and twist-boat conformers, with the energetic landscape being highly dependent on the nature and orientation of the substituents.

Comparative Analysis of Conformational Data

The conformational analysis of this compound derivatives relies on a combination of experimental techniques and theoretical calculations. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), provides valuable information about the dihedral angles between adjacent protons and thus the ring's conformation in solution. X-ray crystallography offers a precise snapshot of the molecule's conformation in the solid state. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the relative energies of different conformers and for corroborating experimental findings.

Derivative ExampleMethodKey FindingsReference
N-Benzoyl-2-methylthis compound¹H NMR & DFTThe N-benzoyl group introduces pseudoallylic strain, favoring a conformation where the 2-methyl group is axial to minimize A¹,³ strain. The chair conformation is the most stable.[1][2]
1-Benzyl-4-phenylpiperidin-3-ol (precursor)¹H NMRVicinal coupling constants indicated a chair conformation with the phenyl and hydroxyl groups in equatorial positions to minimize steric hindrance.[3]
3-Oxo-3-(piperidin-1-yl)propanenitrileX-ray CrystallographyThe piperidine ring adopts a chair conformation in the solid state.[4]
N-Substituted 2,6-diarylpiperidin-4-ones¹H NMRGenerally exist in a chair conformation with bulky aryl groups in equatorial positions. N-nitrosation can lead to a significant population of twist-boat conformers.[5]
Fluorinated PiperidinesNMR & ComputationalThe presence and position of fluorine atoms significantly influence the conformational equilibrium, often favoring axial orientations due to hyperconjugation and electrostatic interactions.[6][7]

Note: Direct and extensive quantitative data specifically for a wide range of this compound derivatives is limited in publicly available literature. The table presents data from analogous piperidine systems to illustrate the principles of conformational analysis.

Conformational Equilibrium of this compound

The this compound ring primarily exists in a dynamic equilibrium between two chair conformers. The presence of substituents can shift this equilibrium and, in some cases, populate higher-energy twist-boat or boat conformations.

G Conformational Equilibrium of a Substituted this compound cluster_chair1 Chair Conformer 1 cluster_chair2 Chair Conformer 2 cluster_twist Twist-Boat Conformer C1 C1 N N-R1 C1->N C2 C2-R2 N->C2 C3 C3=O C2->C3 C4 C4 C3->C4 C3_2 C3=O C3->C3_2 Ring Inversion C5 C5 C4->C5 C5->C1 C1_2 C1 N_2 N-R1 C1_2->N_2 C2_2 C2-R2 N_2->C2_2 C2_2->C3_2 C4_2 C4 C3_2->C4_2 C3_3 C3=O C3_2->C3_3 Higher Energy C5_2 C5 C4_2->C5_2 C5_2->C1_2 C1_3 C1 N_3 N-R1 C1_3->N_3 C2_3 C2-R2 N_3->C2_3 C2_3->C3_3 C4_3 C4 C3_3->C4_3 C5_3 C5 C4_3->C5_3 C5_3->C1_3

Caption: Conformational equilibrium of a substituted this compound.

Experimental and Computational Workflow

A typical workflow for the comprehensive conformational analysis of a novel this compound derivative involves a multi-pronged approach combining synthesis, spectroscopic analysis, crystallographic studies, and computational modeling.

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Conclusion Synthesis Synthesis of this compound Derivative Purification Purification and Characterization (e.g., MS, Elemental Analysis) Synthesis->Purification NMR NMR Spectroscopy (1D and 2D) - Determine connectivity - Measure coupling constants (³JHH) Purification->NMR Xray Single Crystal X-ray Diffraction - Obtain solid-state conformation - Determine bond lengths and angles Purification->Xray ConformerSearch Conformational Search (e.g., Molecular Mechanics) Purification->ConformerSearch Comparison Compare Experimental and Computational Data NMR->Comparison Xray->Comparison DFT DFT Calculations - Optimize geometries - Calculate relative energies of conformers ConformerSearch->DFT NMR_Calc Calculation of NMR Parameters - Predict chemical shifts and coupling constants DFT->NMR_Calc NMR_Calc->Comparison Conclusion Elucidate Dominant Conformations and Conformational Equilibrium Comparison->Conclusion

Caption: General workflow for conformational analysis.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and multiplicities of all proton signals.

    • Perform homonuclear decoupling experiments or use 2D NMR techniques like COSY (Correlation Spectroscopy) to confirm proton-proton connectivities.

    • Carefully measure the vicinal coupling constants (³JHH) between adjacent protons on the piperidine ring. These values are crucial for estimating dihedral angles using the Karplus equation.[8][9]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence) experiments are used to correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) experiments help to establish long-range (2-3 bond) correlations between protons and carbons, aiding in the complete structural assignment.

  • Variable Temperature (VT) NMR: In cases of conformational exchange, acquiring spectra at different temperatures can help to determine the energy barriers between conformers.[10]

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of unique reflections.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and dihedral angles, which define the conformation of the molecule in the solid state.[4]

Computational Modeling
  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics force fields to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Subject the low-energy conformers to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[1]

    • Calculate the relative electronic energies of the optimized conformers.

    • Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic corrections (zero-point vibrational energy, thermal energy, and entropy) to calculate the Gibbs free energies.

  • Calculation of NMR Parameters:

    • Use methods like GIAO (Gauge-Including Atomic Orbital) to calculate the NMR chemical shifts and coupling constants for the optimized conformers.[11]

    • Compare the calculated NMR parameters with the experimental data to validate the predicted conformations and their populations in solution.

By integrating these experimental and computational approaches, researchers can build a comprehensive understanding of the conformational behavior of this compound derivatives, which is essential for rational drug design and the development of new therapeutic agents.

References

A Comparative Analysis of the Reactivity of Piperidin-3-one and Tropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important heterocyclic ketones: piperidin-3-one and tropinone (B130398). Understanding the distinct reactivity profiles of the monocyclic this compound and the bicyclic tropinone is crucial for their application as synthetic intermediates in the development of novel therapeutics and complex organic molecules. This document summarizes key differences in their structure and stereochemistry and how these factors influence their behavior in common organic reactions, supported by available experimental data.

Structural and Conformational Differences

The reactivity of a ketone is intrinsically linked to its three-dimensional structure. This compound and tropinone, while both being six-membered cyclic amino ketones, exhibit profound structural and conformational differences that dictate their chemical behavior.

This compound , as a monosubstituted piperidine (B6355638), exists predominantly in a chair conformation to minimize steric and torsional strain. This conformational flexibility allows for ring inversion between two chair forms. The nitrogen atom in the ring can influence the conformational equilibrium and the reactivity of the carbonyl group through electronic effects. For N-substituted piperidin-3-ones, such as N-methyl-3-piperidone, the substituent on the nitrogen atom can adopt either an axial or equatorial position, further influencing the steric environment around the ketone.

Tropinone , on the other hand, possesses a rigid 8-azabicyclo[3.2.1]octane skeleton . This bicyclic structure locks the six-membered ring into a fixed chair-like conformation, preventing ring inversion. The nitrogen bridge significantly influences the steric accessibility of the carbonyl group and the adjacent α-protons. The N-methyl group in tropinone preferentially adopts an equatorial conformation.[1][2] This rigid framework leads to distinct stereochemical outcomes in reactions compared to its monocyclic counterpart.

Reactivity at the Carbonyl Group: Reduction Reactions

The reduction of the carbonyl group is a fundamental reaction of ketones. The steric environment surrounding the carbonyl carbon plays a critical role in determining the rate and stereoselectivity of this reaction.

KetoneReducing AgentSolventTemperatureProduct(s)YieldStereoselectivityReference
N-Methyl-4-piperidone *NaBH₄Methanol (B129727)Ice bath to RTN-Methyl-4-piperidinolHighNot specified[3]
Tropinone NaBH₄Not specifiedNot specifiedTropine (B42219) and PseudotropineNot specifiedDiastereomeric mixture[4]

Note: Data for the closely related N-methyl-4-piperidone is used here due to the prevalence of its study over this compound itself.

This compound and its N-methyl analog are readily reduced by hydride reagents like sodium borohydride (B1222165) (NaBH₄). The flexible chair conformation allows the hydride to approach the carbonyl group from either the axial or equatorial face. The stereochemical outcome can be influenced by the solvent and the nature of the substituent on the nitrogen.

In tropinone , the bicyclic structure presents two distinct faces for hydride attack. Attack from the less hindered exo face leads to the formation of tropine (axial alcohol), while attack from the more hindered endo face yields pseudotropine (equatorial alcohol). The reduction of tropinone with NaBH₄ typically results in a mixture of these two diastereomers, with the product ratio being dependent on the specific reaction conditions.[4] Enzymatic reductions of tropinone, however, can be highly stereospecific.[4]

Acidity of α-Protons and Enolate Formation

The regioselectivity of enolate formation (kinetic vs. thermodynamic) is a crucial aspect of the reactivity of unsymmetrical ketones.[5]

  • Kinetic enolate: Formed by the removal of the most accessible, least sterically hindered α-proton. This process is favored at low temperatures with bulky, non-nucleophilic bases like lithium diisopropylamide (LDA).

  • Thermodynamic enolate: The more stable enolate, typically the one with the more substituted double bond. Its formation is favored under conditions that allow for equilibrium, such as higher temperatures and weaker bases.

This compound has two sets of α-protons at the C2 and C4 positions. The conformational flexibility of the piperidine ring allows for the formation of both kinetic and thermodynamic enolates, and the regioselectivity can be controlled by the choice of base and reaction conditions.

In tropinone , the α-protons at the C2 and C4 positions are diastereotopic due to the bicyclic structure. The protons on the exo face are generally more sterically accessible than those on the endo face. Deprotonation with a strong base like LDA has been shown to selectively remove an exo proton.

Enolate Reactivity: Aldol (B89426) and Mannich Reactions

The enolates of this compound and tropinone are valuable nucleophiles in carbon-carbon bond-forming reactions.

Aldol Condensation

The aldol condensation involves the reaction of an enolate with a carbonyl compound.

| Ketone | Aldehyde | Base/Catalyst | Solvent | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Methyl-4-piperidone * | Benzaldehyde (B42025) | Acetic acid/HCl | - | Diarylidene-N-methyl-4-piperidone | Not specified |[6] | | Tropinone | Benzaldehyde | Water (promoted) | Water | exo,anti-aldol product | 75% |[7] |

Note: Data for the closely related N-methyl-4-piperidone is used here.

The aldol condensation of N-methyl-4-piperidone with aromatic aldehydes can lead to the formation of diarylidene products, indicating that both α-positions can react.[6]

The aldol reaction of tropinone with benzaldehyde in water has been reported to proceed with high conversion and good yield, affording the exo,anti-aldol product.[7] The rigid structure of the tropinone enolate leads to a high degree of stereocontrol in the aldol addition.

Mannich Reaction

The Mannich reaction is a three-component condensation of an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton (the enolizable ketone).

Both this compound and tropinone can participate in Mannich reactions. In fact, the classic Robinson-Schöpf synthesis of tropinone is a biomimetic tandem reaction that involves a double Mannich condensation.[1][8] This highlights the propensity of the tropinone precursor to undergo this type of transformation.

Piperidin-3-ones are also utilized in Mannich reactions to introduce aminomethyl groups at the α-position, forming compounds with potential biological activity.

Experimental Protocols

General Protocol for NaBH₄ Reduction of a Cyclic Ketone

Materials:

  • Cyclic ketone (e.g., N-methyl-4-piperidone or tropinone)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (B145695)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the cyclic ketone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alcohol product.

  • Purify the product by recrystallization or column chromatography.

This is a generalized procedure. For specific details on stoichiometry and reaction times for this compound or tropinone, refer to the cited literature.

General Protocol for Aldol Condensation

Materials:

  • Ketone (e.g., N-methyl-4-piperidone or tropinone)

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., NaOH, KOH) or acid catalyst

  • Solvent (e.g., ethanol, water)

  • Stirring apparatus

Procedure:

  • Dissolve the ketone and aldehyde in the chosen solvent in a reaction flask.

  • Add the base or acid catalyst to the mixture.

  • Stir the reaction at room temperature or with heating, monitoring its progress by TLC.

  • Upon completion, neutralize the reaction mixture if necessary.

  • If a precipitate forms, collect the product by filtration. Otherwise, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by recrystallization or column chromatography.[9]

This is a generalized procedure. For specific details on catalysts and conditions for this compound or tropinone, refer to the cited literature.

Visualizations

G cluster_piperidone This compound Reactivity cluster_tropinone Tropinone Reactivity P1 This compound (Flexible Chair Conformation) P_enolate Enolate Formation (Kinetic and Thermodynamic Control) P1->P_enolate Base P_reduction Reduction (NaBH4) P1->P_reduction Hydride P_aldol Aldol Condensation P_enolate->P_aldol Aldehyde P_mannich Mannich Reaction P_enolate->P_mannich Iminium ion T1 Tropinone (Rigid Bicyclic Structure) T_enolate Enolate Formation (Stereoselective) T1->T_enolate Base T_reduction Reduction (NaBH4) T1->T_reduction Hydride T_aldol Aldol Condensation T_enolate->T_aldol Aldehyde T_mannich Mannich Reaction (Robinson-Schöpf Synthesis) T_enolate->T_mannich Iminium ion

Figure 1. A logical diagram illustrating the key reaction pathways for this compound and tropinone.

G start Start: Cyclic Ketone dissolve Dissolve ketone in solvent start->dissolve cool Cool in ice bath dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at room temperature add_nabh4->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Figure 2. A generalized experimental workflow for the reduction of a cyclic ketone with sodium borohydride.

Conclusion

For drug development professionals and synthetic chemists, the choice between these two scaffolds will depend on the desired stereochemical outcome and the synthetic strategy. This compound offers a versatile template where stereochemistry can be introduced and controlled through various synthetic methodologies. Tropinone, on the other hand, provides a rigid core with a predefined stereochemical landscape, making it an excellent starting material for the synthesis of complex alkaloids and their analogs.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of the development and quality control of chiral piperidine-containing pharmaceuticals and fine chemicals. The spatial arrangement of substituents on the piperidine (B6355638) ring can significantly influence pharmacological activity, with enantiomers often exhibiting different efficacy and toxicity profiles. This guide provides a comparative overview of the most prevalent analytical techniques for determining the enantiomeric excess of chiral piperidines, supported by experimental data and detailed methodologies.

The primary methods for determining the enantiomeric excess of chiral compounds, including piperidines, are chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The selection of an appropriate method depends on various factors, including the analyte's properties, the required accuracy and sensitivity, and the available instrumentation.[2]

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common methods for determining the enantiomeric excess of chiral piperidines.

MethodPrincipleTypical Chiral Selector/Stationary PhaseAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[3]Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), Pirkle-type, cyclodextrin-based CSPs.[2][4]High resolution, broad applicability, well-established, preparative scale possible.[2]Longer analysis times, requires method development for specific analytes, potential for poor peak shape due to the basicity of the piperidine nitrogen.[2][5]
Chiral Gas Chromatography (GC) Differential interaction of volatile enantiomers with a chiral stationary phase.Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in capillary GC columns.[6]High resolution, fast analysis times, suitable for volatile and thermally stable compounds.[7]Requires derivatization for non-volatile piperidines, potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[2][8]Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), chiral derivatizing agents (e.g., Mosher's acid chloride).[2][5]Rapid analysis, no physical separation required, provides structural information.[2]Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap.
Supercritical Fluid Chromatography (SFC) Partitioning of enantiomers between a stationary phase and a supercritical fluid mobile phase.Similar CSPs to HPLC are used.[3]Faster separations and lower backpressure compared to HPLC, environmentally friendly (uses CO2 as the primary mobile phase).[9]Requires specialized instrumentation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[3] The method can be applied directly, or indirectly after derivatization.

Direct Method (Using a Chiral Stationary Phase):

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or other suitable detector.[4]

  • Chiral Stationary Phase (CSP): Selection is crucial and often requires screening. Polysaccharide-based columns like Chiralpak® and Chiralcel® are common starting points for piperidine derivatives.[4]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol).[4] For basic piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.[4]

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.[2]

  • Temperature: Column temperature is a critical parameter that should be controlled to ensure reproducible results.[4]

  • Detection: UV detection is common if the piperidine derivative contains a chromophore.[10] For compounds lacking a UV-absorbing moiety, pre-column derivatization with a UV-active agent is a viable strategy.[5]

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[2]

Indirect Method (Pre-column Derivatization):

This approach involves reacting the piperidine enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[5]

  • Derivatizing Agents: Common CDAs for amines include Mosher's acyl chloride ((R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5]

  • Reaction: The piperidine is reacted with the CDA under appropriate conditions to form the diastereomeric derivatives.

  • Chromatography: The resulting diastereomers are separated on a conventional achiral column (e.g., C18) using a suitable mobile phase.

  • Quantification: The ee is determined from the peak areas of the diastereomers.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Derivatize Derivatize (Optional) Dissolve->Derivatize Inject Inject Dissolve->Inject Derivatize->Inject Column Chiral or Achiral Column Inject->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Workflow for ee determination by HPLC.
Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high resolution and speed.[7]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Stationary Phase: Capillary columns coated with cyclodextrin derivatives are frequently used for the separation of chiral amines.[6]

  • Carrier Gas: Typically helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is often necessary to achieve good separation.

  • Sample Preparation: The piperidine may need to be derivatized to increase its volatility and thermal stability. Common derivatization agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.

  • Injection: A split/splitless injector is commonly used.

  • Quantification: The ee is calculated from the peak areas of the two enantiomers in the chromatogram.

GC_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_system GC System cluster_data_analysis_gc Data Analysis Sample_GC Sample Derivatize_GC Derivatize for Volatility Sample_GC->Derivatize_GC Inject_GC Inject Derivatize_GC->Inject_GC Column_GC Chiral GC Column Inject_GC->Column_GC Carrier Gas Detector_GC FID/MS Detector Column_GC->Detector_GC Chromatogram_GC Chromatogram Detector_GC->Chromatogram_GC Integrate_GC Integrate Peaks Chromatogram_GC->Integrate_GC Calculate_GC Calculate ee% Integrate_GC->Calculate_GC

Workflow for ee determination by GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[2]

  • Instrumentation: A high-field NMR spectrometer.

  • Method:

    • Chiral Solvating Agent (CSA): The chiral piperidine is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and a sub-stoichiometric amount of a CSA is added.[2] The CSA forms transient diastereomeric complexes with the enantiomers, leading to the separation of specific proton or carbon signals in the NMR spectrum.[8]

    • Chiral Derivatizing Agent (CDA): The piperidine is reacted with a CDA to form stable diastereomers, which are then analyzed by NMR.

  • Data Acquisition: A high-resolution ¹H or ¹⁹F NMR spectrum is acquired. ¹⁹F NMR can be particularly useful if a fluorine-containing CDA is used, as the spectra are often simpler with a wider chemical shift range.[11]

  • Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.[2]

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis_nmr Data Analysis Sample_NMR Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample_NMR->Dissolve_NMR Add_Agent Add Chiral Agent (CSA or CDA) Dissolve_NMR->Add_Agent NMR_Tube Transfer to NMR Tube Add_Agent->NMR_Tube Acquire_Spectrum Acquire NMR Spectrum NMR_Tube->Acquire_Spectrum Spectrum NMR Spectrum Acquire_Spectrum->Spectrum Integrate_Signals Integrate Diastereomeric Signals Spectrum->Integrate_Signals Calculate_ee Calculate ee% Integrate_Signals->Calculate_ee

Workflow for ee determination by NMR.

Conclusion

The determination of the enantiomeric excess of chiral piperidines can be effectively achieved using a variety of analytical techniques. Chiral HPLC is often the method of choice due to its versatility and high resolution.[2] Chiral GC offers a high-speed alternative for volatile compounds or their derivatives.[7] Chiral NMR spectroscopy is a valuable tool for rapid screening and analysis without the need for physical separation.[2] The selection of the most appropriate method will depend on the specific properties of the piperidine derivative, the required level of accuracy, and the available resources. For all techniques, proper method development and validation are crucial to ensure reliable and accurate results.

References

Safety Operating Guide

Proper Disposal of Piperidin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Piperidin-3-one, a key intermediate in pharmaceutical synthesis, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound and its hydrochloride salt with appropriate personal protective equipment (PPE). Based on available safety data sheets, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical neutralization is not advised unless conducted by personnel with validated methods and specific training.

  • Segregation of Waste:

    • Dedicate a specific, clearly labeled, and compatible waste container for this compound and any materials contaminated with it.

    • The container should be robust and suitable for storing chemical waste. The original container can be used if it is in good condition.[2]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Container Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.[2]

    • Clearly write the full chemical name: "this compound" (and specify if it is the hydrochloride salt).

    • Indicate the primary hazards: "Harmful," "Irritant."[1]

    • Maintain a log of the approximate volume or mass of waste added.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area must be well-ventilated, away from heat or ignition sources, and have secondary containment to manage potential leaks.[3]

    • Ensure the container is tightly capped at all times, except when adding waste.[2]

  • Disposal of Contaminated Materials:

    • Any materials significantly contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a sealed, labeled bag and placed into the designated hazardous waste container.[3]

    • For rinsing empty containers that held the pure substance, the initial rinsate should be collected as hazardous waste.

  • Arranging for Pickup:

    • Once the container is full or the storage time limit set by your institution is reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[2][3]

Summary of Hazard and Disposal Information

ParameterInformationSource
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wash exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
Disposal Method Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]
Spill Cleanup (Dry) Use dry clean up procedures and avoid generating dust. Collect residues and place in sealed plastic bags or other containers for disposal.[1]
Spill Cleanup (Wet) Vacuum/shovel up and place in labeled containers for disposal. Wash area down with large amounts of water and prevent runoff into drains.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound Waste cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste container Select Labeled, Compatible Hazardous Waste Container start->container add_waste Add Waste to Container (Pure Liquid, Solution, or Contaminated Solids) container->add_waste seal Securely Seal Container add_waste->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store check_full Is Container Full or Storage Time Limit Reached? store->check_full check_full->store No arrange_pickup Arrange for Pickup by EHS or Licensed Hazardous Waste Contractor check_full->arrange_pickup Yes end_point Proper Disposal Complete arrange_pickup->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Piperidin-3-one, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is a hazardous substance that requires strict adherence to safety protocols to prevent exposure. The primary hazards include harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1] The recommended Personal Protective Equipment (PPE) is crucial for minimizing these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or Chemical goggles; Face shieldMust be compliant with AS/NZS 1337.1, EN166, or equivalent national standards.[1] A face shield should be worn when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check for breakthrough times and inspect gloves for any signs of degradation before use.[2]
Body Protective clothing; Laboratory coatA complete suit or long-sleeved gown that closes in the back is necessary to protect against skin contact.[1][3] Work clothes should be laundered separately.[1]
Respiratory Dust respirator or Chemical Fume HoodAll handling of this compound should occur in a well-ventilated area.[1] For handling solids or solutions, a certified chemical fume hood is required.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure all required PPE is readily available and in good condition. The designated work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Handling:

    • Avoid all personal contact, including the inhalation of dust or fumes.[1]

    • Use in a well-ventilated area.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep containers securely sealed when not in use.[1]

    • Always wash hands thoroughly with soap and water after handling.[1]

  • Storage:

    • Store in original, tightly sealed containers.[1]

    • Keep in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials and foodstuff containers.[1]

Emergency and Disposal Procedures

Immediate and appropriate response to spills or exposure is critical. All waste must be treated as hazardous.

Table 2: Emergency Response and Disposal Plan

SituationProcedure
Eye Contact Immediately flush eyes with fresh running water for several minutes, holding eyelids open.[1] Seek immediate medical attention.[1]
Skin Contact Flush skin and hair with running water and soap.[1] Seek medical attention if irritation occurs.[1]
Inhalation Remove the individual from the contaminated area to fresh air.[1]
Ingestion Immediately give a glass of water.[1] Contact a Poisons Information Centre or a doctor.[1]
Minor Spill (Dry) Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1]
Major Spill Evacuate the area and alert Emergency Services, providing the location and nature of the hazard.[1]
Disposal All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[2] Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Weigh/Transfer this compound B->C D Decontaminate Work Area C->D G Collect Contaminated Materials C->G E Remove PPE D->E F Wash Hands Thoroughly E->F H Dispose as Hazardous Waste G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-3-one
Reactant of Route 2
Piperidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.